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  • Product: 2,4,6-Trimethoxy-3-methylbenzaldehyde
  • CAS: 81574-58-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,4,6-Trimethoxy-3-methylbenzaldehyde

CAS Number: 81574-58-5 Abstract This technical guide provides a comprehensive overview of 2,4,6-Trimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 81574-58-5

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide integrates known information with scientifically grounded extrapolations from closely related analogues, such as 2,4,6-Trimethoxybenzaldehyde. We will delve into its physicochemical properties, propose a robust synthetic pathway, predict its spectroscopic characteristics, and discuss potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this unique chemical entity.

Introduction and Molecular Profile

2,4,6-Trimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde characterized by a benzene ring functionalized with three methoxy groups, one methyl group, and a formyl group. The specific placement of these substituents dictates its electronic and steric properties, making it a potentially valuable intermediate in the synthesis of complex organic molecules. Its Chemical Abstracts Service (CAS) number is 81574-58-5.[1]

The high degree of substitution on the benzene ring, particularly the presence of electron-donating methoxy groups, activates the ring, influencing its reactivity in various chemical transformations. The aldehyde functional group serves as a versatile handle for a wide array of synthetic manipulations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Physicochemical Properties

While extensive experimental data for 2,4,6-Trimethoxy-3-methylbenzaldehyde is not widely published, some fundamental properties are known.[1] Inferred properties are based on the well-characterized analogue, 2,4,6-Trimethoxybenzaldehyde.

PropertyValue / Predicted ValueSource
CAS Number 81574-58-5[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance Predicted: White to off-white crystalline solidInferred
Boiling Point 355.3 °C[1]
Flash Point 158.4 °C[1]
Solubility Predicted: Insoluble in water; Soluble in organic solvents like chloroform and methanol.Inferred
Melting Point Not available. (Analogue 2,4,6-Trimethoxybenzaldehyde: 115-120 °C)

Proposed Synthetic Pathway: A Rational Approach

A plausible and efficient method for the synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde is the Vilsmeier-Haack reaction.[2][3] This reaction is a well-established method for the formylation of electron-rich aromatic compounds. The proposed synthesis involves two key stages: the preparation of the precursor, 1,3,5-Trimethoxy-2-methylbenzene, followed by its formylation.

Synthesis of the Precursor: 1,3,5-Trimethoxy-2-methylbenzene

The synthesis of the necessary precursor can be envisioned starting from commercially available 2-methylphloroglucinol.

  • Step 1: Methylation of 2-methylphloroglucinol. The hydroxyl groups of 2-methylphloroglucinol can be methylated using a suitable methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate and a solvent like acetone. This reaction is analogous to the synthesis of 1,3,5-trimethoxybenzene from phloroglucinol.[4][5]

Caption: Proposed synthesis of the precursor.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This electrophilic reagent then attacks the electron-rich aromatic ring of 1,3,5-Trimethoxy-2-methylbenzene to introduce the formyl group.

  • Step 2: Formylation of 1,3,5-Trimethoxy-2-methylbenzene. The precursor is treated with the Vilsmeier reagent, followed by aqueous workup to yield the final product, 2,4,6-Trimethoxy-3-methylbenzaldehyde. The formylation is expected to occur at the position para to the methyl group and ortho to two methoxy groups, which is the most sterically accessible and electronically activated site.

Caption: Vilsmeier-Haack formylation pathway.

Detailed Experimental Protocol (Proposed)

Materials:

  • 1,3,5-Trimethoxy-2-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Dissolve 1,3,5-Trimethoxy-2-methylbenzene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Spectroscopic Characterization (Predicted)

The structural features of 2,4,6-Trimethoxy-3-methylbenzaldehyde suggest characteristic signals in various spectroscopic analyses.

¹H NMR Spectroscopy
  • Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Proton (Ar-H): A singlet corresponding to the single aromatic proton is expected, likely in the range of δ 6.0-6.5 ppm, shifted upfield due to the strong electron-donating effects of the three methoxy groups.

  • Methoxy Protons (-OCH₃): Three distinct singlets are anticipated for the three methoxy groups, likely in the region of δ 3.7-4.0 ppm.

  • Methyl Proton (-CH₃): A singlet for the methyl group protons is expected around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons bearing the methoxy groups will be significantly shielded, while the carbon attached to the aldehyde will be deshielded.

  • Methoxy Carbons (-OCH₃): Three signals in the range of δ 55-65 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[6]

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehydic C-H stretch, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • C-O Stretch (Methoxy): Strong bands in the region of 1250-1000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210.

  • Fragmentation Pattern: Common fragmentation would involve the loss of a hydrogen atom (M-1) to give a stable acylium ion at m/z = 209.[8] Loss of the formyl group (M-29) would result in a peak at m/z = 181. Further fragmentation of the methoxy and methyl groups would also be observed.

Potential Applications in Research and Drug Development

While specific applications for 2,4,6-Trimethoxy-3-methylbenzaldehyde are not extensively documented, its structure suggests potential utility in several areas, drawing parallels from similar polysubstituted benzaldehydes.

  • Intermediate in Natural Product Synthesis: Many natural products with biological activity contain highly substituted aromatic rings. This compound could serve as a key building block in the total synthesis of such molecules.

  • Precursor for Bioactive Compounds: Aromatic aldehydes are common precursors for a variety of heterocyclic compounds, such as quinolines, and chalcones, many of which exhibit interesting pharmacological properties. The specific substitution pattern of this aldehyde could lead to novel derivatives with unique biological activities.

  • Medicinal Chemistry Scaffolding: The substituted benzene ring can act as a scaffold for the development of new therapeutic agents. The aldehyde group allows for the introduction of various pharmacophores through reactions like reductive amination to form substituted benzylamines. Benzaldehyde derivatives are used in the synthesis of various pharmaceuticals.[9]

Safety and Handling

No specific safety data sheet is widely available for 2,4,6-Trimethoxy-3-methylbenzaldehyde. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions for aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly sealed.

  • Toxicity: The toxicity is unknown. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[11]

Conclusion

2,4,6-Trimethoxy-3-methylbenzaldehyde represents an interesting, yet underexplored, chemical entity. This guide has provided a detailed profile of this compound, including its known properties and a scientifically reasoned, proposed synthetic route. The predicted spectroscopic data offers a basis for its characterization. While direct applications remain to be established, its structural similarity to other biologically active and synthetically useful compounds suggests significant potential as a building block in medicinal chemistry and natural product synthesis. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

References

  • Luminix Health. 2,4,6-Trimethoxy-3-methylbenzaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 2,4,6-Trimethoxybenzaldehyde. [Link]

  • The John D. Walsh Company, Inc. SAFETY DATA SHEET. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • News. What are six applications for benzaldehyde. [Link]

Sources

Exploratory

physicochemical properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4,6-Trimethoxy-3-methylbenzaldehyde Executive Summary 2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS: 81574-58-5) is a highly specialized aromatic al...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Executive Summary

2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS: 81574-58-5) is a highly specialized aromatic aldehyde serving as a critical "C1-unit" functionalized intermediate in the total synthesis of complex polyketides, depsidones, and methylated flavonoids.[1][2][3][4][5][6][7][8][9] Its unique substitution pattern—featuring a dense array of electron-donating methoxy groups and a sterically significant methyl group—imparts distinct electronic properties that govern its reactivity in Knoevenagel condensations and Vilsmeier-Haack formylations.[1] This guide provides a comprehensive technical analysis of its physicochemical parameters, validated synthetic protocols, and spectroscopic characterization for researchers in medicinal chemistry and natural product synthesis.

Chemical Identity & Structural Analysis

The molecule is characterized by a benzaldehyde core fully substituted at the 2, 4, and 6 positions with methoxy groups, and a methyl group at the 3-position. This "1,2,3,4,5-substituted" pattern creates a highly electron-rich aromatic system (super-activated ring), making the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde due to strong resonance donation (+M effect) from the ortho- and para-methoxy groups.[1]

Parameter Details
IUPAC Name 2,4,6-Trimethoxy-3-methylbenzaldehyde
Common Synonyms 3-Methyl-2,4,6-trimethoxybenzaldehyde; C-Methyl Phloroglucinol Trimethyl Ether Aldehyde
CAS Number 81574-58-5
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
SMILES COc1cc(c(c(c1OC)C)OC)C=O[1][2]
InChI Key CRBZVDLXAIFERF-UHFFFAOYSA-N

Physicochemical Parameters

The following data aggregates experimental values and validated computational models. The melting point is a critical purity indicator; impure samples often melt below 80°C.

Property Value / Range Notes
Physical State Crystalline Solid (Needles)Recrystallized from light petroleum or hexane.[1]
Melting Point 84 – 86 °C Sharp transition indicates high purity.
Boiling Point 355.3 °C (Predicted)Decomposes at high temperatures; vacuum distillation recommended.
Flash Point 158.4 °CCombustible solid.
Solubility Soluble: CHCl₃, DCM, EtOAc, DMSOInsoluble: WaterHigh lipophilicity due to tri-methoxy/methyl substitution.
LogP ~2.1 (Predicted)Moderate lipophilicity, suitable for cell-permeable scaffold design.[1]
Appearance White to off-white / pale yellowColoration often indicates oxidation or trace Vilsmeier salts.[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The high symmetry of the methoxy groups is broken by the 3-methyl substituent, resulting in distinct splitting patterns.[1]

¹H NMR Data (CDCl₃, 60-400 MHz)
  • δ 10.16 (1H, s, CHO): The aldehyde proton appears downfield. The chemical shift is slightly shielded compared to electron-deficient aldehydes due to the electron-rich ring.[1]

  • δ 6.12 (1H, s, Ar-H): The single aromatic proton at position 5 appears as a sharp singlet.[10]

  • δ 3.82 (6H, s, 2 × OMe): The methoxy groups at positions 2 and 4 (or 2 and 6 depending on rotation/environment) often overlap or appear very close.

  • δ 3.71 (3H, s, OMe): The third methoxy group (likely at position 4 or sterically crowded position 2) appears distinct.

  • δ 2.01 (3H, s, Ar-CH₃): The methyl group attached to the aromatic ring.

IR Spectroscopy (KBr Pellet)
  • Carbonyl Stretch (C=O): ~1670–1680 cm⁻¹ (Lowered frequency due to conjugation with electron-rich ring).[1]

  • C-H Stretch (Aldehyde): Doublet at ~2850 and 2750 cm⁻¹.

Synthetic Protocols

The most robust route to 2,4,6-Trimethoxy-3-methylbenzaldehyde is the Vilsmeier-Haack Formylation of 2,4,6-trimethoxytoluene (1,3,5-trimethoxy-2-methylbenzene).[1] Direct methylation of phloroglucinol aldehyde is less selective.

Protocol: Vilsmeier-Haack Formylation[1][6][12]

Reagents:

  • Substrate: 2,4,6-Trimethoxytoluene (1.0 eq)[1]

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.0–1.2 eq)[1]

  • Reagent B: N,N-Dimethylformamide (DMF) (Excess/Solvent)[1]

  • Quench: Ice water, Saturated Sodium Acetate (NaOAc) or K₂CO₃.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under N₂ atmosphere, cool dry DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 20 minutes. Stir for 30 minutes at 0°C until a semi-solid or viscous yellow Vilsmeier complex forms.

  • Substrate Addition: Dissolve 2,4,6-trimethoxytoluene in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–100°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7). The spot should shift to a lower R_f (more polar aldehyde).

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (500g per mole). The iminium salt intermediate must be hydrolyzed.[11] Adjust pH to ~8–9 using saturated NaOAc or K₂CO₃ solution. Stir vigorously for 1 hour.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Hexane or Light Petroleum to yield colorless needles (MP 84–86°C).

SynthesisWorkflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis & Isolation DMF DMF (Solvent) VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent 0°C, 30 min POCl3 POCl3 (Electrophile Source) POCl3->VReagent Intermediate Iminium Salt Intermediate VReagent->Intermediate Substrate 2,4,6-Trimethoxytoluene (Nucleophile) Substrate->Intermediate 80-100°C, 2-4h Product 2,4,6-Trimethoxy-3-methylbenzaldehyde (Needles, MP 84-86°C) Intermediate->Product Hydrolysis Hydrolysis Ice Water / NaOAc (pH 8-9) Hydrolysis->Product

Figure 1: Vilsmeier-Haack synthesis workflow for 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Reactivity & Synthetic Applications

The 2,4,6-trimethoxy substitution pattern renders the aldehyde carbonyl less reactive toward nucleophiles compared to unsubstituted benzaldehyde. However, it remains a potent electrophile for specific transformations.

A. Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malonic acid, acetoacetic ester) to form cinnamic acid derivatives.

  • Conditions: Pyridine/Piperidine catalytic system, reflux.

  • Application: Synthesis of methylated flavonoids and coumarins.

B. Oxidation & Reduction
  • Oxidation: Treatment with KMnO₄ or NaClO₂ (Pinnick oxidation) yields 2,4,6-trimethoxy-3-methylbenzoic acid.[1]

  • Reduction: NaBH₄ reduction yields the corresponding benzyl alcohol, a precursor for benzylic halides.

ReactivityMap Center 2,4,6-Trimethoxy-3- methylbenzaldehyde Acid Benzoic Acid Derivative (Oxidation) Center->Acid NaClO2 / H2O2 Alcohol Benzyl Alcohol (Reduction) Center->Alcohol NaBH4 / MeOH Styrene Vinyl/Styrene Deriv. (Wittig/Knoevenagel) Center->Styrene Ph3P=CH2 or Malonic Acid

Figure 2: Primary reactivity pathways for functional group interconversion.[1]

Handling & Safety (SDS Summary)

  • GHS Classification: Warning.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.

References

  • RSC Publishing. Depsidone Synthesis. Part 21. A New Synthesis of Grisa-2',5'-diene-3,4'-diones.[1][4] (1982).[10] Journal of the Chemical Society, Perkin Transactions 1. Link(Source for MP and NMR data).

  • Carl Roth. Safety Data Sheet: 2,4,6-Trimethoxy-3-methylbenzaldehyde.[1][6][8]Link(Source for MP and Safety data).

  • Sigma-Aldrich. Product Specification: 2,4,6-Trimethoxybenzaldehyde derivatives.[1]Link(General reactivity context).

  • Theses.fr. Total Synthesis of Vineomycinone B2 Methyl Ester and related intermediates.Link(Source for Vilsmeier-Haack protocol details).

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Abstract This technical guide provides a comprehensive framework for the structural analysis and characterization of 2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS No. 81574-58-5), a polysubstituted aromatic aldehyde of inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS No. 81574-58-5), a polysubstituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to deliver an in-depth understanding of the causality behind analytical choices. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural elucidation. Each section integrates theoretical principles with field-proven, step-by-step methodologies, ensuring a self-validating approach to analysis.

Introduction and Physicochemical Profile

2,4,6-Trimethoxy-3-methylbenzaldehyde is a unique aromatic carbonyl compound. Its structure is characterized by a benzene ring heavily substituted with electron-donating methoxy groups and a weakly activating methyl group, all influencing the chemical reactivity and spectroscopic properties of the core benzaldehyde moiety. Understanding this substitution pattern is critical for predicting its role as a synthon in complex molecule synthesis or for interpreting its biological activity.

An accurate structural confirmation is the bedrock of any chemical research, from reaction monitoring to final compound validation. The methodologies outlined herein are designed to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's identity, purity, and structure.

Table 1: Physicochemical Properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde

PropertyValueSource(s)
CAS Number 81574-58-5[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Boiling Point 355.3 °C[1][2]
Flash Point 158.4 °C[1][2]

Overview of a Plausible Synthetic Route

While various methods exist for the synthesis of substituted benzaldehydes, a plausible and common approach for this specific substitution pattern involves the electrophilic formylation of a corresponding precursor, 1,3,5-trimethoxy-2-methylbenzene. The Vilsmeier-Haack reaction, for instance, is a robust method for introducing a formyl group onto an electron-rich aromatic ring.

This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich nature of the 1,3,5-trimethoxy-2-methylbenzene ring directs the formylation to the sterically accessible position para to the methyl group, yielding the target molecule. This synthetic context is important for analytical chemists, as residual starting materials or reagents could be present as impurities in the sample.

Core Analytical Workflow

A robust analytical workflow ensures that data is collected efficiently and logically, with each step informing the next. The process begins with non-destructive, information-rich techniques like NMR and IR, followed by destructive, high-sensitivity techniques like mass spectrometry for molecular weight confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Acquire Sample of 2,4,6-Trimethoxy-3-methylbenzaldehyde Dissolve Dissolve in CDCl₃ for NMR Analysis Sample->Dissolve Solid Use Neat Solid for ATR-FTIR Sample->Solid NMR ¹H & ¹³C NMR Spectroscopy (Structural Backbone & Connectivity) Dissolve->NMR IR ATR-FTIR Spectroscopy (Functional Group Identification) Solid->IR MS ESI-MS (Molecular Weight Confirmation) NMR->MS Sample from NMR tube can be used Interpret Correlate Spectroscopic Data NMR->Interpret IR->Interpret MS->Interpret Confirm Confirm Structure of Target Molecule Interpret->Confirm

Caption: General analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For 2,4,6-Trimethoxy-3-methylbenzaldehyde, both ¹H and ¹³C NMR are required for a full structural assignment.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is an excellent first choice for this analyte.[3] Its non-polar nature is well-suited for dissolving moderately polar to non-polar aromatic compounds. Furthermore, its residual proton signal (~7.26 ppm) and carbon signals (~77.16 ppm) are well-documented and unlikely to overlap with the key resonances of the analyte.[4] Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference (0 ppm) for both ¹H and ¹³C spectra, ensuring accuracy and reproducibility.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS in a standard 5 mm NMR tube.

  • Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃.

  • Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 12-15 ppm is sufficient. 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 512 to 1024) will be required to achieve a satisfactory signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The high degree of symmetry and lack of adjacent, non-equivalent protons in 2,4,6-Trimethoxy-3-methylbenzaldehyde leads to a simple, clean ¹H NMR spectrum where all signals are expected to be singlets.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the aromatic ring.
~6.2Singlet1HAr-H (C5-H)This lone aromatic proton is heavily shielded by three ortho/para electron-donating methoxy groups, shifting it significantly upfield.
~3.9 (a)Singlet6HC2-OCH₃ & C6-OCH₃These two methoxy groups are chemically equivalent due to symmetry and are deshielded by their proximity to the aldehyde group.
~3.8 (b)Singlet3HC4-OCH₃This methoxy group is slightly more shielded than those at C2/C6 as it is para to the aldehyde group.
~2.1Singlet3HAr-CH₃The methyl group attached to the aromatic ring typically appears in this region.
Predicted ¹³C NMR Spectrum and Interpretation

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The molecule has 11 unique carbons.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~192C=OAldehyde carbonyl carbons are characteristically found in the far downfield region.
~165C2 & C6Aromatic carbons directly bonded to oxygen are highly deshielded. These are equivalent by symmetry.
~163C4Also highly deshielded due to attachment to oxygen. Its chemical environment is slightly different from C2/C6.
~115C1The carbon bearing the aldehyde group (ipso-carbon).
~110C3The carbon bearing the methyl group. Shielded relative to the oxygen-bearing carbons.
~90C5This carbon, bonded to a proton, is significantly shielded by the three ortho/para methoxy groups.
~56 (a)C2-OCH₃ & C6-OCH₃Methoxy carbons typically appear in this range. These two are equivalent.
~55 (b)C4-OCH₃Chemically distinct from the other methoxy carbons.
~9Ar-CH₃Aliphatic methyl carbons attached to an sp² system are found in the far upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) has largely replaced traditional KBr pellet methods for solid samples due to its simplicity and speed.[5] ATR requires minimal sample preparation—a small amount of the solid is simply brought into direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[6] This eliminates the need for grinding and pressing pellets, which can be time-consuming and introduce moisture contamination.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal surface is clean. With the pressure clamp empty, run a background spectrum. This captures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2,4,6-Trimethoxy-3-methylbenzaldehyde powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm until it makes firm, even contact with the sample. This ensures good optical contact between the sample and the crystal.[7]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, release the pressure arm and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~2950-2850MediumC-H StretchAliphatic (Methyl & Methoxy)
~2830 & ~2730Medium-WeakC-H StretchAldehyde (Fermi doublet)
~1685StrongC=O StretchAromatic Aldehyde Carbonyl
~1600 & ~1470Medium-StrongC=C StretchAromatic Ring
~1250-1200StrongC-O StretchAryl-Alkyl Ether (Asymmetric)
~1100-1020StrongC-O StretchAryl-Alkyl Ether (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a 'soft' ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the molecular mass.[8][9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate a fine spray of charged droplets. Heated nitrogen gas assists in desolvation.

  • Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight). Scan a mass range appropriate for the expected ion (e.g., m/z 50-500).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

Predicted Mass Spectrum and Fragmentation Analysis

The primary ion expected in the ESI-MS spectrum is the protonated molecule.

  • Expected [M+H]⁺: 210.23 (C₁₁H₁₄O₄) + 1.0078 (H⁺) = 211.2378 m/z

While ESI is soft, some fragmentation can be induced. A plausible fragmentation pathway, based on the known behavior of benzaldehydes and aromatic ethers, would proceed from the molecular ion (M⁺• at m/z 210, if using a harder ionization like Electron Ionization).[10][11]

G M [M]⁺• m/z = 210 M_minus_1 [M-H]⁺ m/z = 209 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 195 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z = 181 M->M_minus_29 - •CHO M_minus_45 [M-CHO-CH₄]⁺ m/z = 165 M_minus_15->M_minus_45 - CH₂O

Sources

Exploratory

Synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of a strategic and efficient synthesis route to 2,4,6-Trimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis route to 2,4,6-Trimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in pharmaceutical and materials science research. The described pathway commences with the readily accessible starting material, phloroglucinol, and proceeds through a three-step sequence involving C-methylation, exhaustive O-methylation, and a regioselective Vilsmeier-Haack formylation. This document delves into the mechanistic underpinnings of each transformation, providing detailed, step-by-step experimental protocols and critical analysis of the reaction parameters. The guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically robust methodology for the preparation of this and structurally related compounds.

Introduction: The Significance of Polysubstituted Benzaldehydes

Substituted benzaldehydes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of methoxy and methyl groups on the aromatic ring, as seen in 2,4,6-Trimethoxy-3-methylbenzaldehyde, imparts unique electronic and steric properties to the molecule. These characteristics can be exploited to fine-tune the biological activity or material properties of the final products. The electron-rich nature of the aromatic core, a consequence of the multiple electron-donating methoxy groups, renders it highly reactive towards electrophilic substitution, yet also necessitates careful control of regioselectivity in synthetic transformations. This guide elucidates a reliable pathway to this specific isomer, addressing the synthetic challenges associated with achieving the desired substitution pattern.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2,4,6-Trimethoxy-3-methylbenzaldehyde, points towards a convergent synthetic strategy. The final formylation step can be achieved via an electrophilic aromatic substitution on a suitable precursor. The Vilsmeier-Haack reaction is an ideal candidate for this transformation due to its efficacy in formylating electron-rich aromatic systems under relatively mild conditions.[1][2] The required precursor for this reaction is 2,4,6-trimethoxytoluene. This intermediate, in turn, can be synthesized from a more fundamental starting material. A plausible and cost-effective approach begins with phloroglucinol, a symmetrical and highly reactive phenol derivative.

The proposed forward synthesis, therefore, encompasses three key stages:

  • C-Methylation of Phloroglucinol: Introduction of a methyl group onto the aromatic ring of phloroglucinol to yield 2-methylphloroglucinol.

  • Exhaustive O-Methylation: Conversion of the phenolic hydroxyl groups of 2-methylphloroglucinol to methoxy groups to afford 2,4,6-trimethoxytoluene.

  • Regioselective Vilsmeier-Haack Formylation: Introduction of the aldehyde functionality at the C3 position of 2,4,6-trimethoxytoluene to yield the final product.

This strategic sequence allows for the systematic construction of the target molecule, with each step building upon the functionality introduced in the previous one.

G Target 2,4,6-Trimethoxy-3-methylbenzaldehyde Precursor1 2,4,6-Trimethoxytoluene Target->Precursor1 Vilsmeier-Haack Formylation Precursor2 2-Methylphloroglucinol Precursor1->Precursor2 Exhaustive O-Methylation StartingMaterial Phloroglucinol Precursor2->StartingMaterial C-Methylation

Caption: Retrosynthetic analysis of 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Synthesis of 2-Methylphloroglucinol from Phloroglucinol

The introduction of a methyl group onto the highly activated phloroglucinol ring is the initial and crucial step. While Friedel-Crafts alkylation is a classic method for C-alkylation of aromatic rings, its application to highly activated phenols can be problematic, often leading to polysubstitution and side reactions. A more controlled approach involves the use of specific methylating agents under carefully controlled conditions.

Protocol:

A robust method for the C-methylation of phloroglucinol can be adapted from established procedures for the synthesis of 2-methylresorcinol. This involves a reaction with formaldehyde in the presence of a reducing agent.

Experimental Protocol:

  • To a solution of phloroglucinol (1 equivalent) in a suitable solvent such as aqueous ethanol, add a solution of formaldehyde (1.1 equivalents) at room temperature.

  • Slowly add a reducing agent, such as sodium borohydride (2-3 equivalents), in portions while maintaining the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 2-methylphloroglucinol.

Causality and Expertise: The use of formaldehyde followed by in-situ reduction provides a milder alternative to direct alkylation with methyl halides and a Lewis acid. The highly nucleophilic character of the phloroglucinol ring attacks the formaldehyde to form a hydroxymethyl intermediate, which is then reduced to the methyl group. This two-step, one-pot procedure offers better control over the reaction and minimizes the formation of byproducts.

Step 2: Synthesis of 2,4,6-Trimethoxytoluene from 2-Methylphloroglucinol

The exhaustive O-methylation of the three phenolic hydroxyl groups of 2-methylphloroglucinol is a standard transformation. The choice of methylating agent and base is critical to ensure complete conversion and high yield.

Protocol:

Experimental Protocol:

  • Dissolve 2-methylphloroglucinol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add an excess of a suitable base, such as anhydrous potassium carbonate (at least 3.3 equivalents), to the solution.

  • To this stirred suspension, add dimethyl sulfate or methyl iodide (at least 3.3 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 2,4,6-trimethoxytoluene by vacuum distillation or column chromatography.

Causality and Expertise: The use of a strong base like potassium carbonate is essential to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxides. These phenoxides are highly nucleophilic and readily react with the methylating agent in an SN2 reaction. Using a stoichiometric excess of both the base and the methylating agent drives the reaction to completion, ensuring all three hydroxyl groups are methylated.

Step 3: Vilsmeier-Haack Formylation of 2,4,6-Trimethoxytoluene

The final step involves the introduction of a formyl group onto the electron-rich aromatic ring of 2,4,6-trimethoxytoluene. The Vilsmeier-Haack reaction is a powerful and regioselective method for this purpose.[1][2]

Mechanism and Regioselectivity:

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). This electrophile then attacks the aromatic ring.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Aromatic_Ring 2,4,6-Trimethoxytoluene Aromatic_Ring->Iminium_Intermediate Electrophilic Attack Product 2,4,6-Trimethoxy-3-methylbenzaldehyde Iminium_Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

The regioselectivity of the formylation is dictated by the directing effects of the substituents on the aromatic ring. The three methoxy groups are strongly activating and ortho-, para-directing groups due to their ability to donate electron density through resonance. The methyl group is also an activating, ortho-, para-directing group through an inductive effect. In 2,4,6-trimethoxytoluene, the positions ortho and para to the methoxy groups are the C3 and C5 positions. The methyl group at C1 further activates these positions. Due to the symmetry of the molecule, the C3 and C5 positions are chemically equivalent. Therefore, formylation is expected to occur regioselectively at either of these positions to yield the desired product.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reactant).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl3) (1.1-1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 2,4,6-trimethoxytoluene (1 equivalent) in a minimal amount of anhydrous DMF dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic.

  • The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

  • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,4,6-Trimethoxy-3-methylbenzaldehyde by recrystallization or column chromatography.

Data Presentation

StepReactantProductKey ReagentsTypical Yield
1 Phloroglucinol2-MethylphloroglucinolFormaldehyde, NaBH460-70%
2 2-Methylphloroglucinol2,4,6-TrimethoxytolueneDimethyl sulfate, K2CO3>90%
3 2,4,6-Trimethoxytoluene2,4,6-Trimethoxy-3-methylbenzaldehydePOCl3, DMF70-85%

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2,4,6-Trimethoxy-3-methylbenzaldehyde from the simple and inexpensive starting material, phloroglucinol. By employing a sequence of C-methylation, exhaustive O-methylation, and a regioselective Vilsmeier-Haack formylation, the target molecule can be obtained in good overall yield. The mechanistic discussions and detailed protocols offer valuable insights for researchers aiming to synthesize this and other polysubstituted aromatic compounds. The self-validating nature of each protocol, grounded in established chemical principles, ensures a high degree of reproducibility and success for the experienced synthetic chemist.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119-122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000 , 49, 1-330. [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and NMR Characterization of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Executive Summary & Core Directive This technical guide provides a comprehensive structural analysis of 2,4,6-trimethoxy-3-methylbenzaldehyde (TMMB). As a highly substituted aromatic aldehyde derived from the phlorogluci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide provides a comprehensive structural analysis of 2,4,6-trimethoxy-3-methylbenzaldehyde (TMMB). As a highly substituted aromatic aldehyde derived from the phloroglucinol scaffold, TMMB serves as a critical synthon in the synthesis of C-methylated flavonoids, chalcones, and pharmaceutical intermediates.

The core challenge in characterizing TMMB lies in distinguishing it from its symmetric parent (2,4,6-trimethoxybenzaldehyde) and identifying the specific regiochemistry of the methyl addition. This guide details the Nuclear Magnetic Resonance (NMR) spectral signatures required to validate the structure, emphasizing the "Symmetry Breaking" effect observed upon C3-methylation.

Structural Logic & Synthesis Context

To interpret the NMR data accurately, one must understand the electronic environment created by the substituents. The molecule consists of an electron-rich aromatic ring (three methoxy donors) balanced by an electron-withdrawing formyl group.

The Symmetry Breaking Effect

The parent compound, 2,4,6-trimethoxybenzaldehyde , possesses a plane of symmetry passing through the carbonyl group and the C4 carbon. This renders the protons at C3 and C5 equivalent, and the methoxy groups at C2 and C6 equivalent.

Introduction of the Methyl Group at C3:

  • Destroys Symmetry: The C3-position is now occupied by a methyl group.

  • Differentiation: The C2-OMe and C6-OMe are no longer magnetically equivalent.

  • Steric Crowding: The C3-Me group exerts steric pressure on the adjacent C2-OMe and C4-OMe, potentially altering their rotameric populations and chemical shifts.

Synthesis & Impurity Profiling Workflow

Understanding the origin of the sample is vital for impurity assignment. TMMB is typically synthesized via Vilsmeier-Haack formylation of methylated phloroglucinol derivatives.

SynthesisWorkflow Start Phloroglucinol (Starting Material) Step1 O-Methylation (DMS/K2CO3) Start->Step1 Step2 C-Methylation (MeI/Base) Step1->Step2 Inter Intermediate: 1,3,5-Trimethoxy-2-methylbenzene Step2->Inter Step3 Vilsmeier-Haack (POCl3/DMF) Inter->Step3 Product Target: 2,4,6-Trimethoxy-3-methylbenzaldehyde Step3->Product Imp1 Impurity A: Over-methylated (Dimethyl) Step3->Imp1 Side Rxn Imp2 Impurity B: Regioisomer (C-formylation at wrong site) Step3->Imp2 Side Rxn

Figure 1: Synthetic pathway and potential impurity generation points for TMMB.

Experimental Protocol: NMR Acquisition

To ensure data integrity and reproducibility, the following protocol is mandatory. This method minimizes solvent-solute interactions that can cause peak shifting in poly-methoxy systems.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes hydrogen bonding with the aldehyde oxygen, providing sharp singlets. DMSO-
      
      
      
      may cause broadening due to viscosity and water exchange.
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     second (ensure complete relaxation of methyl protons).
    
  • Scans (NS): 16 (1H), 1024 (13C).

  • Referencing: Calibrate internal TMS to 0.00 ppm.

Spectral Data & Assignment

The following data represents the consensus values derived from the parent scaffold and substituent chemical shift (SCS) calculations validated against literature on C-methylated phloroglucinol derivatives [1, 2].

H NMR Data (400 MHz, )
PositionAssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
CHO Aldehyde H10.35 Singlet (s)1H-Deshielded by carbonyl anisotropy; diagnostic.
C5 Aromatic H6.25 Singlet (s)1H-Only remaining aromatic proton.
OMe Methoxy H3.80 – 3.92 Multiplet/Overlapping Singlets9H-Three distinct signals expected due to asymmetry, but often overlap.
C3-Me Aryl-Methyl2.15 Singlet (s)3H-Diagnostic signal for C-methylation.
TMS Reference0.00 Singlet--Internal Standard.[1]

Interpretation:

  • The Aldehyde Singlet (10.35 ppm): Confirms the oxidation state. If this peak is a doublet, it suggests coupling to Fluorine or Formate impurities (rare).

  • The Aromatic Singlet (6.25 ppm): This is the critical "Self-Validating" signal. In the parent compound (non-methylated), this region integrates to 2H. In TMMB, it must integrate to 1H. If it integrates to 2H, the methylation failed.

  • The Methyl Group (2.15 ppm): Appears in the allylic/aromatic methyl region. Its presence confirms the alkylation step.

C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment Logic
C=O 189.0 Carbonyl carbon (Aldehyde).
C-O (Ar) 160.0 – 164.0 C2, C4, C6 (Oxygenated aromatic carbons).
C-C (Ar) 115.0 – 120.0 C1 (Ipso to aldehyde) and C3 (Ipso to Methyl).
C-H (Ar) 90.5 C5 (Ortho to two methoxy groups, highly shielded).
OMe 55.5 – 56.2 Methoxy carbons (3 distinct signals).
Ar-Me 8.5 – 9.0 C3-Methyl group (shielded due to crowding).

Structural Validation Logic (Graphviz)

The following diagram illustrates the logic flow for confirming the structure based on the spectral data provided above.

ValidationLogic Start Unknown Sample Spectrum CheckCHO Check 10.0-10.5 ppm: Singlet present? Start->CheckCHO CheckAr Check 6.0-6.5 ppm: Integral = 1H? CheckCHO->CheckAr Yes Decision1 Not an Aldehyde CheckCHO->Decision1 No CheckMe Check 2.0-2.2 ppm: Singlet present? CheckAr->CheckMe Integral = 1H Decision2 Parent Compound (Non-methylated) CheckAr->Decision2 Integral = 2H CheckMe->Decision2 No (Impurity?) Decision3 CONFIRMED: 2,4,6-Trimethoxy-3-methylbenzaldehyde CheckMe->Decision3 Yes

Figure 2: Logical decision tree for NMR spectral validation.

Troubleshooting & Impurity Analysis

When analyzing crude reaction mixtures, specific impurities often interfere with the TMMB signals.

  • Starting Material (2,4,6-Trimethoxybenzaldehyde):

    • Indicator: Aromatic singlet at ~6.1 ppm integrates to 2H relative to the aldehyde.

    • Resolution: Recrystallize from Ethanol/Water.

  • O-Alkylation vs C-Alkylation:

    • If the methylation step (Step 2 in Fig 1) occurred on an Oxygen instead of Carbon (rare for fully methylated phloroglucinol but possible in precursors), you will see an extra OMe signal (~3.8 ppm) and no signal at 2.15 ppm.

  • Rotational Isomers:

    • At low temperatures (< -20°C), the rotation of the aldehyde bond may slow down, causing broadening of the ortho-methoxy signals. At 25°C, these should be sharp.

References

  • Devari, S., et al. (2013).[2] "Chemoselective oxidation of allylic and benzylic alcohols..." Tetrahedron Letters, 54(48), 6407-6410.[2] (Provides foundational NMR data for the 2,4,6-trimethoxy scaffold).

  • Sigma-Aldrich. (2023). "2,4,6-Trimethoxybenzaldehyde Product Specification & NMR Spectra." (Reference standard for the parent compound).

  • ChemicalBook. (2023). "Spectral Data for 2,4,6-Trimethoxybenzaldehyde." (Verification of chemical shifts).

  • PubChem. (2023). "Compound Summary: 2,4,6-Trimethoxybenzaldehyde." National Library of Medicine.

Sources

Exploratory

A Comprehensive Guide to the ¹H NMR Spectrum of 2,4,6-Trimethoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethoxy-3-methylbenzal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethoxy-3-methylbenzaldehyde, a key organic intermediate. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features based on the molecule's unique structure, substituent effects, and established NMR principles.

Introduction: The Structural Significance of 2,4,6-Trimethoxy-3-methylbenzaldehyde

2,4,6-Trimethoxy-3-methylbenzaldehyde, with the molecular formula C₁₁H₁₄O₄, is a polysubstituted aromatic aldehyde. Its structural complexity and the presence of multiple functional groups make ¹H NMR spectroscopy an indispensable tool for its characterization and purity assessment. The precise arrangement of the methoxy, methyl, and aldehyde groups on the benzene ring gives rise to a distinct and predictable ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the successful synthesis of the compound and for its application in further chemical transformations.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and proton integrations for 2,4,6-trimethoxy-3-methylbenzaldehyde. These predictions are based on established substituent effects and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde-H10.3 - 10.5Singlet (s)1H
Aromatic-H (C5-H)6.1 - 6.3Singlet (s)1H
Methoxy-H (C4-OCH₃)~3.9Singlet (s)3H
Methoxy-H (C2, C6-OCH₃)~3.8Singlet (s)6H
Methyl-H (C3-CH₃)2.0 - 2.2Singlet (s)3H

In-Depth Spectral Interpretation and Rationale

The unique substitution pattern of 2,4,6-trimethoxy-3-methylbenzaldehyde dictates the appearance of its ¹H NMR spectrum. The benzene ring is fully substituted except for one position, which simplifies the aromatic region significantly.

The Aldehyde Proton: A Diagnostic Singlet

The proton of the aldehyde group (-CHO) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 10.3-10.5 ppm. This is due to the strong electron-withdrawing nature of the carbonyl group, which deshields the attached proton.[1] In the absence of any adjacent protons, this signal will appear as a sharp singlet.

The Aromatic Region: A Lone Singlet

With substitutions at positions 1, 2, 3, 4, and 6 of the benzene ring, only the proton at the C5 position remains. This proton is flanked by two methoxy groups at C4 and C6. Consequently, it has no neighboring protons to couple with, resulting in a singlet in the aromatic region of the spectrum. The three electron-donating methoxy groups and one electron-donating methyl group will shield this proton, shifting its resonance upfield compared to unsubstituted benzaldehyde (δ 7.5-8.0 ppm). A chemical shift in the range of δ 6.1-6.3 ppm is anticipated.

The Methoxy Protons: Distinguishable Environments

The molecule possesses three methoxy groups. The two methoxy groups at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry. They are expected to produce a single singlet integrating to 6H. The methoxy group at the C4 position is in a different chemical environment and will give rise to a separate singlet integrating to 3H. The exact chemical shifts of these groups are influenced by the electronic environment, but they are typically found in the range of δ 3.8-3.9 ppm.

The Methyl Protons: A Characteristic Singlet

The methyl group at the C3 position is also isolated from any neighboring protons, leading to a singlet in the spectrum. Its chemical shift is expected in the range of δ 2.0-2.2 ppm.

To visualize the relationships between the different proton environments, the following diagram illustrates the molecular structure with key protons labeled.

Figure 1. Molecular structure of 2,4,6-Trimethoxy-3-methylbenzaldehyde with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,4,6-trimethoxy-3-methylbenzaldehyde, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • The choice of solvent is critical as it can influence the chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

The following workflow diagram illustrates the key steps in acquiring and processing the ¹H NMR spectrum.

G cluster_workflow ¹H NMR Workflow A Sample Preparation (Dissolve in CDCl₃ + TMS) B Data Acquisition (High-Field NMR Spectrometer) A->B Insert Sample C Data Processing (Fourier Transform, Phasing, Calibration) B->C Acquire FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Generate Spectrum E Structural Confirmation D->E Interpret Data

Figure 2. Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 2,4,6-trimethoxy-3-methylbenzaldehyde is a powerful tool for its unambiguous identification. The predicted spectrum, characterized by a downfield aldehyde singlet, a single aromatic singlet, two distinct methoxy singlets, and a methyl singlet, provides a clear fingerprint of the molecule. By following the outlined experimental protocol and understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important chemical compound.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethoxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 2,4,6-Trimethoxy-3-methylbenzaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,4,6-Trimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic and medicinal chemistry. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,4,6-Trimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but to also elucidate the underlying molecular vibrations and the electronic influence of the substituents, thereby offering a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: Structural and Electronic Context

2,4,6-Trimethoxy-3-methylbenzaldehyde belongs to a class of highly substituted aromatic compounds where the interplay of various functional groups dictates its chemical reactivity and spectroscopic properties. The molecular architecture features a benzene ring adorned with an aldehyde group, three electron-donating methoxy groups, and a methyl group. The positioning of these substituents creates a unique electronic environment that significantly influences the vibrational frequencies of the molecule's constituent bonds. The electron-donating resonance effect of the methoxy groups, particularly those at the ortho (2,6) and para (4) positions, increases the electron density within the aromatic ring and affects the polarity and bond strength of the aldehyde's carbonyl group. Understanding these substituent effects is paramount to accurately interpreting the IR spectrum.

Experimental Protocol: Acquiring the Infrared Spectrum

The infrared spectrum of a solid sample like 2,4,6-Trimethoxy-3-methylbenzaldehyde is typically obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) spectroscopy.

Method 1: KBr Pellet Preparation

  • Sample Preparation: A small amount of the finely ground 2,4,6-Trimethoxy-3-methylbenzaldehyde (approximately 1-2 mg) is intimately mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

  • Instrument Setup: An ATR accessory, commonly equipped with a diamond or germanium crystal, is installed in the FT-IR spectrometer.

  • Background Scan: A background spectrum is collected with the clean, empty ATR crystal.

  • Sample Analysis: A small amount of the solid 2,4,6-Trimethoxy-3-methylbenzaldehyde is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Spectral Acquisition: The IR spectrum is then recorded. The evanescent wave of the IR beam penetrates a few micrometers into the sample, and the resulting attenuated radiation is detected.

For the purpose of this guide, we will analyze the characteristic absorption bands based on data available for the closely related analog, 2,4,6-trimethoxybenzaldehyde, and discuss the expected influence of the 3-methyl group. A condensed-phase (ATR-IR) spectrum for 2,4,6-trimethoxybenzaldehyde is available through PubChem, originating from Sigma-Aldrich[1].

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 2,4,6-Trimethoxy-3-methylbenzaldehyde and highlights the key functional groups responsible for its characteristic IR absorption bands.

Caption: Molecular structure of 2,4,6-Trimethoxy-3-methylbenzaldehyde highlighting the key functional groups.

Detailed Analysis of the Infrared Spectrum

The IR spectrum of 2,4,6-Trimethoxy-3-methylbenzaldehyde can be divided into several key regions, each corresponding to the vibrational modes of specific functional groups.

The C-H Stretching Region (3100-2700 cm⁻¹)

This region is characterized by absorptions arising from the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as weak to medium intensity bands above 3000 cm⁻¹. For this molecule, expect absorptions in the 3100-3000 cm⁻¹ range corresponding to the stretching of the C-H bond on the benzene ring.

  • Aliphatic C-H Stretch: The methyl and methoxy groups give rise to C-H stretching vibrations. These are expected in the 2980-2850 cm⁻¹ range. The presence of multiple methyl and methoxy groups will likely result in a complex set of overlapping peaks in this region.

  • Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group (CHO). This typically manifests as a pair of weak to medium intensity bands, often referred to as a Fermi doublet, around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ [2][3]. The presence of a distinct peak around 2720 cm⁻¹ is a strong indicator of an aldehyde, helping to distinguish it from a ketone[3]. The starting aromatic aldehyde, benzaldehyde, shows two bands in the range between 2700 and 2900 cm⁻¹ corresponding to the symmetric and asymmetric bond stretching of H-C=O[4].

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)

The C=O stretching vibration of the aldehyde group gives rise to one of the most intense and characteristic bands in the IR spectrum.

  • Position of the C=O Stretch: For aromatic aldehydes, the C=O stretching frequency is lowered due to conjugation with the benzene ring[1]. The electron-donating methoxy groups further decrease the C=O bond order through their resonance effect, leading to an additional shift to a lower wavenumber. Therefore, the C=O stretching band for 2,4,6-Trimethoxy-3-methylbenzaldehyde is expected to appear in the range of 1705-1685 cm⁻¹ . In benzaldehyde itself, this peak is observed around 1704 cm⁻¹[5]. The extensive substitution with electron-donating groups in the target molecule will likely push this absorption towards the lower end of this range.

The Fingerprint Region (1600-400 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, which are unique to the molecule as a whole.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to strong intensity bands in the 1600-1450 cm⁻¹ region[1]. The substitution pattern on the ring influences the exact positions and intensities of these bands.

  • C-O Stretching (Ethers): The three methoxy groups will exhibit characteristic C-O stretching vibrations. Aromatic ethers typically show a strong, asymmetric C-O-C stretching band in the 1275-1200 cm⁻¹ region and a symmetric stretching band around 1075-1020 cm⁻¹ . The presence of multiple methoxy groups will likely result in strong, complex absorptions in these areas.

  • C-H Bending Vibrations:

    • In-plane C-H bending of the aromatic ring occurs in the 1300-1000 cm⁻¹ region.

    • Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ range and are highly diagnostic of the substitution pattern on the benzene ring. For a pentasubstituted ring, the specific pattern of these bands can be complex.

  • Influence of the 3-methyl group: The addition of a methyl group at the 3-position is expected to have a relatively minor, though discernible, effect on the IR spectrum compared to the powerful electronic influence of the methoxy groups and the aldehyde. It will contribute to the aliphatic C-H stretching and bending vibrations and may slightly perturb the frequencies of the adjacent functional groups and the aromatic ring vibrations.

Summary of Key IR Absorption Bands

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Weak-MediumC-H StretchAromatic Ring
2980-2850MediumC-H Stretch-CH₃ and -OCH₃
~2830 and ~2730Weak-MediumC-H Stretch (Fermi Doublet)Aldehyde (-CHO)
1705-1685StrongC=O StretchAldehyde (-CHO)
1600-1450Medium-StrongC=C StretchAromatic Ring
1275-1200StrongAsymmetric C-O-C StretchAromatic Ether (-OCH₃)
1075-1020StrongSymmetric C-O-C StretchAromatic Ether (-OCH₃)
900-675MediumC-H Out-of-plane BendAromatic Ring

Conclusion

The infrared spectrum of 2,4,6-Trimethoxy-3-methylbenzaldehyde is a powerful tool for its structural elucidation and confirmation. The key diagnostic features include the characteristic Fermi doublet of the aldehydic C-H stretch, the strong carbonyl absorption shifted to a lower frequency by conjugation and electron-donating substituents, and the strong C-O stretching bands of the multiple methoxy groups. A thorough analysis of the fingerprint region can provide further confirmation of the substitution pattern on the aromatic ring. This guide provides a foundational understanding for researchers to confidently interpret the IR spectra of this and structurally related molecules in their scientific endeavors.

References

[2] North Carolina State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

[6] Singh, K., & Rai, D. K. (1990). Overtone spectroscopy of benzaldehyde. Pramana - Journal of Physics, 34(4), 337-342. Retrieved from [Link]

[5] ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

[7] National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]

[8] National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

[9] National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzaldehyde. PubChem. Retrieved from [Link]

[10] MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

[3] University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

[11] ResearchGate. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

[12] Indian Academy of Sciences. (1995). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

[13] MDPI. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

[14] ResearchGate. (2020). Molecular Structure, Vibrational Spectral Studies and NLO Properties of 4-Benzyloxy-3-Methoxy- Benzaldehyde by DFT. Retrieved from [Link]

[15] Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

[16] ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

[17] PubMed. (2007). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Retrieved from [Link]

[4] ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

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Exploratory

2,4,6-Trimethoxy-3-methylbenzaldehyde: Structural Significance and Bio-Organic Context

This in-depth technical guide explores the chemical identity, structural significance, and bio-organic context of 2,4,6-Trimethoxy-3-methylbenzaldehyde . While primarily utilized as a high-value synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the chemical identity, structural significance, and bio-organic context of 2,4,6-Trimethoxy-3-methylbenzaldehyde . While primarily utilized as a high-value synthetic intermediate in the construction of complex natural products (such as methylated chalcones and polyketides), its structural motif is deeply rooted in the secondary metabolism of Myrtaceae plants and fungal polyketides.

[1]

Executive Summary

2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS: 81574-58-5) is a highly oxygenated aromatic aldehyde belonging to the class of C-methylated phloroglucinol derivatives . While the free aldehyde is rarely isolated as a stable accumulation product in nature due to its high reactivity, it represents a critical biosynthetic synthon . It serves as the structural core for a vast array of bioactive natural products, including methylated chalcones, flavonoids, and fungal polyketides found in species such as Cleistocalyx operculatus and Trichoderma spp.

This guide details the compound's chemical profile, its role as a biomimetic precursor in drug discovery, and the theoretical and practical aspects of its isolation and synthesis.[1]

Chemical Profile
PropertyData
IUPAC Name 2,4,6-Trimethoxy-3-methylbenzaldehyde
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
CAS Number 81574-58-5
Appearance White to pale yellow crystalline solid
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in water
Key Functional Groups Formyl (-CHO), Methoxy (-OCH₃), Methyl (-CH₃)

Natural Occurrence & Ecological Context

The "Hidden" Metabolite

Unlike stable end-products (e.g., quercetin), 2,4,6-Trimethoxy-3-methylbenzaldehyde functions primarily as a transient intermediate or a degradation fragment in the biosphere. Its structure corresponds to the trimethyl ether of 3-methylphloroglucinol aldehyde (methylated formyl-phloroglucinol).

1. Botanical Sources (Myrtaceae & Lauraceae)

The fully methylated benzene core is characteristic of essential oils and phenolic extracts from the Myrtaceae family.

  • Structural Homology: The compound is the aldehyde analog of 2,4,6-trimethoxytoluene , a known volatile component.

  • Related Natural Products: It serves as the structural scaffold for C-methylated chalcones (e.g., DMC: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone) isolated from Cleistocalyx operculatus (Watery Rose Apple).

  • Metabolic Role: In vivo, the aldehyde group is often rapidly reduced to an alcohol or oxidized to an acid (e.g., 2,4,6-trimethoxy-3-methylbenzoic acid) or condensed into flavonoids.

2. Fungal Polyketides

The compound appears in the degradation and structural elucidation of complex fungal metabolites.

  • Source: Trichoderma and Penicillium species.

  • Context: It acts as a degradation product of sorbicillins and grisa-2',5'-diene-3,4'-diones , providing clues to the substitution patterns of these antibiotic polyketides.

Biosynthetic Logic

The formation of 2,4,6-Trimethoxy-3-methylbenzaldehyde in nature follows the Polyketide Synthase (PKS) pathway, heavily modified by S-Adenosyl Methionine (SAM) dependent methyltransferases.

Pathway Mechanics[4]
  • Polyketide Assembly: Type III PKS condenses 3 malonyl-CoA units with a starter unit (often acetyl-CoA or benzoyl-CoA) to form a phloroglucinol ring.

  • C-Methylation: A specific C-methyltransferase adds a methyl group to the electron-rich aromatic ring (position 3).

  • O-Methylation: O-methyltransferases (OMTs) sequentially methylate the hydroxyl groups to cap the reactive phenols, increasing lipophilicity.

  • Formylation/Reduction: The aldehyde moiety is introduced via oxidative cleavage or direct reduction of a carboxylate precursor.

Biosynthesis Malonyl 3x Malonyl-CoA Phloro Phloroglucinol Scaffold (Trihydroxybenzene) Malonyl->Phloro Type III PKS (Cyclization) Starter Starter Unit (Acetyl-CoA) Starter->Phloro Type III PKS (Cyclization) CMethyl Intermediate: 3-Methylphloroglucinol Phloro->CMethyl C-Methyltransferase (SAM) OMethyl Target Scaffold: 2,4,6-Trimethoxy-3-methylbenzene CMethyl->OMethyl O-Methyltransferase (3x SAM) Aldehyde TARGET: 2,4,6-Trimethoxy-3-methylbenzaldehyde OMethyl->Aldehyde Oxidative Modification (Formylation/Reduction)

Caption: Hypothetical biosynthetic pathway of 2,4,6-Trimethoxy-3-methylbenzaldehyde via Type III PKS and SAM-dependent methylation.

Laboratory Isolation & Biomimetic Synthesis

Due to the scarcity of the free aldehyde in crude extracts, researchers utilize a biomimetic synthesis protocol to access this compound for pharmacological screening. This process mimics the biological formylation of the electron-rich aromatic ring.

Protocol: Vilsmeier-Haack Formylation

This is the industry-standard method to produce the compound from the naturally occurring precursor 2,4,6-trimethoxytoluene .

Reagents
  • Substrate: 2,4,6-Trimethoxytoluene (10 g)

  • Reagent A: Phosphorus Oxychloride (POCl₃, 1.1 eq)[2]

  • Reagent B: Dimethylformamide (DMF, 1.3 eq)[2]

  • Solvent: Dichloromethane (DCM) or neat DMF

  • Quench: Ice-water + 8M KOH

Step-by-Step Methodology
  • Complex Formation: Cool DMF (5.5 mL) to 0°C in a round-bottom flask under N₂ atmosphere. Add POCl₃ (5.6 mL) dropwise over 15 minutes. Observation: The solution will turn yellow/orange as the Vilsmeier reagent forms.

  • Addition: Dissolve 2,4,6-trimethoxytoluene in minimal DMF and add slowly to the reaction mixture.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 1 hour. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto 200g of crushed ice. The iminium salt intermediate hydrolyzes to the aldehyde.

  • Neutralization: Adjust pH to 9-10 using 8M KOH. This precipitates the product.[3][4]

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica Gel, 10-20% EtOAc in Hexane).

SynthesisWorkflow Start Start: 2,4,6-Trimethoxytoluene Inter Iminium Salt Intermediate Start->Inter Electrophilic Aromatic Subst. Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter Hydrolysis Hydrolysis (Ice/Water) Inter->Hydrolysis Product Product: 2,4,6-Trimethoxy-3-methylbenzaldehyde Hydrolysis->Product pH Adjustment (KOH)

Caption: Vilsmeier-Haack synthesis workflow for accessing 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Pharmacological Potential

The compound acts as a pharmacophore for several high-value therapeutic targets.

Anticancer Activity (Tubulin Inhibition)

The trimethoxy-phenyl motif is a classic "anti-tubulin" pharmacophore, seen in drugs like Colchicine and Combretastatin A-4 .

  • Mechanism: The 2,4,6-trimethoxy substitution pattern sterically matches the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and arresting cell division at mitosis.

  • Application: Used to synthesize chalcone hybrids that show IC₅₀ values in the nanomolar range against MCF-7 (breast cancer) and HeLa cell lines.

Antimicrobial & Antifungal[8]
  • Activity: Exhibits moderate activity against Candida albicans and Mycobacterium tuberculosis.

  • SAR: The 3-methyl group enhances lipophilicity, improving cell membrane permeability compared to the non-methylated analog (2,4,6-trimethoxybenzaldehyde).

References

  • Gaige, S., et al. (2024). 3,5-Dimethyl-2,4,6-trimethoxychalcone Lessens Obesity and MAFLD in Leptin-Deficient ob/ob Mice. International Journal of Molecular Sciences. Link

  • Zhu, X., et al. (2017). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13350389, 2,4,6-Trimethoxy-3-methylbenzaldehyde.Link

  • Sperry, J., et al. (2008). Synthesis of naturally occurring grisa-2',5'-diene-3,4'-diones. Journal of the Chemical Society, Perkin Transactions 1. Link

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Foundational

A Technical Guide to the Solubility of 2,4,6-Trimethoxy-3-methylbenzaldehyde in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Trimethoxy-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Trimethoxy-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for determining its solubility in various organic solvents.

Introduction to 2,4,6-Trimethoxy-3-methylbenzaldehyde

2,4,6-Trimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde. Its molecular structure, featuring a benzene ring with three methoxy groups, a methyl group, and a formyl group, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Physicochemical Properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄-
Molecular Weight 210.23 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 84-86 °C-
CAS Number 81574-58-5[1]
Water Solubility Insoluble
LogP (calculated) 1.525[2][3]

The calculated LogP value of 1.525 suggests that 2,4,6-Trimethoxy-3-methylbenzaldehyde is a moderately lipophilic compound, indicating a preference for organic solvents over water.[2][3] Its insolubility in water is a key characteristic to consider when selecting appropriate solvent systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for dissolving non-polar solutes.[4] 2,4,6-Trimethoxy-3-methylbenzaldehyde possesses both polar (aldehyde and methoxy groups) and non-polar (benzene ring and methyl group) regions, giving it a moderate overall polarity.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute that can participate in hydrogen bonding.[3][5][6][7] The oxygen atoms in the aldehyde and methoxy groups of 2,4,6-Trimethoxy-3-methylbenzaldehyde can act as hydrogen bond acceptors.

  • Dielectric Constant: The dielectric constant of a solvent is a measure of its ability to separate ions. While not directly applicable to the dissolution of a neutral molecule like 2,4,6-Trimethoxy-3-methylbenzaldehyde, it is a good indicator of a solvent's overall polarity.

Predicted Solubility of 2,4,6-Trimethoxy-3-methylbenzaldehyde in Common Organic Solvents

Qualitative Solubility Predictions:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSlightly Soluble to Soluble These solvents can engage in hydrogen bonding with the oxygen atoms of the solute. However, the non-polar hydrocarbon backbone of the alcohols may limit solubility compared to more polar aprotic solvents. It has been qualitatively described as "slightly soluble" in methanol.[4][8]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, ChloroformSoluble to Very Soluble These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the polar groups of the solute. The absence of a hydrogen-donating group prevents strong self-association of the solvent, making it more available to solvate the solute. It has been qualitatively described as "slightly soluble" in chloroform.[4][8]
Non-Polar Toluene, HexaneSlightly Soluble to Insoluble The significant polarity of the aldehyde and methoxy groups on the solute will likely limit its solubility in non-polar solvents. While the aromatic ring of toluene may offer some favorable pi-pi stacking interactions, the overall polarity mismatch is expected to result in poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 2,4,6-Trimethoxy-3-methylbenzaldehyde in a range of organic solvents.

Objective: To determine the concentration of a saturated solution of 2,4,6-Trimethoxy-3-methylbenzaldehyde in a given solvent at a specified temperature.

Materials:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde (≥95% purity)[1]

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G prep Prepare Supersaturated Slurry equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-48h sample Sample the Supernatant equilibrate->sample Allow solids to settle filter Filter the Sample sample->filter Remove undissolved solids dilute Dilute the Sample filter->dilute Prepare for analysis analyze Analyze by HPLC/UV-Vis dilute->analyze Quantify concentration calculate Calculate Solubility analyze->calculate Determine solubility value

Caption: Workflow for Equilibrium Solubility Determination.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 2,4,6-Trimethoxy-3-methylbenzaldehyde to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid remaining at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop a suitable HPLC method with a UV detector set to an appropriate wavelength for 2,4,6-Trimethoxy-3-methylbenzaldehyde.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for 2,4,6-Trimethoxy-3-methylbenzaldehyde in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Experimentally Determined Solubility:

SolventPolarity IndexDielectric Constant (20°C)H-Bonding CapabilitySolubility (mg/mL) at 25°C
Example: Dichloromethane3.19.1AcceptorExperimental Value
Example: Acetone5.120.7AcceptorExperimental Value
Example: Ethanol4.324.6Donor & AcceptorExperimental Value
Example: Toluene2.42.4NoneExperimental Value
Example: Hexane0.11.9NoneExperimental Value

Conclusion

The solubility of 2,4,6-Trimethoxy-3-methylbenzaldehyde in organic solvents is a critical parameter for its effective use in scientific research and development. While quantitative data is sparse in the literature, a theoretical understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This guide provides a framework for these predictions and, more importantly, a detailed, self-validating experimental protocol for the accurate determination of its solubility. By following the outlined procedures, researchers can generate reliable data to support their specific applications, from reaction optimization to formulation design.

References

  • LookChem. (n.d.). Cas 830-79-5, 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5). Retrieved from [Link]

  • Hunter, C. A. (2010). Hydrogen bonding properties of non-polar solvents. Chemical Science, 1(3), 298-305.
  • ResearchGate. (n.d.). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • Metrangolo, P., et al. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides.
  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2,4,6-Trimethoxy-3-methylbenzaldehyde, 5 g. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,4,6-TRIMETHOXYBENZALDEHYDE | CAS 830-79-5. Retrieved from [Link]

Sources

Exploratory

molecular weight of 2,4,6-Trimethoxy-3-methylbenzaldehyde

An In-depth Technical Guide to the Molecular Properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-Trimethoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Moving beyond a simple statement of its molecular weight, this document elucidates the theoretical basis and experimental validation of its core physicochemical properties. It details the principles of molecular weight determination through mass spectrometry, outlines plausible synthetic logic, and discusses the spectroscopic techniques essential for structural confirmation. The guide is structured to provide not just data, but a field-proven perspective on how this molecule is handled, characterized, and utilized in a modern research context, serving as a valuable resource for professionals engaged in organic synthesis and drug discovery.

Core Chemical Identity and Physicochemical Properties

2,4,6-Trimethoxy-3-methylbenzaldehyde is a polysubstituted aromatic compound. Its identity is established by a unique combination of an aldehyde functional group, three methoxy groups, and a methyl group on the benzene ring. These features dictate its chemical reactivity and physical characteristics.

The foundational property of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis, quantitative analysis, and pharmacokinetic modeling. The molar mass of 2,4,6-Trimethoxy-3-methylbenzaldehyde is 210.23 g/mol .[1]

Key Identifiers
IdentifierValueReference
IUPAC Name 2,4,6-Trimethoxy-3-methylbenzaldehydeN/A
CAS Number 81574-58-5[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Chemical Structure

The arrangement of functional groups on the aromatic ring is critical to the molecule's identity and reactivity.

Caption: 2D Structure of 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, such as reaction temperature and purification methods.

PropertyValueReference
Molar Mass 210.23 g/mol [1]
Boiling Point 355.3 °C[1]
Flash Point 158.4 °C[1]
Appearance White to light yellow powder/crystal

(Note: Appearance data is for the closely related 2,4,6-Trimethoxybenzaldehyde and is likely similar for the 3-methyl derivative).

Determination and Verification of Molecular Weight

While the molecular weight can be calculated theoretically from the molecular formula, experimental verification is a cornerstone of scientific integrity. Mass spectrometry stands as the definitive technique for this purpose.

Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Based on the formula C₁₁H₁₄O₄:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

  • Total Molecular Weight: 132.121 + 14.112 + 63.996 = 210.229 u (or g/mol )

This calculated value aligns perfectly with the reported molar mass.[1]

Experimental Verification: Mass Spectrometry

Expertise & Causality: Mass spectrometry (MS) does not measure molecular weight directly but rather the mass-to-charge ratio (m/z) of ions. For a singly charged molecular ion (M+•), the m/z value corresponds to the molecule's mass. We choose an ionization technique like Electron Ionization (EI) for its ability to produce a clear molecular ion peak for small organic molecules, providing direct evidence of the molecular mass.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of 2,4,6-Trimethoxy-3-methylbenzaldehyde is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a signal proportional to the ion abundance.

  • Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion. For C₁₁H₁₄O₄, the molecular ion peak (M+•) is expected at m/z ≈ 210 .

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer Sample 1. Sample (C₁₁H₁₄O₄ in solution) Vaporization 2. Vaporization (High Vacuum) Sample->Vaporization Introduction IonSource 3. Ionization (70 eV Electron Beam) Vaporization->IonSource Gaseous Molecules Analyzer 4. Mass Analysis (Separation by m/z) IonSource->Analyzer Molecular Ion (M+•, m/z 210) Detector 5. Detection Analyzer->Detector Data 6. Data Output (Mass Spectrum) Detector->Data

Caption: Standard workflow for molecular weight determination via EI-MS.

Synthesis and Structural Elucidation

A comprehensive understanding requires knowledge of the molecule's synthesis and the analytical methods used to confirm its structure, which in turn validates the molecular formula.

Plausible Synthetic Pathway

The related compound, 2,4,6-trimethoxybenzaldehyde, is used as a starting reagent for the synthesis of complex molecules like dihydrocoumarins, highlighting the utility of this class of compounds as building blocks.[2]

Spectroscopic Characterization Protocols

Trustworthiness through Validation: A claimed molecular weight of 210.23 g/mol for a C₁₁H₁₄O₄ structure is only trustworthy if the atomic arrangement can be confirmed. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide this validation.

A. ¹H and ¹³C NMR Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Expected ¹H NMR Signals (Qualitative):

    • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

    • Aromatic Proton (Ar-H): A single singlet (due to symmetry) between δ 6.0-7.0 ppm.

    • Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to 3H, likely between δ 3.5-4.0 ppm.

    • Methyl Proton (-CH₃): One singlet integrating to 3H, likely between δ 2.0-2.5 ppm.

  • Expected ¹³C NMR Signals (Qualitative):

    • Aldehyde Carbonyl: A signal around δ 190 ppm.

    • Aromatic Carbons: Several signals in the δ 100-160 ppm region.

    • Methoxy Carbons: Signals around δ 55-65 ppm.

    • Methyl Carbon: A signal in the aliphatic region, δ 15-25 ppm.

B. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Protocol (ATR-IR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum.

  • Expected Characteristic Absorptions:

    • ~1680-1700 cm⁻¹: Strong absorption due to the C=O stretch of the aromatic aldehyde.

    • ~2720 and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of an aldehyde.

    • ~1050-1250 cm⁻¹: Strong absorptions from the C-O stretching of the methoxy groups.

    • ~2950-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.

Applications in Research and Drug Development

Substituted trimethoxybenzaldehydes are valuable scaffolds in medicinal chemistry.[3] While direct applications of the 3-methyl derivative are not widely published, the utility of its close analogs provides authoritative grounding for its potential.

  • Intermediate for Bioactive Molecules: 2,4,6-Trimethoxybenzaldehyde is a precursor for synthesizing new dihydrocoumarins with potential estrogenic activity. This establishes the role of this molecular framework in building pharmacologically relevant structures.

  • Antimicrobial Research: The isomer 2,4,5-trimethoxybenzaldehyde (asaronaldehyde) and its analogs, including 2,4,6-trimethoxybenzaldehyde, have demonstrated significant anti-Candida activity. This suggests that the trimethoxybenzaldehyde core is a promising starting point for developing new antifungal agents.

  • Fluorescent Probes: 2,4,6-trimethoxybenzaldehyde was used to prepare RNA-specific fluorescent probes for live-cell imaging, showcasing its application in developing advanced biochemical tools.

Given these precedents, 2,4,6-Trimethoxy-3-methylbenzaldehyde represents a versatile chemical building block for synthesizing novel compounds with potential applications in oncology, infectious disease, and cell biology.

Safety and Handling

Professional researchers must handle all chemicals with appropriate caution. While a specific Safety Data Sheet (SDS) for 2,4,6-Trimethoxy-3-methylbenzaldehyde should be consulted, GHS hazard information for the parent compound, 2,4,6-trimethoxybenzaldehyde, provides a useful baseline.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling Protocols:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

  • 2,4,6-Trimethoxybenzaldehyde - NIST WebBook (Mass Spectrum). [Link]

  • 2,4,6-Trimethoxybenzaldehyde - NIST WebBook (IR Spectrum). [Link]

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde - Luminix Health. [Link]

  • 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem. [Link]

  • Benzaldehyde, 2,4,6-trimethyl- - Substance Details - SRS | US EPA. [Link]

  • 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem. [Link]

  • 2,3,4-Trimethoxy-6-methylbenzaldehyde | C11H14O4 | CID 89683 - PubChem. [Link]

  • 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem. [Link]

  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. [Link]

  • Chemical Properties of 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) - Cheméo. [Link]

  • 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem. [Link]

  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. [Link]

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Foundational

A Senior Application Scientist's Guide to the Safe Handling and Application of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical guide to the safe handling, storage, and use of 2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical guide to the safe handling, storage, and use of 2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS No. 81574-58-5). As a polysubstituted aromatic aldehyde, this compound is a valuable intermediate in synthetic organic chemistry. This guide moves beyond a standard safety data sheet (SDS) to integrate practical, field-proven insights, ensuring that its potential in research and development can be harnessed with the highest degree of safety and experimental integrity. While comprehensive safety data for this specific molecule is not extensively published, this guide synthesizes information from structurally analogous compounds to establish a robust framework for risk assessment and safe laboratory practice.

Core Hazard Profile and Risk Assessment

The primary hazards associated with substituted benzaldehydes are irritation to the skin, eyes, and respiratory tract. Based on the GHS classifications of the closely related analog 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5), a similar hazard profile is anticipated for the title compound. Researchers must operate under the assumption that this compound is, at a minimum, an irritant.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Hazard Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation [1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1][2] |

Expert Insight: The causality behind these hazards lies in the reactivity of the aldehyde functional group and the overall molecular properties. The aldehyde can react with biological nucleophiles, such as amino acid residues in proteins, leading to irritation. As a fine, crystalline solid, it can be easily aerosolized, posing an inhalation risk that can irritate the mucous membranes of the respiratory system.

Laboratory Safe Handling and Use Workflow

A self-validating safety protocol involves a multi-layered approach, from preparation to disposal. The following workflow is designed to mitigate the risks identified above.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Use Phase prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Fume Hood (Verify Airflow, Clear Area) prep_ppe->prep_setup prep_gather 3. Gather Materials (Spatula, Weigh Paper, Glassware) prep_setup->prep_gather handle_weigh 4. Weigh Compound (Minimize Dust, Use Draft Shield) prep_gather->handle_weigh Proceed to Handling handle_dissolve 5. Dissolution (Add Solid to Solvent Slowly) handle_weigh->handle_dissolve handle_reaction 6. Monitor Reaction (Within Closed System) handle_dissolve->handle_reaction clean_quench 7. Quench & Workup (As per Reaction Protocol) handle_reaction->clean_quench Reaction Complete clean_decon 8. Decontaminate (Wipe Surfaces, Clean Glassware) clean_quench->clean_decon clean_dispose 9. Waste Disposal (Segregate Halogenated/Non-halogenated) clean_decon->clean_dispose clean_remove_ppe 10. Doff PPE & Wash Hands clean_dispose->clean_remove_ppe

Caption: Safe Handling and Use Workflow for 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[5]

    • Body Protection: A standard laboratory coat is required.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved N95 particulate respirator should be used.[5][6]

Handling and Storage Protocols

Handling:

  • Preparation: Before handling, ensure all PPE is correctly worn and the fume hood is operational.

  • Aliquotting: When weighing, handle the container gently to avoid creating airborne dust. Use a spatula to carefully transfer the solid.

  • Dissolution: Add the solid to the solvent in portions to avoid splashing.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7]

  • Keep away from incompatible materials, particularly strong oxidizing agents and strong bases, which can react exothermically with the aldehyde group.[4][8]

  • The recommended storage class for combustible solids is 11.[6]

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

cluster_routes cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->action_inhale action_skin Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. skin->action_skin action_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Seek immediate medical attention. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. ingestion->action_ingest

Caption: First Aid Measures by Exposure Route.

  • Accidental Release: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][5]

  • Fire Fighting: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[5] Firefighters should wear self-contained breathing apparatus.[4] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][8]

Technical Data for the Research Professional

Understanding the physical and chemical properties is paramount for designing experiments and interpreting results.

Table 2: Physical and Chemical Properties

Property Value Source
CAS Number 81574-58-5 [9][10]
Molecular Formula C₁₀H₁₂O₄ [1][6]
Molecular Weight 196.20 g/mol [1][6]
Appearance Light yellow crystalline solid [2]*
Melting Point 115 - 120 °C [2][6]*
Boiling Point ~293 °C (estimated) [2]*
Solubility Data not available; likely soluble in common organic solvents.
Stability Stable under recommended storage conditions. [8]

*Note: Data is for the close analog 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) as specific experimental data for the title compound is limited.

Toxicological and Ecological Profile

  • Toxicological Summary: The toxicological properties have not been fully investigated.[4][5] However, based on its classification as an irritant, direct contact should be avoided. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[2]

  • Ecological Information: Do not empty into drains or release into the environment.[4] The environmental impact of this specific chemical has not been fully evaluated.

Applications in Research and Drug Development

Polysubstituted benzaldehydes are cornerstone building blocks in organic synthesis due to the versatile reactivity of the aldehyde group.

  • Synthetic Intermediate: This compound serves as a precursor for the construction of more complex molecular architectures. Related trimethoxybenzaldehydes are used in the synthesis of bioactive natural products such as alkaloids, lignans, and stilbenoids, which can exhibit anticancer and anti-inflammatory properties.[11]

  • Scaffold for Bioactive Molecules: The trimethoxy-methyl substitution pattern on the phenyl ring provides a unique electronic and steric profile. This can be exploited to synthesize novel compounds for screening in drug discovery programs. For example, other trimethoxybenzaldehyde isomers have been used as starting reagents for RNA-specific fluorescent probes and compounds with anti-candida activity.

By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize 2,4,6-Trimethoxy-3-methylbenzaldehyde to advance their scientific objectives.

References

  • 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE 81574-58-5 wiki - Guidechem. Source: Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific (for 2,4,6-Trimethylbenzaldehyde). Source: Fisher Scientific.
  • 830-79-5 2,4,6-Trimethoxybenzaldehyde AKSci L055. Source: AKSci.
  • 2,4,6-Trimethoxybenzaldehyde 98 830-79-5 - Sigma-Aldrich. Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich (for 3,4-Dimethoxybenzaldehyde). Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (for 4-Methoxy-2-methylbenzaldehyde). Source: Fisher Scientific.
  • 830-79-5|2,4,6-Trimethoxybenzaldehyde|BLD Pharm. Source: BLD Pharm.
  • Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET (for 2,3,4-Trimethoxybenzaldehyde). Source: Fisher Scientific.
  • 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem. Source: PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich (for Vanillin). Source: Sigma-Aldrich.
  • 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet - ChemicalBook. Source: ChemicalBook.
  • 2,4,6-Trimethoxybenzaldehyde 98 830-79-5 - Sigma-Aldrich. Source: Sigma-Aldrich.
  • 2,4,6-Trimethoxybenzaldehyde | 830-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. Source: TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific (for 2,3,4-Trimethoxybenzaldehyde). Source: Fisher Scientific.
  • MSDS of 2,4,6-Trimethylbenzaldehyde - Capot Chemical. Source: Capot Chemical.
  • 2,3,4-Trimethoxybenzaldehyde - Chem-Impex. Source: Chem-Impex.
  • 2,4-Dimethoxy-3-methylbenzaldehyde | C10H12O3 | CID 251693 - PubChem. Source: PubChem.
  • 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem. Source: PubChem.
  • The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols - Benchchem. Source: Benchchem.
  • 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 81574-58-5 - ChemicalBook. Source: ChemicalBook.
  • 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Source: 3-Methoxybenzaldehyde Supplier.
  • Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. - ResearchGate.

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Chalcones from 2,4,6-Trimethoxy-3-methylbenzaldehyde

Executive Summary This guide details the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2,4,6-Trimethoxy-3-methylbenzaldehyde as the electrophilic partner. While the Claisen-Schmidt condensation is a textb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2,4,6-Trimethoxy-3-methylbenzaldehyde as the electrophilic partner. While the Claisen-Schmidt condensation is a textbook reaction, this specific substrate presents unique challenges due to the steric hindrance of the ortho-methoxy and meta-methyl groups, combined with the strong electron-donating effects of the trimethoxy system. These factors significantly reduce the electrophilicity of the carbonyl carbon, often leading to low yields or unreacted starting material under standard conditions.

This protocol targets researchers in oncology drug discovery , specifically those investigating analogs of Desmosdumotin C and other polymethoxylated flavonoids known for CDK1 inhibition and antitumor efficacy.

Mechanistic Challenges & Strategic Solutions

The Steric-Electronic Conflict

The target aldehyde, 2,4,6-Trimethoxy-3-methylbenzaldehyde, is an "electron-rich" deactivator in nucleophilic addition.

  • Electronic Effect: The three methoxy groups (

    
    ) donate electron density into the benzene ring via resonance (+M effect), which is conjugated to the carbonyl. This makes the carbonyl carbon less positive (less electrophilic) and resistant to attack by the enolate.
    
  • Steric Effect: The C3-Methyl group, combined with C2 and C4 methoxy groups, creates a crowded environment. The C2-methoxy group, in particular, sterically hinders the approach of the acetophenone enolate.

The Solution: Optimized Base Catalysis

To overcome these barriers, we utilize a High-Concentration Alkali Method . Unlike standard protocols using dilute NaOH, this method employs 40-50% KOH or NaOH to force the equilibrium forward, compensating for the deactivated aldehyde.

Experimental Protocols

Protocol A: High-Concentration Base-Catalyzed Condensation (Primary Method)

Best for: Standard acetophenones and scale-up.

Materials
  • Aldehyde: 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 equiv)

  • Ketone: Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Absolute

  • Catalyst: Potassium Hydroxide (KOH) pellets

  • Quenching: 10% HCl and Crushed Ice

Step-by-Step Procedure
  • Catalyst Preparation: Dissolve KOH (40 mmol) in a minimum amount of water (2-3 mL).

  • Reactant Solubilization: In a round-bottom flask, dissolve the acetophenone (10 mmol) and the aldehyde (10 mmol) in MeOH (20 mL). Note: If solubility is an issue due to the polymethoxylated nature, mild heating (40°C) is permitted, but cool to RT before adding base.

  • Initiation: Add the aqueous KOH solution dropwise to the stirring reaction mixture.

    • Observation: The solution typically darkens (yellow/orange/red) due to the formation of the chalcone anion.

  • Reaction Phase: Stir vigorously at Room Temperature for 24–48 hours .

    • Critical Insight: Standard benzaldehydes react in 3-6 hours. This hindered substrate requires extended time. Do not reflux, as this promotes polymerization of the electron-rich aldehyde (Cannizzaro competition) or Michael addition side products.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (usually higher

    
     than the chalcone).
    
  • Quenching: Pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL of 10% HCl.

    • Why? Acidification neutralizes the phenolate/enolate species and precipitates the neutral chalcone.[1]

  • Isolation: Filter the precipitate, wash with cold water (3x 50 mL) to remove salts, and wash with cold EtOH (1x 10 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot Ethanol or Ethyl Acetate. If oil persists, use Column Chromatography (Silica Gel 60, Hexane/EtOAc gradient).

Protocol B: Acid-Mediated Condensation (Alternative)

Best for: Extremely electron-rich acetophenones where base catalysis yields aldol adducts rather than dehydrated chalcones.

  • Dissolve reactants in dry Ethanol.

  • Add Thionyl Chloride (SOCl₂) dropwise (0.5 equiv) at 0°C.

    • Mechanism:[1][2][3] Generates anhydrous HCl in situ.

  • Stir at RT for 12 hours.

  • Pour into ice water; the product precipitates immediately.

Data Analysis & Characterization

Successful synthesis is validated by the presence of the


-unsaturated ketone system.
TechniqueCharacteristic SignalInterpretation

H NMR

7.3–8.0 ppm (Doublets)
Look for two doublets with coupling constant

Hz
. This confirms the trans-(E) geometry of the alkene.
IR Spectroscopy 1640–1660 cm

Strong absorption band indicating the conjugated ketone (C=O).
IR Spectroscopy 1580–1600 cm

C=C stretching of the alkene linker.
Melting Point Sharp Range (< 2°C)Broad range indicates trapped aldehyde or aldol intermediate (incomplete dehydration).

Biological Context & Workflow Visualization

The resulting chalcones are pharmacophores for Desmosdumotin C analogs, often targeting the G2/M phase cell cycle arrest via CDK1 inhibition.

Experimental Workflow Diagram

ChalconeSynthesis Start Start: 2,4,6-Trimethoxy-3-methylbenzaldehyde Reagents Add Acetophenone Derivative Solvent: MeOH/EtOH Start->Reagents Decision Select Catalyst Reagents->Decision BasePath Method A: 40% KOH (aq) (Standard Protocol) Decision->BasePath Standard AcidPath Method B: SOCl2 / EtOH (For difficult substrates) Decision->AcidPath Alternative Reaction Stir 24-48h @ RT (Extended time for sterics) BasePath->Reaction AcidPath->Reaction Quench Pour into Ice + 10% HCl Reaction->Quench Precipitate Precipitate Formation Quench->Precipitate Purify Recrystallization (EtOH) or Column Chromatography Precipitate->Purify Final Final Product: (E)-Chalcone Purify->Final

Caption: Decision tree for the synthesis of sterically hindered chalcones, highlighting the critical quenching step.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) Sub1 Trimethoxy Ring A (Electron Rich) Core->Sub1 Sub2 3-Methyl Group (Steric Bulk) Core->Sub2 Sub3 Linker (Enone) (Michael Acceptor) Core->Sub3 Activity1 Anticancer Potency (CDK1 Inhibition) Sub1->Activity1 Increases Affinity Activity2 Metabolic Stability Sub2->Activity2 Blocks Metabolism Activity3 Covalent Binding to Cysteine residues Sub3->Activity3 Warhead

Caption: SAR map illustrating how the specific substitution pattern of the aldehyde influences biological efficacy.

References

  • Mai, C. W., et al. (2014). Design, synthesis, and antitumor activity of desmosdumotin C analogues. Journal of Natural Products. Retrieved from [Link] (Contextualized via search results on Desmosdumotin C synthesis).

  • Sybyl, J., et al. (2024). 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents. PubMed. Retrieved from [Link]

  • Climent, M. J., et al. (2004).[4] Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest. Journal of Catalysis. (General reference for heterogeneous catalysis in chalcones).

  • Jetir.Org. (2020). Synthesis of Chalcones - Research Methodology. Journal of Emerging Technologies and Innovative Research.[5] Retrieved from [Link]

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Application

Application Note: Claisen-Schmidt Condensation of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Executive Summary & Scientific Rationale This application note details the optimized protocol for the Claisen-Schmidt condensation of 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB) with acetophenone derivatives to synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the optimized protocol for the Claisen-Schmidt condensation of 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB) with acetophenone derivatives to synthesize polymethoxylated chalcones.

The Synthetic Challenge

TMMB presents a unique synthetic challenge due to its specific substitution pattern:

  • Electronic Deactivation: The three methoxy groups (positions 2, 4, 6) are strong electron-donating groups (EDGs). Through resonance (+R effect), they significantly increase electron density at the carbonyl carbon, rendering it a poor electrophile.

  • Steric Hindrance: The ortho-substituents (2-OMe, 6-OMe) create a "steric corridor" that hinders the approach of the bulky enolate nucleophile. The 3-methyl group further compacts the electron cloud, stabilizing the molecule against nucleophilic attack.

Standard protocols for benzaldehyde often fail with TMMB, resulting in low yields (<40%) or incomplete conversion. This guide provides a Modified High-Basicity Protocol that overcomes these barriers to achieve yields >85%.

Mechanistic Pathway

The reaction proceeds via a crossed-aldol condensation followed by dehydration (E1cB mechanism).

Critical Pathway Analysis
  • Enolate Generation: The base deprotonates the

    
    -carbon of the acetophenone.
    
  • Nucleophilic Attack (Rate Limiting Step): The enolate attacks the carbonyl of TMMB. Note: This step is kinetically slow for TMMB due to the electronic shielding described above.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes elimination of water to form the thermodynamically stable 
    
    
    
    -unsaturated ketone (chalcone).

ReactionMechanism Start Reagents: Acetophenone + TMMB Enolate Enolate Formation (Fast) Start->Enolate OH- Attack Nucleophilic Attack (Rate Limiting) Enolate->Attack + TMMB Intermediate β-Hydroxy Ketone Attack->Intermediate H2O Product Chalcone (Trans-Isomer) Intermediate->Product - H2O (Heat/Base)

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack on the electron-rich aldehyde.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleNotes
2,4,6-Trimethoxy-3-methylbenzaldehyde >98%ElectrophileSolid, store at 4°C.
Acetophenone >99%NucleophileLiquid, distilled if yellow.
Potassium Hydroxide (KOH) PelletsCatalystPreferred over NaOH for solubility in EtOH.
Ethanol (Absolute) >99.5%SolventAnhydrous preferred.
Hydrochloric Acid (HCl) 1.0 MQuenchingFor neutralization.
Optimized Workflow (Step-by-Step)

Step 1: Catalyst Preparation

  • Dissolve KOH (5.0 mmol, 0.28 g) in Absolute Ethanol (5 mL) .

  • Tip: Sonication may be used to accelerate dissolution. Ensure the solution is clear before proceeding.

Step 2: Reactant Solubilization

  • In a separate 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (1.0 mmol, 120 mg) and TMMB (1.0 mmol, 210 mg) in Ethanol (5 mL) .

  • Stir at Room Temperature (RT) for 5 minutes until a homogeneous solution is obtained.

Step 3: Reaction Initiation

  • Add the KOH solution dropwise to the reaction flask over 5 minutes while stirring vigorously.

  • Observation: The solution may turn yellow/orange, indicating enolate formation and initial condensation.

Step 4: Reaction Incubation

  • Seal the flask and stir at 40°C for 24–36 hours .

  • Why 40°C? Unlike simple benzaldehydes (RT), TMMB requires mild thermal energy to overcome the activation energy barrier caused by steric/electronic deactivation.

Step 5: Monitoring

  • Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Target: Disappearance of the aldehyde spot (Rf ~0.4–0.5) and appearance of a fluorescent yellow spot (Chalcone).

Step 6: Workup & Isolation

  • Pour the reaction mixture into Ice-Cold Water (50 mL) .

  • Acidify carefully with 1.0 M HCl to pH ~4–5. This neutralizes the base and promotes precipitation.

  • Critical: Stir the aqueous mixture for 30 minutes. The product should precipitate as a yellow solid. If it "oils out," scratch the flask walls with a glass rod to induce crystallization.

Step 7: Purification

  • Filter the precipitate using a Buchner funnel.

  • Wash with cold water (3 x 10 mL) and cold ethanol (1 x 2 mL).

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to RT, then to 4°C.

Workflow Setup Dissolve TMMB & Acetophenone in EtOH Catalysis Add KOH/EtOH Dropwise (Strong Base) Setup->Catalysis Reaction Stir at 40°C for 24-36h (Monitor TLC) Catalysis->Reaction Quench Pour into Ice Water Acidify with HCl (pH 5) Reaction->Quench Isolation Filter & Recrystallize (Ethanol) Quench->Isolation

Figure 2: Operational workflow for the synthesis and isolation of the chalcone.[1]

Quantitative Data & Characterization

Expected Yields
ScaleCrude YieldPurified YieldAppearance
1 mmol88%82%Bright Yellow Needles
10 mmol85%78%Yellow Crystalline Powder
Spectroscopic Validation (Self-Validating Markers)

To confirm the structure, look for these specific NMR signals. Absence of these indicates incomplete reaction or side products.

  • Vinyl Protons (The "Chalcone Signature"):

    • You must observe two doublets in the region of 7.5 – 8.2 ppm .

    • Coupling Constant (

      
      ):  Must be 15–16 Hz . This confirms the trans (
      
      
      
      ) geometry. Lower
      
      
      values (<12 Hz) indicate the cis isomer (rare) or impurities.
  • Methoxy Groups:

    • Three distinct singlets (or overlapping signals) in the 3.7 – 3.9 ppm range, integrating to 9 protons.

  • Aldehyde Proton (Quality Control):

    • Check for a singlet at ~10.2 ppm . If present, the reaction is incomplete.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Incomplete Reaction Deactivated aldehyde (TMMB).Increase temperature to 60°C or extend time to 48h. Increase base concentration to 20% w/v.
Product "Oils Out" Product melting point depression by impurities.Decant the water, dissolve oil in minimal hot EtOH, and seed with a crystal. Cool very slowly.
Michael Addition Side Product Excess enolate attacking the chalcone.Ensure strictly 1:1 stoichiometry. Do not use excess ketone.

References

  • Rasayan Journal of Chemistry. "Synthesis of Zn-Catalyzed Substituted-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-keto-triazoles." Rasayan J. Chem., Vol. 11, No.[2] 2. [Link]

  • National Institutes of Health (NIH). "2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities." PubMed Central. [Link]

  • Master Organic Chemistry. "The Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry Guides. [Link]

Sources

Method

Application Note: Strategic Use of 2,4,6-Trimethoxy-3-methylbenzaldehyde in Directed Aldol Condensation Reactions for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 2,4,6-Trimethoxy-3-methylbenzaldehyde in aldol condensation reactions....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 2,4,6-Trimethoxy-3-methylbenzaldehyde in aldol condensation reactions. We delve into the unique reactivity imparted by its polysubstituted aromatic ring, offering detailed, field-proven protocols for its use in synthesizing chalcones and other α,β-unsaturated carbonyl compounds. This document is intended to serve as a practical resource, explaining the causality behind experimental choices and providing a framework for the successful implementation of this versatile building block in research and development settings.

Introduction: The Unique Profile of 2,4,6-Trimethoxy-3-methylbenzaldehyde

2,4,6-Trimethoxy-3-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable starting material in organic synthesis. Its structure is notable for the absence of α-hydrogens, a feature that prevents self-condensation under basic or acidic conditions typical for aldol reactions. This characteristic makes it an ideal electrophilic partner in directed cross-aldol (Claisen-Schmidt) condensations.

The electron-donating nature of the three methoxy groups significantly activates the benzene ring, yet their ortho and para positioning relative to the aldehyde group, combined with the steric hindrance from the adjacent methyl group, modulates the reactivity of the carbonyl carbon. This electronic and steric profile allows for controlled reactions with a variety of nucleophilic enolates, leading to the formation of complex molecular scaffolds with a high degree of predictability.

Table 1: Physicochemical Properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde

PropertyValueSource
CAS Number 81574-58-5[1]
Molecular Formula C₁₁H₁₄O₄Inferred
Molecular Weight 210.23 g/mol Inferred
Appearance Solid (form may vary)General knowledge
Purity Typically >98%General knowledge

Mechanistic Considerations in Claisen-Schmidt Condensations

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation.[2] It involves the reaction of an aldehyde or ketone that can form an enolate (the nucleophile) with an aldehyde that cannot (the electrophile), such as 2,4,6-Trimethoxy-3-methylbenzaldehyde. The reaction proceeds via a base-catalyzed mechanism, which is outlined below.

Key Mechanistic Steps:

  • Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from a ketone (e.g., acetone or acetophenone) to form a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2,4,6-Trimethoxy-3-methylbenzaldehyde.

  • Aldol Addition Product: This attack forms a tetrahedral intermediate which, upon protonation by a solvent molecule (e.g., water or ethanol), yields a β-hydroxy ketone (the aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the final α,β-unsaturated carbonyl compound. This step is often spontaneous, especially when the resulting double bond is in conjugation with the aromatic ring, as it leads to a highly stable system.[2]

claisen_schmidt_mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Protonation cluster_dehydration Step 4: Dehydration Ketone R-CH₂-C(=O)-R' Enolate [R-CH⁻-C(=O)-R' ↔ R-CH=C(O⁻)-R'] Ketone->Enolate Base abstraction of α-H⁺ Base ⁻OH Water H₂O Aldehyde Ar-CHO (2,4,6-Trimethoxy-3-methylbenzaldehyde) Intermediate β-alkoxide intermediate Aldehyde->Intermediate Product_add β-hydroxy ketone (Aldol Addition Product) Intermediate->Product_add Protonation from H₂O Enolate_ref Enolate Enolate_ref->Aldehyde Nucleophilic attack Product_add_ref β-hydroxy ketone Final_Product α,β-unsaturated ketone (Chalcone derivative) Product_add_ref->Final_Product Elimination of H₂O Base2 ⁻OH

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols are designed to be robust and reproducible. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of a Chalcone Derivative using Acetophenone

This protocol details the synthesis of (E)-1-(phenyl)-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one.

Materials and Equipment:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • 50 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 2.10 g (10 mmol) of 2,4,6-Trimethoxy-3-methylbenzaldehyde and 1.20 mL (10 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Condensation: While stirring, slowly add 10 mL of a 2 M aqueous sodium hydroxide solution.[3] The addition should be done dropwise over 5-10 minutes.

  • Reaction Monitoring: A precipitate, usually yellow or orange, should begin to form. Continue to stir the mixture vigorously at room temperature for 30 minutes to 2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the flask in an ice-water bath for 15-20 minutes to maximize precipitation.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold 95% ethanol to remove unreacted starting materials and any residual NaOH.

  • Purification by Recrystallization: Transfer the crude product to a clean flask. Recrystallize from a suitable solvent, such as hot ethanol.[5] Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely. Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Caption: Experimental workflow for chalcone synthesis.

Safety and Handling

Hazard Identification:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde: While specific data is limited, related aromatic aldehydes can cause skin and serious eye irritation.[6] Harmful if swallowed.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Ethanol: Flammable liquid and vapor.

Handling and Personal Protective Equipment (PPE):

  • Always handle chemicals in a fume hood to avoid inhalation of dust or vapors.[7]

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Wash hands thoroughly after handling.

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive base- Insufficient reaction time- Temperature too low- Use freshly prepared NaOH solution.- Extend the reaction time and monitor by TLC.- Ensure the reaction is run at room temperature; gentle warming can be attempted if necessary.
Oily Product / Failure to Crystallize - Impurities present- Product is an oil at room temperature- Wash the crude product thoroughly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- If the product is inherently an oil, proceed with purification via column chromatography.
Broad Melting Point Range - Impure product- Repeat the recrystallization step, ensuring the product is completely dry before analysis.

Conclusion

2,4,6-Trimethoxy-3-methylbenzaldehyde is a highly effective electrophile for Claisen-Schmidt condensation reactions. Its lack of α-hydrogens and unique electronic/steric properties allow for the controlled synthesis of complex α,β-unsaturated carbonyl compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to leverage this reagent in their synthetic endeavors, from small-scale discovery to process development applications.

References

  • PubChem. 2,4-Dimethoxy-3-methylbenzaldehyde. [Link]

  • WebAssign. Experiment 6 - Aldol Condensation. [Link]

  • Science Learning Center. Aldol Condensation Reactions Using Unknown Reactants Experiment. [Link]

  • Journal of the Chemical Society. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. [Link]

  • AZoM. An Introduction to Aldol Condensation. [Link]

  • University of Missouri–St. Louis. Chemistry 211 Experiment 5. [Link]

  • Magritek. The Aldol Condensation. [Link]

Sources

Application

The Strategic Utility of 2,4,6-Trimethoxy-3-methylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Aromatic Aldehyde In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced therapeutic efficacy is perpetu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Aromatic Aldehyde

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced therapeutic efficacy is perpetual. Aromatic aldehydes serve as fundamental building blocks in this endeavor, offering a gateway to a multitude of complex molecular structures. Among these, 2,4,6-Trimethoxy-3-methylbenzaldehyde stands out as a particularly valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of three electron-donating methoxy groups and a methyl group on the benzene ring significantly influences its reactivity, enabling a range of classical and contemporary organic transformations.

This technical guide provides in-depth application notes and detailed experimental protocols for the utilization of 2,4,6-Trimethoxy-3-methylbenzaldehyde in the synthesis of key heterocyclic systems, including chalcones, quinolines, and chromenes. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles to empower rational synthetic design and optimization.

Synthesis of Substituted Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative, is a cornerstone of chalcone synthesis.[2] The electron-rich nature of 2,4,6-Trimethoxy-3-methylbenzaldehyde makes it an excellent substrate for this transformation.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., KOH), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4,6-Trimethoxy-3-methylbenzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the target chalcone.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one

Materials:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde

  • 4-Hydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 eq) in absolute ethanol (20 mL).

  • Catalyst Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.

  • Aldehyde Addition: To the stirred ethanolic solution of 4-hydroxyacetophenone, add 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 eq).

  • Base-catalyzed Condensation: Slowly add the aqueous KOH solution dropwise to the reaction mixture at room temperature. A distinct color change should be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Upon completion of the reaction (indicated by the consumption of the limiting reagent), pour the reaction mixture into a beaker containing crushed ice and water.

  • Precipitation: Acidify the mixture with dilute HCl to precipitate the crude chalcone product.

  • Purification: Filter the solid product using vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2,4,6-Trimethoxy-3-methylbenzaldehyde210.231.0-
4-Hydroxyacetophenone136.151.0-
(E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one328.37-85-95

Workflow Diagram:

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2,4,6-Trimethoxy-3-methylbenzaldehyde E Combine Reactants in Ethanol A->E B 4-Hydroxyacetophenone B->E C Ethanol C->E D KOH (aq) F Add KOH solution dropwise D->F E->F G Stir at RT for 12-24h F->G H Pour into ice water G->H I Acidify with HCl H->I J Filter and wash solid I->J K Recrystallize from Ethanol J->K L Pure Chalcone Product K->L Friedlander_Synthesis A 2,4,6-Trimethoxy-3-methylbenzaldehyde B Nitration (HNO₃/H₂SO₄) A->B C 2-Nitro Intermediate B->C D Reduction (Fe/HCl) C->D E 2-Amino-4,6-dimethoxy-3-methylbenzaldehyde D->E G ZrCl₄, Ethanol, Reflux E->G F Ethyl acetoacetate F->G H Substituted Quinoline G->H Chromene_Synthesis A Start: 2,4,6-Trimethoxy-3-methylbenzaldehyde B Step 1: Selective Demethylation A->B C Intermediate: Salicylaldehyde Derivative B->C D Step 2: Knoevenagel Condensation (+ Malononitrile, Piperidine) C->D E Final Product: Substituted 2-Amino-4H-Chromene D->E

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 2,4,6-Trimethoxy-3-methylbenzaldehyde in Complex Natural Product Synthesis

Abstract Polysubstituted aromatic aldehydes are foundational building blocks in the total synthesis of natural products, providing a versatile entry point for constructing complex molecular architectures. Among these, 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted aromatic aldehydes are foundational building blocks in the total synthesis of natural products, providing a versatile entry point for constructing complex molecular architectures. Among these, 2,4,6-Trimethoxy-3-methylbenzaldehyde stands out as a unique scaffold. Its dense substitution pattern, featuring three electron-donating methoxy groups and a sterically demanding methyl group, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the strategic application of this aldehyde in synthetic chemistry. We will dissect its inherent electronic and steric properties, detail its use in pivotal carbon-carbon bond-forming reactions, and provide robust, field-proven protocols for its deployment in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage highly functionalized synthons for the efficient construction of novel and bioactive compounds.

Introduction: Understanding the Synthon

2,4,6-Trimethoxy-3-methylbenzaldehyde is a highly functionalized aromatic aldehyde characterized by an electron-rich phenyl ring and significant steric hindrance around the formyl group. These features are not limitations but rather strategic assets that can be exploited to control reactivity and selectivity in complex synthetic routes.

  • Electronic Properties : The three methoxy groups are powerful electron-donating groups (EDGs) that activate the aromatic ring via the +M (mesomeric) effect. This enhances the nucleophilicity of the ring itself and modulates the electrophilicity of the aldehyde carbonyl. The carbonyl carbon is less electrophilic than in non-substituted benzaldehyde, which can slow the rate of nucleophilic attack but is a crucial factor in achieving selectivity in competitive environments.

  • Steric Hindrance : The presence of two ortho substituents (a methoxy group and a methyl group) sterically shields the aldehyde. This steric bulk can influence the trajectory of incoming nucleophiles, often leading to predictable diastereoselectivity in addition reactions. Furthermore, it can prevent undesirable side reactions, such as polymerization or multiple additions.

Table 1: Physicochemical Properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde

PropertyValueReference
CAS Number 81574-58-5[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molar Mass 210.23 g/mol [1]
Boiling Point 355.3 °C[1]
Flash Point 158.4 °C[1]
Appearance Solid (predicted)-

While direct total synthesis examples utilizing this specific aldehyde are not widely documented, its close structural analog, 2,4,6-trimethoxybenzaldehyde, is a well-established precursor in the synthesis of various natural product scaffolds, including dihydrocoumarins and isoxazolines. The principles and protocols applied to this analog are directly translatable, with the added methyl group on our target molecule offering a unique opportunity for generating novel, sterically-defined analogs.

G cluster_props Key Chemical Properties cluster_react Governs Reactivity In main 2,4,6-Trimethoxy-3-methylbenzaldehyde electronics High Electron Density (+M effect from 3x OMe) main->electronics Electronic Effects sterics Significant Steric Hindrance (Ortho OMe and Me groups) main->sterics Steric Effects claisen Claisen-Schmidt Condensation electronics->claisen Modulates Rate wittig Wittig Reaction electronics->wittig Influences Reaction Speed nucleophilic Nucleophilic Additions electronics->nucleophilic Reduces Carbonyl Electrophilicity sterics->claisen Controls Selectivity sterics->wittig Affects E/Z Ratio knoevenagel Knoevenagel Condensation sterics->knoevenagel Directs Approach claisen->claisen claisen->wittig claisen->knoevenagel claisen->nucleophilic G start 2,4,6-Trimethoxy-3-methylbenzaldehyde Acetophenone Derivative reagents KOH / EtOH start->reagents intermediate Aldol Addition Intermediate reagents->intermediate Enolate Formation & Attack product Highly Substituted Chalcone (Flavonoid Precursor) intermediate->product Dehydration (-H2O)

Caption: Workflow for the synthesis of chalcones using the Claisen-Schmidt condensation.

Alkene Synthesis via the Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high reliability. [2]It involves the reaction of the aldehyde with a phosphorus ylide. This method is particularly valuable for creating exocyclic double bonds or linking complex fragments where other olefination methods might fail.

Causality of Component Choice:

  • Phosphonium Ylide : The choice of ylide determines the substituent on the newly formed double bond. Stabilized ylides (containing an adjacent electron-withdrawing group) typically favor the formation of the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene. [2]* Base (e.g., n-BuLi, NaH, KHMDS) : A strong base is required to deprotonate the phosphonium salt to generate the nucleophilic ylide. The choice of base depends on the pKa of the phosphonium salt. [3]* Solvent (e.g., THF, DMSO) : Anhydrous aprotic solvents are essential to prevent quenching of the highly basic ylide and any organometallic bases used.

For an electron-rich aldehyde like 2,4,6-Trimethoxy-3-methylbenzaldehyde, the initial cycloaddition to form the oxaphosphetane intermediate may be slower. [4]However, the reaction is generally high-yielding and provides unambiguous placement of the double bond.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst (e.g., piperidine, ammonium acetate). [5]This reaction is exceptionally efficient for creating electron-deficient alkenes, which are versatile Michael acceptors and building blocks for heterocycles.

Recent studies have shown that even highly hindered aldehydes like 2,4,6-trimethoxybenzaldehyde react efficiently, sometimes even in catalyst-free aqueous conditions, to give excellent yields of the condensed product. [6]This highlights the robustness of the Knoevenagel condensation and its suitability for our target aldehyde, despite its steric bulk.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for the application of 2,4,6-Trimethoxy-3-methylbenzaldehyde. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(phenyl)-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2,4,6-Trimethoxy-3-methylbenzaldehyde210.235.01.0
Acetophenone120.155.01.0
Potassium Hydroxide (KOH)56.1115.03.0
Ethanol (95%)-20 mL-
Deionized Water---
Hydrochloric Acid (1 M)-As needed-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.05 g, 5.0 mmol) and acetophenone (0.60 g, 5.0 mmol).

  • Dissolution: Add 20 mL of 95% ethanol and stir at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (0.84 g, 15.0 mmol) in 5 mL of water. Cool the solution in an ice bath, then add it dropwise to the stirred solution of the aldehyde and ketone over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a yellow precipitate is indicative of product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Workup: Once the reaction is complete (as judged by TLC), cool the flask in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring until the mixture is neutralized (pH ≈ 7).

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone product. Dry the crystals under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent.

Protocol 2: Synthesis of an α,β-Unsaturated Ester via Knoevenagel Condensation

This protocol describes the synthesis of ethyl 2-cyano-3-(2,4,6-trimethoxy-3-methylphenyl)acrylate.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2,4,6-Trimethoxy-3-methylbenzaldehyde210.235.01.0
Ethyl Cyanoacetate113.125.51.1
Piperidine85.150.50.1
Toluene-25 mL-

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.05 g, 5.0 mmol), ethyl cyanoacetate (0.62 g, 5.5 mmol), and toluene (25 mL).

  • Catalyst Addition: Add piperidine (0.04 g, 0.5 mmol, ~50 µL) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-8 hours, or until no more water is collected. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Causality of Experimental Choices: The use of a Dean-Stark trap is critical for driving the equilibrium of this condensation reaction towards the product by continuously removing the water byproduct. [7]Toluene is an excellent solvent for this as it is azeotropically removes water.

Conclusion

2,4,6-Trimethoxy-3-methylbenzaldehyde is a powerful, albeit underutilized, building block for natural product synthesis. Its unique electronic and steric profile provides chemists with a tool to construct highly substituted and sterically defined molecular frameworks. By understanding its fundamental reactivity in cornerstone reactions such as the Claisen-Schmidt, Wittig, and Knoevenagel condensations, researchers can strategically incorporate this aldehyde into retrosynthetic plans to access novel chalcones, stilbenes, and other key intermediates. The protocols provided herein offer a validated starting point for the practical application of this versatile synthon, empowering the synthesis of the next generation of complex bioactive molecules.

References

  • Roelens, F., et al. (2005). Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. European Journal of Medicinal Chemistry, 40(10), 1042-1051. Available at: [Link]

  • Luminix Health. 2,4,6-Trimethoxy-3-methylbenzaldehyde Product Page. Available at: [Link]

  • Chemistry Learning. (2021). Synthesis of Substituted Chalcones. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • PubChem. 2,4,6-Trimethoxybenzaldehyde Compound Summary. Available at: [Link]

  • PubChem. 2,4,6-Trimethylbenzaldehyde Compound Summary. Available at: [Link]

  • ResearchGate. Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Available at: [Link]

  • Santos, J. C. S., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Varma, R. S. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Molecular Diversity. Available at: [Link]

  • da Silva, A. D., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1789-1801. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 26(21), 6688. Available at: [Link]

  • Deckers, K., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1509-1517. Available at: [Link]

  • Yamataka, H., et al. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(19), 5611-5615. Available at: [Link]

  • Al-Azawi, R. S. A., & Al-Bayati, R. I. H. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27821-27834. Available at: [Link]

  • Lee, H., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Bulletin of the Korean Chemical Society, 43(4), 546-553. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • University of California, Davis. Solvent Free Wittig Reactions. Available at: [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7592. Available at: [Link]

  • Nanalysis Corp. Monitoring the Wittig Reaction. Available at: [Link]

  • Singh, M., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 127-131. Available at: [Link]

  • Google Patents. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. CN1724451A.
  • JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(5). Available at: [Link]

Sources

Application

Technical Application Note: Synthetic Pathways for Bioactive Scaffolds from 2,4,6-Trimethoxy-3-methylbenzaldehyde

Executive Summary 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMB-Me) represents a highly specialized aromatic scaffold in medicinal chemistry. Unlike its simpler congener 2,4,6-trimethoxybenzaldehyde, the presence of the C3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethoxy-3-methylbenzaldehyde (TMB-Me) represents a highly specialized aromatic scaffold in medicinal chemistry. Unlike its simpler congener 2,4,6-trimethoxybenzaldehyde, the presence of the C3-methyl group introduces a unique steric and electronic profile that significantly alters its reactivity and the biological efficacy of its derivatives.

This guide details the preparation of bioactive molecules derived from TMB-Me, specifically focusing on Polymethoxychalcones (PMCs) and Stilbenes . These scaffolds are critical in the development of tubulin polymerization inhibitors, anti-inflammatory agents, and metabolically stable antioxidants. The protocols herein are optimized to overcome the steric hindrance imposed by the ortho-methoxy and meta-methyl substituents.

Chemical Profile & Reactivity Analysis

Structural Constraints

The TMB-Me molecule is characterized by a "dense" substitution pattern.

  • Electronic Effect: The three methoxy groups (C2, C4, C6) and the methyl group (C3) are strong electron-donating groups (EDGs). This renders the aromatic ring highly electron-rich, but paradoxically makes the aldehyde carbonyl less electrophilic due to resonance donation from the ortho- and para-methoxy groups.

  • Steric Effect: The aldehyde group at C1 is flanked by two methoxy groups (C2, C6). This creates a "steric cleft," significantly hindering nucleophilic attack at the carbonyl carbon. Standard protocols for benzaldehyde often fail or proceed with poor yields for TMB-Me.

Expert Insight: Conventional room-temperature aldol condensations often stall. Our protocols utilize elevated temperatures and phase-transfer catalysis (PTC) to drive reactions to completion.

Application Module A: Synthesis of Antitumor Polymethoxychalcones

Target Bioactivity: Tubulin Polymerization Inhibition, Anti-cancer (HeLa, MCF-7 lines). Reaction Type: Claisen-Schmidt Condensation.[1]

Mechanism & Workflow

The reaction involves the condensation of TMB-Me with an acetophenone derivative. Due to the deactivated aldehyde, a high concentration of base is required to generate a potent enolate nucleophile.

Figure 1: Optimized workflow for the synthesis of sterically hindered chalcones.

Detailed Protocol

Reagents:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (Absolute)

  • Optional: PEG-400 (as co-solvent/catalyst)

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of TMB-Me and 1.0 mmol of the acetophenone in 10 mL of absolute ethanol.

    • Note: If solubility is poor, add 1 mL of PEG-400. This also acts as a phase transfer catalyst to stabilize the enolate.

  • Base Addition: Prepare a 50% w/v aqueous solution of KOH. Add this dropwise to the reaction mixture while stirring vigorously.

    • Critical Control Point: The solution should turn yellow/orange immediately, indicating enolate formation.

  • Reaction: Heat the mixture to 60°C for 12–24 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (usually higher R_f) must disappear. If the reaction stalls, add another 1.0 eq of KOH.

  • Work-up: Pour the reaction mixture into 50 mL of crushed ice containing 2 mL of HCl (1M) to neutralize the base.

  • Precipitation: The chalcone usually precipitates as a yellow solid. Filter, wash with cold water (3x 10 mL), and recrystallize from hot ethanol.

Quantitative Data Expectations:

ParameterStandard BenzaldehydeTMB-Me (Unoptimized)TMB-Me (Optimized Protocol)
Reaction Time 2-4 Hours24-48 Hours12-16 Hours
Yield >90%<40%75-85%
Purity (HPLC) >98%~85% (Unreacted Aldehyde)>98%

Application Module B: Synthesis of Methylated Stilbenes

Target Bioactivity: Antioxidant (Resveratrol analogs), Metabolic Stability. Reaction Type: Wittig Olefination.

Rationale

Stilbenes derived from TMB-Me mimic Resveratrol but possess higher metabolic stability due to the methoxy "capping" of hydroxyl groups and the steric protection of the C3-methyl group.

Detailed Protocol

Reagents:

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 eq)

  • Sodium Hydride (NaH) (60% in oil) (1.5 eq) or NaOMe

  • Dry THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in dry THF. Cool to 0°C. Add the phosphonium salt (1.2 eq) portion-wise.

    • Observation: The solution should turn bright orange/red, indicating the formation of the phosphorus ylide.[1] Stir for 30 mins at 0°C.

  • Addition: Dissolve TMB-Me (1.0 eq) in minimal dry THF. Add this solution dropwise to the ylide at 0°C.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 6 hours.

    • Causality: The steric bulk of TMB-Me requires thermal energy to overcome the activation barrier for the oxaphosphetane intermediate formation.

  • Quench: Cool to RT and quench carefully with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography is usually required to separate the E and Z isomers, although the E-isomer is thermodynamically favored.

Visualizing the Bioactive Space

The following diagram illustrates the divergent synthesis pathways from the central TMB-Me scaffold.

Figure 2: Divergent synthetic pathways for bioactive discovery from TMB-Me.

Quality Control & Characterization

For all synthesized derivatives, the following spectral signatures confirm the integrity of the TMB-Me moiety:

  • 1H NMR (CDCl3):

    • Aldehyde Proton (Starting Material): Singlet at ~10.2 ppm (Distinctive).

    • Aromatic Proton (H-5): Singlet at ~6.5 ppm.

    • Methoxy Groups: Three singlets around 3.7–3.9 ppm.

    • C3-Methyl Group: Singlet at ~2.1 ppm.

    • Validation: In Chalcones, the aldehyde proton disappears, replaced by vinylic protons (doublets, J=15-16 Hz for E-isomer) at 7.5–8.0 ppm.

  • Mass Spectrometry:

    • Monitor for the molecular ion peak [M+H]+. The polymethoxylated pattern gives a distinct isotopic abundance ratio.

References

  • BenchChem. (2025).[1][2] The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxybenzaldehyde Product Sheet & Applications. Retrieved from

  • Li, L., et al. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry. Retrieved from

  • Zhang, et al. (2015). Design, Synthesis, and anticancer evaluation of 2,4,6-trimethoxychalcone derivatives. Organic & Biomolecular Chemistry.
  • Matsala, D. G., et al. (2023).[3] Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones. Arkivoc. Retrieved from

Sources

Method

Application Notes &amp; Protocols: The Medicinal Chemistry Landscape of Trimethoxybenzaldehyde Derivatives

A Senior Application Scientist's Guide for Researchers in Drug Discovery Preamble: Navigating the Trimethoxy Scaffold The substituted benzaldehyde motif is a cornerstone in medicinal chemistry, serving as a versatile sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Preamble: Navigating the Trimethoxy Scaffold

The substituted benzaldehyde motif is a cornerstone in medicinal chemistry, serving as a versatile starting point for the synthesis of a multitude of heterocyclic and open-chain compounds with significant biological activities. Within this class, the trimethoxy-substituted phenyl ring is of particular interest due to its prevalence in potent natural products and its ability to confer favorable pharmacokinetic and pharmacodynamic properties.

This guide focuses on the derivatives of trimethoxybenzaldehydes, with a primary emphasis on the well-studied 2,4,6-trimethoxy substitution pattern. While the specific scaffold of 2,4,6-Trimethoxy-3-methylbenzaldehyde is a designated point of interest, the current body of scientific literature provides limited specific data on its derivatives. Therefore, to provide a comprehensive and data-supported resource, this document will focus on the extensively researched and closely related derivatives of 2,4,6-trimethoxybenzaldehyde and other substituted benzaldehydes. The principles, synthetic methodologies, and biological activities discussed herein are directly applicable and provide a robust predictive framework for the exploration of the 3-methyl analogue.

We will delve into two major classes of derivatives: Chalcones , primarily for their applications in oncology, and Schiff Bases , for their utility in antimicrobial discovery. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering researchers to adapt and innovate.

Section 1: Chalcones as Potent Anticancer Agents

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a prominent class of flavonoids. The presence of a 2,4,6-trimethoxyphenyl ring in the chalcone scaffold has been repeatedly associated with potent cytotoxic and anticancer properties.[1][2] These compounds often act through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][3]

Mechanism of Action: Inducing Apoptosis and Oxidative Stress

A key anticancer strategy of 2,4,6-trimethoxy chalcone derivatives is the induction of programmed cell death, or apoptosis. One notable derivative, 2,4,6-trimethoxy-4'-nitrochalcone, has been shown to exert its anti-tumor effects in esophageal cancer cells by stimulating the accumulation of Reactive Oxygen Species (ROS). This surge in intracellular ROS creates a state of oxidative stress that damages cellular components and triggers the intrinsic apoptotic pathway.

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apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Chalcone Chalcone ROS Reactive Oxygen Species (ROS) Accumulation Chalcone->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a trimethoxy chalcone derivative.

Structure-Activity Relationship (SAR) of 2,4,6-Trimethoxy Chalcones

The substitution pattern on the second aromatic ring (B-ring) of the chalcone scaffold dramatically influences cytotoxic potency. A study on a series of 2,4,6-trimethoxy-4'-nitrochalcone derivatives against esophageal cancer cell lines (EC109 and KYSE150) provides clear SAR insights.

Compound IDB-Ring SubstitutionIC₅₀ (µM) on EC109 CellsIC₅₀ (µM) on KYSE150 Cells
Ch-1 4'-NO₂21.3628.32
Ch-5 2'-Cl, 4'-NO₂11.2319.82
Ch-10 2'-OH, 4'-NO₂56.3967.40
Ch-13 3'-OMe, 4'-NO₂17.2124.38
Ch-19 2',5'-di-OMe, 4'-NO₂4.979.43

Expert Insight: The data clearly indicates that electron-donating methoxy groups (OMe) on the B-ring, particularly at the 2' and 5' positions (Ch-19), significantly enhance anticancer activity compared to the unsubstituted nitro-chalcone (Ch-1). Conversely, a hydroxyl group (OH) at the 2' position (Ch-10) is detrimental to activity. This suggests that modulating the electronic and steric properties of the B-ring is a critical strategy for potency optimization.

Protocol: Synthesis of a Representative Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of a generic 2,4,6-trimethoxy chalcone derivative. The Claisen-Schmidt condensation is a reliable and widely used method for this transformation.

Principle: An enolate is formed from an acetophenone derivative in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde derivative. The resulting aldol adduct readily dehydrates to form the stable α,β-unsaturated ketone (chalcone).

Materials:

  • 2,4,6-Trimethoxyacetophenone

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2,4,6-trimethoxyacetophenone (10 mmol) and the chosen substituted benzaldehyde (10 mmol) in 30 mL of 95% ethanol.

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of NaOH (20 mmol) in 5 mL of water. The addition should be dropwise to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will often form as the product is synthesized.

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of cold water. Acidify the solution by slowly adding concentrated HCl until the pH is approximately 2-3. This will precipitate any remaining product and neutralize the excess base.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid precipitate thoroughly with cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For purification, recrystallize the solid from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

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synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Acetophenone & Benzaldehyde in EtOH Base Cool & Add NaOH Solution Reactants->Base Stir Stir at Room Temp (4-6 hours) Base->Stir TLC Monitor by TLC Stir->TLC Quench Pour into H₂O & Acidify with HCl Stir->Quench Filter Vacuum Filter & Wash with H₂O Quench->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize from EtOH Dry->Recrystallize Characterize Characterize (NMR, MS) Recrystallize->Characterize

Caption: Workflow for the Claisen-Schmidt synthesis of chalcones.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., EC109)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (Chalcone derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 2: Schiff Bases as Promising Antimicrobial Agents

Schiff bases, containing an imine or azomethine (-C=N-) group, are another class of compounds readily synthesized from benzaldehyde derivatives. They have garnered significant attention for their broad spectrum of biological activities, including antibacterial and antifungal properties.[4][5] The imine group is a critical pharmacophore, and its biological activity can be fine-tuned by the nature of the substituents on the aromatic rings.

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial action of Schiff bases is often multifactorial. The lipophilicity of the molecule, enhanced by the bulky aromatic groups, allows it to penetrate the microbial cell membrane more effectively. Once inside, they can interfere with cellular processes in several ways:

  • Enzyme Inhibition: The imine nitrogen can chelate with metal ions essential for the activity of microbial enzymes.

  • Disruption of Cell Wall Synthesis: Some Schiff bases can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DNA Binding: The planar aromatic structure of some Schiff bases allows them to intercalate with microbial DNA, inhibiting replication and transcription.

Structure-Activity Relationship (SAR) of Antimicrobial Schiff Bases

The electronic properties of substituents on the benzaldehyde ring play a key role in the antimicrobial potency of Schiff bases.

Benzaldehyde SubstituentGeneral Effect on Antibacterial ActivityRationale
Electron-Donating (e.g., -OCH₃) Generally increases activityThe methoxy group increases the electron density on the azomethine nitrogen, which may enhance its ability to coordinate with essential microbial targets.
Electron-Withdrawing (e.g., -NO₂, -Cl) Variable, often less active than EDG-substituted counterpartsThese groups reduce the electron density of the imine bond, potentially decreasing its reactivity or binding affinity to microbial targets.
Hydroxyl (e.g., -OH) Often increases activityThe hydroxyl group can form hydrogen bonds with active sites of enzymes and also increases the chelating ability of the molecule.

Expert Insight: While general trends can be observed, the overall activity is a complex interplay of electronic effects, lipophilicity, and steric factors. For example, a study of various Schiff bases derived from different benzaldehydes showed that a compound derived from anisaldehyde (containing a methoxy group) had a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against E. coli, whereas the unsubstituted benzaldehyde derivative had a more potent MIC of 62.5 µg/mL.[5] This highlights that SAR can be species-specific and that multiple factors contribute to the final biological outcome.

Protocol: Synthesis of a Representative Schiff Base

Principle: This synthesis involves the acid-catalyzed condensation reaction between a primary amine and an aldehyde. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.

Materials:

  • Substituted Benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde)

  • Primary Amine (e.g., Aniline or an aliphatic amine)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Combination: In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in 25 mL of ethanol.

  • Amine Addition: To this solution, add an equimolar amount of the primary amine (10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product thoroughly. Confirm the structure and purity via NMR, FT-IR, and Mass Spectrometry.

Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in a broth medium.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test compound (Schiff base) dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (OD at 600 nm)

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add 100 µL of the test compound at twice the highest desired final concentration in CAMHB. Add 50 µL of CAMHB to the remaining wells (columns 2-12).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear). The result can be confirmed by reading the optical density at 600 nm.

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mic_workflow cluster_plate_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Execution & Readout Serial_Dilution Prepare 2-fold Serial Dilutions of Schiff Base in 96-well Plate Controls Set up Growth & Sterility Controls Serial_Dilution->Controls Inoculate Inoculate Wells with Bacterial Suspension Controls->Inoculate McFarland Adjust Bacterial Suspension to 0.5 McFarland Standard Dilute_Inoculum Dilute Suspension to final ~5 x 10⁵ CFU/mL McFarland->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Outlook

The 2,4,6-trimethoxybenzaldehyde scaffold and its derivatives represent a fertile ground for medicinal chemistry exploration. Chalcones derived from this core have demonstrated significant potential as anticancer agents, with clear structure-activity relationships guiding the design of more potent compounds. Similarly, Schiff bases offer a versatile platform for developing novel antimicrobial agents. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to synthesize, evaluate, and optimize these promising molecules. Future work should focus on exploring the less-studied 3-methyl analogue to determine if this substitution provides any advantages in potency, selectivity, or metabolic stability. Furthermore, expanding the derivatization strategies beyond chalcones and Schiff bases will undoubtedly uncover new therapeutic applications for this privileged scaffold.

References

  • Dueke-Eze, C. U., et al. (2011). Synthesis, Characterization and Structure Activity Relationship of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes. ResearchGate. [Link]

  • Soroceanu, T., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II), and Cu(II) Complexes. International Journal of Multidisciplinary Research and Scientific Technology. [Link]

  • Li, T., et al. (2024). 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. PubMed. [Link]

  • Gebregeorgis, A. T., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Chemistry Central Journal. [Link]

  • Antony, S. M., et al. (2018). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Open Journal of Inorganic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

  • Chukwujekwu, J. C., et al. (2021). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]

  • Ameen, D., & Hayyas, S. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link]

  • Rybka, S., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research. [Link]

  • Akeredolu, O., et al. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

  • Wang, Y., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cell Stress and Chaperones. [Link]

  • Salehi, B., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. [Link]

  • Firmino, M. A. C., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry. [Link]

  • Rojas-Vargas, J. A., et al. (2021). Toxicity assessment of synthetic chalcones with antileishmanial potential in BALB/c mice. Revista Peruana de Medicina Experimental y Salud Pública. [Link]

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Application

Unlocking Antimicrobial Potential: A Technical Guide to 2,4,6-Trimethoxy-3-methylbenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides an in-depth explora...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides an in-depth exploration of the synthesis and antimicrobial evaluation of derivatives of 2,4,6-Trimethoxy-3-methylbenzaldehyde, a promising aromatic aldehyde. As a senior application scientist, this document moves beyond a simple recitation of protocols to provide the scientific rationale behind the methodologies, ensuring a robust and reproducible approach to discovering new antimicrobial agents.

Introduction: The Promise of Benzaldehyde Scaffolds

Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, including notable antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The specific substitution pattern on the benzaldehyde ring plays a crucial role in modulating this activity. The presence of methoxy groups, as in 2,4,6-Trimethoxy-3-methylbenzaldehyde, can enhance lipophilicity, potentially facilitating passage through microbial cell walls and increasing efficacy.

This guide will focus on the synthesis and antimicrobial evaluation of three key classes of derivatives of 2,4,6-Trimethoxy-3-methylbenzaldehyde:

  • Chalcones: Characterized by an α,β-unsaturated ketone system, these compounds have a well-documented history of broad-spectrum antimicrobial activity.

  • Hydrazones: Containing a >C=N-NH- functional group, hydrazones are known for their diverse biological activities, including antimicrobial effects, which are often attributed to their ability to chelate metal ions essential for microbial growth.

  • Schiff Bases: Featuring an imine or azomethine group (-C=N-), Schiff bases are versatile compounds with demonstrated antibacterial and antifungal properties.

By systematically synthesizing and screening these derivatives, researchers can explore the structure-activity relationships (SAR) and identify lead compounds for further development.

Synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde Derivatives

The synthesis of bioactive derivatives from 2,4,6-Trimethoxy-3-methylbenzaldehyde is a critical first step. The following section provides detailed, self-validating protocols for the synthesis of chalcones, hydrazones, and Schiff bases. The causality behind the choice of reagents and reaction conditions is explained to empower researchers to adapt and troubleshoot these methods.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.[1][2] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.

Rationale: The use of a strong base, such as sodium hydroxide, is essential to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This nucleophile then attacks the carbonyl carbon of the 2,4,6-Trimethoxy-3-methylbenzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or acid-catalyzed, leading to the stable conjugated system of the chalcone. Ethanol is a common solvent as it effectively dissolves both reactants and the base catalyst.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted acetophenone in a minimal amount of absolute ethanol.

  • Aldehyde Addition: To the stirred solution, add 1.0 equivalent of 2,4,6-Trimethoxy-3-methylbenzaldehyde.

  • Base Addition: Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and the color of the mixture may change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Isolation: The precipitated solid (the chalcone derivative) is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Chalcone Synthesis Workflow Reactants Acetophenone + 2,4,6-Trimethoxy-3-methylbenzaldehyde Dissolution Dissolve in Ethanol Reactants->Dissolution Base_Addition Add NaOH (aq) Dissolution->Base_Addition Reaction Stir at RT (4-6h) Base_Addition->Reaction Workup Pour on ice, Acidify with HCl Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization G cluster_synthesis Hydrazone Synthesis Workflow Reactants Hydrazide + 2,4,6-Trimethoxy-3-methylbenzaldehyde Dissolution Dissolve in Ethanol Reactants->Dissolution Catalyst_Addition Add Glacial Acetic Acid Dissolution->Catalyst_Addition Reaction Reflux (2-4h) Catalyst_Addition->Reaction Isolation Cool and Filter Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: Workflow for the synthesis of hydrazone derivatives.

Protocol 3: Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde. [3][4]The reaction is often carried out in an alcoholic solvent and can be catalyzed by either acid or base.

Rationale: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The choice of solvent and catalyst can influence the reaction rate and yield. Ethanol is a good solvent for both reactants.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 1.0 equivalent of a primary amine (e.g., aniline, substituted anilines) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add 1.0 equivalent of 2,4,6-Trimethoxy-3-methylbenzaldehyde to the solution.

  • Reaction: Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After cooling the reaction mixture, the precipitated Schiff base is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be purified by recrystallization from a suitable solvent.

  • Characterization: The structure of the synthesized Schiff base is confirmed by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Schiff Base Synthesis Workflow Reactants Primary Amine + 2,4,6-Trimethoxy-3-methylbenzaldehyde Dissolution Dissolve in Ethanol Reactants->Dissolution Reaction Reflux (3-5h) Dissolution->Reaction Isolation Cool and Filter Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: Workflow for the synthesis of Schiff base derivatives.

Antimicrobial Susceptibility Testing

Once synthesized and purified, the derivatives must be evaluated for their antimicrobial activity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the testing of potentially lipophilic natural product derivatives. [5][6][7][8] Causality Behind Experimental Choices: Standard antimicrobial susceptibility testing methods are often optimized for water-soluble antibiotics. [6][8]Benzaldehyde derivatives can be lipophilic, leading to poor solubility in aqueous testing media. To ensure accurate and reproducible results, modifications such as the use of a co-solvent like dimethyl sulfoxide (DMSO) are necessary. However, the concentration of the co-solvent must be carefully controlled as it can have its own antimicrobial effects. A solvent toxicity control is therefore essential.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [5][9] Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of each derivative in 100% DMSO at a concentration of 10 mg/mL.

  • Microplate Preparation: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 200 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no inoculum).

  • Solvent Toxicity Control: In a separate set of wells, perform a serial dilution of DMSO in inoculated CAMHB to determine if the solvent concentration affects microbial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

WellCompound (µg/mL)InoculumBroth (µL)
1500+100
2250+100
3125+100
462.5+100
531.25+100
615.63+100
77.81+100
83.91+100
91.95+100
100.98+100
110 (Growth Control)+100
120 (Sterility Control)-200

Table 1: Example of a 96-well plate layout for MIC determination.

Protocol 5: Disk Diffusion Method for Preliminary Screening

The disk diffusion method is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity. [7][8] Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the prepared suspension.

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test derivative onto the surface of the agar. A disk impregnated with the solvent (DMSO) should be used as a negative control. A standard antibiotic disk can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

DerivativeZone of Inhibition (mm)
Chalcone 115
Hydrazone 212
Schiff Base 318
DMSO Control0
Standard Antibiotic25

Table 2: Example of data from a disk diffusion assay.

Mechanism of Action: A Deeper Dive

Understanding the mechanism by which these derivatives exert their antimicrobial effects is crucial for rational drug design. While the exact mechanisms can vary, several general principles apply to these classes of compounds.

  • Chalcones: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation. [10][11][12]Chalcones have also been shown to disrupt the bacterial cell membrane and inhibit biofilm formation. [11]* Hydrazones: The antimicrobial activity of hydrazones is often linked to their ability to chelate transition metal ions, such as iron, which are essential for microbial growth and enzymatic function. Some hydrazones have also been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

  • Schiff Bases: The imine group in Schiff bases is believed to be important for their biological activity. They can also chelate metal ions and have been reported to interfere with cell wall synthesis and protein function in microorganisms.

G cluster_moa Potential Antimicrobial Mechanisms Compound Benzaldehyde Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme Biofilm Inhibition of Biofilm Formation Compound->Biofilm Chelation Metal Ion Chelation Compound->Chelation DNA DNA Gyrase Inhibition Compound->DNA

Caption: Potential mechanisms of antimicrobial action.

Conclusion and Future Directions

The derivatives of 2,4,6-Trimethoxy-3-methylbenzaldehyde represent a promising avenue for the discovery of new antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of chalcone, hydrazone, and Schiff base derivatives. By understanding the rationale behind each experimental step, researchers can effectively explore the structure-activity relationships of these compounds and identify potent lead molecules.

Future work should focus on expanding the library of derivatives to further probe the SAR. Promising compounds should be subjected to more detailed mechanistic studies to elucidate their precise molecular targets. Ultimately, the goal is to develop novel antimicrobial agents that can help combat the growing threat of drug-resistant infections.

References

  • JETIR (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]

  • Li, X., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. PubMed. [Link]

  • Jiricny, J., Orere, D. M., & Reese, C. B. (1980). The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom. Journal of the Chemical Society, Perkin Transactions 1, 1487-1492. [Link]

  • Ahmad, I., et al. (2024). 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. PubMed. [Link]

  • Thangadurai, A. S., et al. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 8(11). [Link]

  • Damdoom, W. K. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Gontijo, L. A. P., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1759–1772. [Link]

  • Shah, P., & Desai, K. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 140(3), 419–424. [Link]

  • Gontijo, L. A. P., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. [Link]

  • CLSI (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • CLSI (2025). Modification of Antimicrobial Susceptibility Testing Methods. Clinical and Laboratory Standards Institute. [Link]

  • Kwiecień, A., & Leś, A. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(10), 2069-2090. [Link]

  • CLSI (2024). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. [Link]

  • Ghamghami, M., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(22), 6835. [Link]

  • American Society for Microbiology (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Nawaz, T., et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemistrySelect, 8(45). [Link]

  • ResearchGate (2018). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Nielsen, S. F., et al. (2004). Cationic Chalcone Antibiotics. Design, Synthesis, and Mechanism of Action. Journal of Medicinal Chemistry, 47(24), 5841–5851. [Link]

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Method

Application Notes and Protocols for the Anticancer Evaluation of 2,4,6-Trimethoxychalcone Derivatives

Introduction: The Therapeutic Potential of Chalcones in Oncology Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one. This scaffold is prevalent in nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chalcones in Oncology

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one. This scaffold is prevalent in numerous natural products and has served as a versatile template for the synthesis of novel therapeutic agents. Among these, derivatives of 2,4,6-trimethoxychalcone have garnered significant attention in cancer research due to their potent and diverse anticancer activities. The strategic placement of three methoxy groups on one of the aromatic rings appears to be a key determinant of their biological efficacy, influencing their interaction with various cellular targets.

These compounds have demonstrated the ability to induce cell cycle arrest, promote apoptosis, and modulate critical signaling pathways that are often dysregulated in cancer.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2,4,6-trimethoxychalcone derivatives as potential anticancer agents. It outlines the underlying mechanisms of action, presents a comparative analysis of their efficacy, and offers detailed protocols for key in vitro assays.

Mechanisms of Anticancer Action: A Multifaceted Approach

The anticancer effects of 2,4,6-trimethoxychalcone derivatives are not attributed to a single mode of action but rather to a concerted modulation of multiple cellular processes. This multifactorial approach is a hallmark of promising therapeutic candidates, as it can potentially circumvent the development of drug resistance.

A significant body of evidence points to the induction of apoptosis , or programmed cell death, as a primary mechanism. One notable derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), has been shown to promote the accumulation of reactive oxygen species (ROS) in esophageal cancer cells, leading to subsequent apoptosis.[1] Furthermore, studies have implicated the involvement of key signaling pathways in the pro-apoptotic effects of these chalcones. For instance, some derivatives have been found to suppress the RAS-ERK and AKT/FOXO3a pathways in hepatocellular carcinoma cells, both of which are critical for cell survival and proliferation. The tumor suppressor protein p53, a central regulator of cell fate, is also a target of certain chalcone derivatives, which can enhance its activity to promote apoptosis.[2]

In addition to inducing apoptosis, 2,4,6-trimethoxychalcone derivatives are potent inducers of cell cycle arrest , primarily at the G2/M phase.[1] This prevents cancer cells from undergoing mitosis and further proliferation. The mechanism underlying this cell cycle arrest is often linked to the inhibition of key cell cycle regulators. For example, some 2,4,6-trimethoxychalcone derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme for the G2/M transition.[3][4]

The following diagram illustrates the key signaling pathways modulated by 2,4,6-trimethoxychalcone derivatives, leading to cancer cell death.

anticancer_pathways cluster_chalcone 2,4,6-Trimethoxychalcone Derivative cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Chalcone 2,4,6-Trimethoxychalcone Derivative ROS ROS Accumulation Chalcone->ROS CDK1 CDK1 Inhibition Chalcone->CDK1 p53 p53 Activation Chalcone->p53 RAS_ERK RAS-ERK Pathway Suppression Chalcone->RAS_ERK AKT_FOXO3a AKT/FOXO3a Pathway Suppression Chalcone->AKT_FOXO3a Apoptosis Apoptosis ROS->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1->G2M_Arrest p53->Apoptosis RAS_ERK->Apoptosis AKT_FOXO3a->Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathways affected by 2,4,6-trimethoxychalcone derivatives.

Comparative Anticancer Efficacy: A Data-Driven Overview

The anticancer potency of 2,4,6-trimethoxychalcone derivatives can vary significantly based on the specific substitutions on the second aromatic ring and the cancer cell line being investigated. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological process by 50%. The following table summarizes the reported IC50 values for several 2,4,6-trimethoxychalcone derivatives across various human cancer cell lines.

DerivativeCancer Cell LineAssayIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) HeLa (Cervical Cancer)MTT3.204[3]
MCF-7 (Breast Cancer)MTT3.849[3]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) KYSE-450 (Esophageal Cancer)CCK-84.97[1]
Eca-109 (Esophageal Cancer)CCK-89.43[1]
(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one Various (6 cancer cell lines)0.003 - 0.009[5]
Trimethoxy derivative 61 Hep G2 (Liver Cancer)1.62[6]
MCF-7 (Breast Cancer)1.88[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the in vitro evaluation of 2,4,6-trimethoxychalcone derivatives. It is imperative to note that optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity by MTT and SRB Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The Sulforhodamine B (SRB) assay, on the other hand, is a colorimetric assay that quantifies total cellular protein content, which is proportional to the cell number. Comparing results from both assays can provide a more comprehensive understanding of the compound's effect on cell viability and proliferation.

Materials:

  • 2,4,6-trimethoxychalcone derivative of interest

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for MTT solubilization)

  • Trichloroacetic acid (TCA), 10% (w/v) (for SRB)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,4,6-trimethoxychalcone derivative in complete medium.

    • Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with the 2,4,6-trimethoxychalcone derivative

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of the chalcone derivative for the appropriate time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Cancer cells treated with the 2,4,6-trimethoxychalcone derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the treated cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of 2,4,6-Trimethoxychalcone Derivative Cytotoxicity Cytotoxicity Assays (MTT & SRB) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycle Cell Cycle Analysis (PI Staining) CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist IC50->Apoptosis IC50->CellCycle Mechanism Mechanism of Action Elucidation ApoptosisQuant->Mechanism CellCycleDist->Mechanism

Caption: Experimental workflow for anticancer evaluation.

Conclusion and Future Directions

The 2,4,6-trimethoxychalcone scaffold represents a promising starting point for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest through multiple signaling pathways highlights their therapeutic potential. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. Such efforts will be crucial in translating the promising in vitro findings into tangible clinical benefits for cancer patients.

References

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega. [Link]

  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PMC. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

  • 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. ResearchGate. [Link]

  • Chalcone methoxy derivatives induce cell cycle arrest in Luc-4T1 cells. ResearchGate. [Link]

  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PubMed. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC. [Link]

  • Chalcones derivatives acting as cell cycle blockers: potential anti cancer drugs? PubMed. [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. PMC. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

  • The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. [Link]

  • 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. Semantic Scholar. [Link]

  • 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. PubMed. [Link]

  • 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. Taylor & Francis Online. [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. JPR. [Link]

  • Effect of chalcones on selected signaling pathways. Mechanism of... ResearchGate. [Link]

  • Annexin V-FITC/PI analysis of chalcone 5 carried out at three different... ResearchGate. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. [Link]

  • (2E)‐1‐(2,4,6‐Trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS‐ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. ResearchGate. [Link]

Sources

Application

reaction of 2,4,6-Trimethoxy-3-methylbenzaldehyde with acetophenones

Executive Summary This guide details the protocol for synthesizing sterically hindered, electron-rich chalcones by reacting 2,4,6-Trimethoxy-3-methylbenzaldehyde with various acetophenones. These chalcones are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing sterically hindered, electron-rich chalcones by reacting 2,4,6-Trimethoxy-3-methylbenzaldehyde with various acetophenones. These chalcones are privileged scaffolds in medicinal chemistry, structurally related to natural products like Xanthoangelol (from Angelica keiskei / Ashitaba), known for potent antitumor, anti-inflammatory, and antibacterial properties.

Key Technical Challenge: The specific substitution pattern (2,4,6-trimethoxy) creates a significant mesomeric (+M) effect , drastically reducing the electrophilicity of the carbonyl carbon. Combined with the steric hindrance of the 3-methyl group, this substrate is resistant to standard mild condensation conditions, requiring optimized base-catalysis protocols.

Mechanistic Insight & Reaction Design

The synthesis relies on the Claisen-Schmidt Condensation , a cross-aldol reaction followed by dehydration.[1][2]

The Electronic & Steric Barrier
  • Electronic Deactivation: The methoxy groups at positions 2, 4, and 6 are strong electron donors. They pump electron density into the benzene ring, which is resonance-donated to the carbonyl carbon. This makes the carbonyl carbon less positive (less electrophilic) and sluggish to attack by the acetophenone enolate.

  • Steric Shielding: The methyl group at position 3, flanked by methoxy groups at 2 and 4, creates a crowded environment, physically impeding the approach of the nucleophile.

Pathway Visualization

The following diagram illustrates the reaction pathway and the specific points of resistance.

ReactionMechanism cluster_resistance Kinetic Barrier Acetophenone Acetophenone (Nucleophile Source) Enolate Enolate Ion (Active Nucleophile) Acetophenone->Enolate Deprotonation (Fast) Base Base Catalyst (KOH/NaOH) Base->Enolate Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack (Rate Limiting Step) Aldehyde 2,4,6-Trimethoxy- 3-methylbenzaldehyde (Electrophile) Aldehyde->Intermediate Steric/Electronic Resistance Product Chalcone (α,β-Unsaturated Ketone) Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to substrate deactivation.

Experimental Protocol

Safety Warning: Potassium Hydroxide (KOH) is corrosive. Acetophenones can be irritants. Perform all reactions in a fume hood.

Materials
  • Reagent A: 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 equiv)

  • Reagent B: Substituted Acetophenone (1.0 - 1.2 equiv)

  • Catalyst: Potassium Hydroxide (KOH) pellets (3.0 - 5.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Reagent Grade)

  • Quenching: 10% HCl solution

Standard Procedure (Base-Catalyzed)
  • Preparation of Electrophile Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 mmol, ~210 mg) in 5 mL of Methanol. Note: If solubility is poor, use a 1:1 mixture of MeOH/DCM, though pure alcohol is preferred for the condensation.

  • Activation of Nucleophile: Add the Acetophenone derivative (1.0 mmol) to the flask. Stir for 5 minutes to ensure a homogeneous mixture.

  • Catalyst Addition (The Critical Step): Dissolve KOH (3.0 mmol) in a minimum amount of water (0.5 mL) or add solid pellets directly if using absolute ethanol. Add this base solution dropwise to the reaction mixture.

    • Observation: The solution typically turns yellow or orange immediately upon base addition, indicating enolate formation.

  • Reaction Phase: Seal the flask and stir vigorously at Room Temperature (25°C) for 24 to 48 hours .

    • Why so long? Due to the electron-rich nature of the aldehyde, the reaction kinetics are slow. Heating to reflux (60°C) is an option but increases the risk of side reactions (Cannizzaro or polymerization). Start with RT.[3][4]

  • Monitoring (Self-Validation): Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Aldehyde Rf: ~0.4 - 0.5 (distinct spot).

    • Chalcone Product Rf: ~0.6 - 0.7 (usually fluorescent under UV 365nm).

    • Endpoint: Disappearance of the aldehyde spot.

  • Workup & Isolation:

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Acidify carefully with 10% HCl until pH ~2-3.[1] This neutralizes the phenoxide/enolate species and precipitates the chalcone.

    • Filtration: Filter the precipitate using a Buchner funnel.[1] Wash with cold water (3 x 10 mL) to remove salts.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Acetone mixture. If the product is an oil, extract with Ethyl Acetate, dry over Na2SO4, and purify via column chromatography.

Optimization & Troubleshooting Workflow

Use this decision tree to adapt the protocol if yields are low.

Optimization Start Start Reaction (KOH/MeOH, RT, 24h) CheckTLC Check TLC (Aldehyde consumed?) Start->CheckTLC Success Isolate Product CheckTLC->Success Yes Problem Incomplete Conversion CheckTLC->Problem No Option1 Increase Temp (Reflux 60°C, 12h) Problem->Option1 First Attempt Option2 Increase Base Load (5-10 equiv KOH) Problem->Option2 If thermal unstable Option3 Switch Method (Claisen-Schmidt Ultrasound) Problem->Option3 If <10% yield Option1->CheckTLC

Figure 2: Optimization logic for hindered aldehyde substrates.

Data Analysis & Expected Results

Characterization Data (Template)

The formation of the chalcone is confirmed by the appearance of two doublet signals in the proton NMR, corresponding to the α and β protons of the enone system.

Spectroscopic FeatureExpected Signal (Approximate)Interpretation
1H NMR (H-α) δ 7.3 - 7.6 ppm (Doublet, J = 15-16 Hz)Indicates trans geometry of the double bond.
1H NMR (H-β) δ 7.7 - 8.2 ppm (Doublet, J = 15-16 Hz)Downfield shift due to conjugation with carbonyl.
1H NMR (-OCH3) δ 3.7 - 3.9 ppm (Singlets)3 distinct or overlapping methoxy signals (9H total).
1H NMR (-CH3) δ 2.1 - 2.3 ppm (Singlet)Methyl group on the aromatic ring.
IR (C=O) 1640 - 1660 cm⁻¹Conjugated ketone stretch (lower than non-conjugated).
Structure-Activity Relationship (SAR) Note

The 2,4,6-trimethoxy pattern is critical for biological activity. Researchers should note that the 3-methyl group often enhances metabolic stability by blocking potential hydroxylation sites on the A-ring, a common metabolic pathway for flavonoids.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Susanti, E., et al. (2012). "Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors." Chemical Biology & Drug Design.

  • BenchChem Protocols. (2025). "Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation."

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source for standard chemical workup procedures).
  • Cabrera, M., et al. (2007). "Synthetic Chalcones, Flavanones, and Flavones as Antitumoral Agents."[3] Bioorganic & Medicinal Chemistry. (Provides context on the bioactivity of polymethoxychalcones).

Sources

Method

Protecting Group Strategies for Reactions with 2,4,6-Trimethoxy-3-methylbenzaldehyde: An Application Note and Protocol Guide

Introduction: Navigating the Reactivity of a Highly Functionalized Benzaldehyde 2,4,6-Trimethoxy-3-methylbenzaldehyde is a versatile aromatic compound characterized by a sterically hindered and electron-rich core. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Highly Functionalized Benzaldehyde

2,4,6-Trimethoxy-3-methylbenzaldehyde is a versatile aromatic compound characterized by a sterically hindered and electron-rich core. The presence of three methoxy groups and a methyl group on the benzene ring, in addition to the reactive aldehyde functionality, presents unique challenges and opportunities in organic synthesis. The electron-donating nature of the substituents enhances the nucleophilicity of the aromatic ring, while the steric bulk around the aldehyde can influence its reactivity. Consequently, strategic protection of the aldehyde group is often a critical step to ensure chemoselectivity and achieve high yields in multi-step synthetic sequences.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of protecting group strategies tailored for reactions involving 2,4,6-trimethoxy-3-methylbenzaldehyde. We will delve into the rationale behind protecting group selection, provide detailed, field-proven protocols for their installation and removal, and discuss the stability of the substituted aromatic ring under various reaction conditions.

The Imperative for Aldehyde Protection

The aldehyde functional group is susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. In the context of 2,4,6-trimethoxy-3-methylbenzaldehyde, reactions aimed at modifying other parts of the molecule, such as the aromatic ring or other functional groups that may be present in a more complex synthetic intermediate, can be compromised by the reactivity of the aldehyde.

For instance, when employing strong nucleophiles like Grignard reagents or organolithium compounds to introduce substituents to the aromatic ring (after a lithiation step, for example), the unprotected aldehyde would be the primary site of attack. Similarly, many reactions requiring basic or acidic conditions might lead to undesired side reactions involving the aldehyde. Therefore, the temporary masking of the aldehyde as a less reactive functional group is a cornerstone of a successful synthetic strategy.

Selecting the Optimal Protecting Group: A Tale of Two Acetals

The most effective and widely used protecting groups for aldehydes are acetals and their sulfur-containing counterparts, dithioacetals.[1][2] Both classes of compounds are characterized by their stability under basic, nucleophilic, and reducing conditions, making them ideal for a broad spectrum of synthetic transformations.

Acetal Protection: The Workhorse Strategy

Cyclic acetals, typically formed from the reaction of the aldehyde with a diol such as ethylene glycol or 1,3-propanediol, are a robust and reliable choice for protecting the aldehyde functionality.[1][3] The formation of a five- or six-membered ring enhances the stability of the protected group.

Causality Behind Experimental Choices:

  • Acid Catalysis: The formation of acetals is an acid-catalyzed process. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is required to protonate the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by the diol.

  • Water Removal: The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal. This is typically achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Deprotection: The key advantage of acetals is their facile cleavage under acidic conditions, regenerating the aldehyde. This orthogonality allows for selective deprotection in the presence of other functional groups that are stable to acid.

Protocol 1: Acetal Protection of 2,4,6-Trimethoxy-3-methylbenzaldehyde

This protocol describes the formation of the 1,3-dioxolane derivative of 2,4,6-trimethoxy-3-methylbenzaldehyde.

Materials:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2,4,6-trimethoxy-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Deprotection Protocol:

  • Dissolve the acetal-protected aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Table 1: Comparison of Acetal Protecting Groups

Protecting GroupDiol ReagentTypical Formation ConditionsTypical Deprotection ConditionsStability
1,3-DioxolaneEthylene glycolp-TsOH, Toluene, reflux (Dean-Stark)Mild aqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, and reducing agents.
1,3-Dioxane1,3-Propanediolp-TsOH, Toluene, reflux (Dean-Stark)Mild aqueous acid (e.g., HCl, H₂SO₄)Generally more stable than 1,3-dioxolanes.
Dithioacetal Protection: For Enhanced Stability

Dithioacetals, formed from the reaction of an aldehyde with a dithiol like 1,2-ethanedithiol or 1,3-propanedithiol, offer even greater stability compared to their oxygen-containing counterparts.[4] They are particularly resilient to a wider range of acidic conditions, providing an orthogonal protection strategy to acetals.

Causality Behind Experimental Choices:

  • Lewis Acid Catalysis: The formation of dithioacetals is typically catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂). These catalysts activate the carbonyl group towards attack by the less nucleophilic sulfur atoms of the dithiol.

  • Robustness: Dithioacetals are stable to both strongly acidic and basic conditions, making them suitable for a broader array of synthetic transformations where acetals might be labile.

  • Deprotection Challenges and Solutions: The increased stability of dithioacetals necessitates more specific and often harsher conditions for their removal. Common methods involve oxidative cleavage using reagents like N-bromosuccinimide (NBS), or mercury(II) salts. Milder, metal-free methods are also being developed.[5]

Protocol 2: Dithioacetal Protection of 2,4,6-Trimethoxy-3-methylbenzaldehyde

This protocol describes the formation of the 1,3-dithiolane derivative.

Materials:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2,4,6-trimethoxy-3-methylbenzaldehyde (1.0 eq) and 1,2-ethanedithiol (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Deprotection Protocol (Oxidative Cleavage):

  • Dissolve the dithioacetal in a mixture of acetone and water.

  • Add N-bromosuccinimide (NBS) in portions at 0 °C.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Visualization of Protecting Group Strategies

Protecting_Group_Strategies cluster_acetal Acetal Protection/Deprotection cluster_dithioacetal Dithioacetal Protection/Deprotection Aldehyde 2,4,6-Trimethoxy- 3-methylbenzaldehyde Protected_Acetal Protected Aldehyde (1,3-Dioxolane) Aldehyde->Protected_Acetal Ethylene glycol, p-TsOH (cat.), Toluene, Reflux Protected_Acetal->Aldehyde Aqueous Acid (e.g., HCl) Aldehyde2 2,4,6-Trimethoxy- 3-methylbenzaldehyde Protected_Dithioacetal Protected Aldehyde (1,3-Dithiolane) Aldehyde2->Protected_Dithioacetal 1,2-Ethanedithiol, BF3.OEt2, DCM Protected_Dithioacetal->Aldehyde2 Oxidative Cleavage (e.g., NBS)

Caption: General schemes for acetal and dithioacetal protection and deprotection.

Stability of the Aromatic Ring and Substituents

A critical consideration in any protecting group strategy is the stability of the core molecule and its substituents to the reaction conditions employed for protection and deprotection. The polymethoxy-substituted aromatic ring in 2,4,6-trimethoxy-3-methylbenzaldehyde is generally robust.

  • Methoxy Groups: Aromatic methoxy groups are typically stable to the mildly acidic conditions used for acetal formation and deprotection. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to ether cleavage. Therefore, it is crucial to use catalytic amounts of acid and monitor the deprotection reaction carefully to avoid this side reaction.

  • Methyl Group: The methyl group on the aromatic ring is inert to the conditions used for both acetal and dithioacetal protection and deprotection.

  • Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic substitution. Care should be taken to avoid strongly electrophilic reagents during the synthetic sequence when the aldehyde is protected. The protecting groups themselves do not significantly alter the reactivity of the aromatic ring towards electrophiles.

Orthogonal Protecting Group Strategies

In complex syntheses where multiple functional groups require protection, an orthogonal protecting group strategy is essential.[6] This approach allows for the selective removal of one protecting group in the presence of others. The differential stability of acetals and dithioacetals provides a classic example of an orthogonal set. An acetal can be selectively deprotected under mild acidic conditions while a dithioacetal remains intact. The dithioacetal can then be removed later in the synthesis using specific oxidative or metal-based reagents.

Orthogonal_Strategy Start Molecule with Aldehyde and another functional group (FG-PG2) Protect_Aldehyde Protect Aldehyde (e.g., as Acetal - PG1) Start->Protect_Aldehyde Reaction_on_FG Reaction on FG-PG2 Protect_Aldehyde->Reaction_on_FG Deprotect_FG Deprotect FG-PG2 Reaction_on_FG->Deprotect_FG Deprotect_Aldehyde Deprotect Aldehyde (PG1) Deprotect_FG->Deprotect_Aldehyde Final_Product Final Product Deprotect_Aldehyde->Final_Product

Caption: Workflow for an orthogonal protecting group strategy.

Conclusion

The successful synthesis of complex molecules derived from 2,4,6-trimethoxy-3-methylbenzaldehyde hinges on the judicious use of protecting group strategies. Acetal and dithioacetal protection of the aldehyde functionality provides a robust and versatile approach to temporarily mask its reactivity, enabling a wide range of chemical transformations on other parts of the molecule. The choice between an acetal and a dithioacetal will depend on the specific reaction conditions of the subsequent synthetic steps, with dithioacetals offering enhanced stability. By understanding the principles behind their formation and cleavage, and by carefully considering the stability of the entire molecule, researchers can confidently design and execute synthetic routes to novel and valuable compounds.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Developments in the Deprotection of Thioacetals. Retrieved from [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Retrieved from [Link]

  • YouTube. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Executive Summary & Strategic Rationale The synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde represents a critical transformation in the preparation of furochromone pharmacophores, specifically analogues of Khellin and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde represents a critical transformation in the preparation of furochromone pharmacophores, specifically analogues of Khellin and Visnagin. This fully methylated aldehyde serves as a versatile building block, allowing for downstream selective demethylation (e.g., using


 or 

) to access specific hydroxy-aldehydes required for cyclization.

While direct C-methylation of phloroglucinol derivatives is possible, it often suffers from poly-alkylation and poor regiocontrol. This protocol outlines a regioselective, two-stage workflow designed for high reproducibility and scalability:

  • Reductive Deoxygenation: Conversion of the commercially available 2,4,6-trimethoxybenzaldehyde to 2,4,6-trimethoxytoluene via ionic hydrogenation.

  • Vilsmeier-Haack Formylation: Electrophilic aromatic substitution to introduce the formyl group at the sterically accessible meta position.

This route avoids the use of pyrophoric organolithiums (n-BuLi) on scale and eliminates the randomness of Friedel-Crafts alkylations on electron-rich rings.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on the electronic directing effects of the methoxy groups. The 1,3,5-trimethoxy substitution pattern activates the ring significantly, making the Vilsmeier-Haack reaction the ideal "soft" electrophilic method to avoid over-reaction.

SynthesisPathway SM 2,4,6-Trimethoxybenzaldehyde (Starting Material) INT 1-Methyl-2,4,6-trimethoxybenzene (Intermediate) SM->INT Step 1: Ionic Hydrogenation (Et3SiH, TFA) PROD 2,4,6-Trimethoxy-3-methylbenzaldehyde (Target) INT->PROD Step 2: Vilsmeier-Haack (POCl3, DMF)

Figure 1: Two-step regioselective synthesis pathway maximizing yield and purity.

Experimental Protocols

Step 1: Preparation of 1-Methyl-2,4,6-trimethoxybenzene

Objective: Deoxygenation of the benzylic carbonyl to a methyl group. Method: Ionic Hydrogenation (Silane/Acid).

Rationale: Unlike catalytic hydrogenation (Pd/C,


), which can sometimes reduce the aromatic ring in highly electron-rich systems, ionic hydrogenation using Triethylsilane (

) and Trifluoroacetic acid (TFA) is chemoselective for the carbonyl oxygen.
Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
2,4,6-Trimethoxybenzaldehyde1.0Substrate
Triethylsilane (

)
2.5Hydride Source
Trifluoroacetic Acid (TFA)Solvent/ExcessProton Source/Solvent
Dichloromethane (DCM)SolventCo-solvent (Optional)
Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Trimethoxybenzaldehyde (10.0 g, 51 mmol) in DCM (20 mL).

  • Acid Addition: Add TFA (40 mL) carefully. The solution may darken slightly.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (20 mL, ~125 mmol) dropwise over 30 minutes.

    • Note: Gas evolution is minimal, but exotherm must be controlled.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, replaced by the less polar toluene derivative (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dilute the residue with

      
       (100 mL).
      
    • Wash carefully with Saturated

      
       (3 x 50 mL) until neutral. Caution: CO2 evolution. 
      
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: The resulting oil often crystallizes upon standing. If necessary, recrystallize from cold methanol or use short-path distillation.

    • Yield Target: >90%

    • Appearance: White crystalline solid or colorless oil.

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde at the C3 position. Mechanism:


 via the Chloroiminium ion.
Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
1-Methyl-2,4,6-trimethoxybenzene1.0Substrate
Phosphorus Oxychloride (

)
1.2Vilsmeier Reagent precursor
N,N-Dimethylformamide (DMF)1.5Reagent/Solvent
Dichloromethane (DCM)SolventSolvent (Optional)
Procedure
  • Vilsmeier Reagent Formation:

    • In a dry 3-neck flask under Nitrogen atmosphere, add DMF (1.5 equiv) and cool to 0°C.

    • Add

      
        (1.2 equiv) dropwise over 20 minutes.
      
    • Observation: The mixture will become viscous and turn pale yellow/orange (formation of the chloroiminium salt). Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve 1-Methyl-2,4,6-trimethoxybenzene (from Step 1) in a minimal amount of DMF or DCM.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to RT.

    • Heat to 60°C for 2–3 hours.

    • Critical Control: Do not overheat (>90°C) to prevent O-demethylation by the acidic byproducts.

  • Hydrolysis (Quench):

    • Cool the mixture to RT.

    • Pour the reaction mass onto crushed ice (approx. 5x reaction volume) containing Sodium Acetate (buffered hydrolysis) or simply water.

    • Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating the product.

  • Isolation:

    • Filter the precipitate if solid. If oily, extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Water (2x), Sat.

      
       (2x), and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or Methanol/Water.

    • Target Product: 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Quality Control & Characterization

The identity of the product is confirmed by the specific pattern of protons in


 NMR.
TechniqueExpected Data (Approximate)Diagnostic Feature

NMR
(

)

10.4 (s, 1H)
Aldehyde proton (Distinctive downfield shift)

6.2 (s, 1H)
Aromatic H (Only 1 proton remains at C5)

3.8 - 3.9 (m, 9H)
Methoxy groups (Three distinct or overlapping singlets)

2.1 (s, 3H)
Aromatic Methyl (C3-Methyl group)
Appearance Off-white to pale yellow needlesMelting Point: ~100–115°C (Analogous range)

Mechanism of Action (Vilsmeier-Haack)[6][7]

The regioselectivity is driven by the synergistic directing effects of the methoxy groups. The C3 position is ortho to two methoxy groups and para to the third, making it highly nucleophilic.

Mechanism Step1 Reagent Formation: DMF + POCl3 -> [Me2N=CHCl]+ Cl- Step2 Electrophilic Attack: Arene attacks Iminium species at C3 position Step1->Step2 Step3 Intermediate: Ar-CH=N(+)Me2 species formed Step2->Step3 Step4 Hydrolysis: Water attacks iminium carbon -> Eliminates NHMe2 -> Aldehyde Step3->Step4

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.

Troubleshooting & Safety

Common Failure Modes
  • "Black Tar" Formation:

    • Cause: Overheating during the Vilsmeier reaction or insufficient cooling during the quenching of

      
      .
      
    • Fix: Strictly maintain 0°C during addition. Do not exceed 60°C during the heating phase.

  • Low Yield in Step 1:

    • Cause: Incomplete reduction due to wet TFA or old Silane.

    • Fix: Use fresh reagents.[5] Ensure anhydrous conditions.

  • Regioisomers:

    • Insight: In this specific substrate, positions 3 and 5 are equivalent due to symmetry. Regioisomers are not possible unless demethylation occurs.

Safety Protocols
  • 
    :  Reacts violently with water to release HCl and Phosphoric acid. Quench slowly into ice. Use a fume hood.
    
  • TFA: Corrosive and volatile. Causes severe burns.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

  • Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][3][4][6][7][8][9] Link

  • Ionic Hydrogenation Protocol: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

  • Synthesis of Khellin Analogues (Contextual): Hishmat, O. H., et al. (1986). Synthesis of some new benzofuran derivatives of biological interest. European Journal of Medicinal Chemistry.
  • General Properties of 2,4,6-Trimethoxybenzaldehyde: Sigma-Aldrich Product Sheet. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Doc ID: TS-ORG-81574 | Version: 2.1 | Last Updated: 2026-02-12 Target Audience: Medicinal Chemists, Process Development Scientists[1] Introduction & Compound Profile Welcome to the technical support hub for the purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-81574 | Version: 2.1 | Last Updated: 2026-02-12 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction & Compound Profile

Welcome to the technical support hub for the purification of 2,4,6-Trimethoxy-3-methylbenzaldehyde (CAS: 81574-58-5). This intermediate is critical in the synthesis of chalcones, flavonoids, and specific pharmaceutical agents. Its purification is often complicated by its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, due to the low melting point (~84°C) and high lipophilicity of the polymethoxyarene core.[1]

This guide provides a standardized recrystallization protocol designed to maximize purity (>98%) and yield, addressing common pitfalls like persistent coloration and oil formation.[1]

Physicochemical Data
PropertyValueNotes
CAS Number 81574-58-5distinct from 2,4,6-trimethoxybenzaldehyde (CAS 830-79-5)
Molecular Weight 210.23 g/mol
Melting Point 84 °CSharp melting point indicates high purity.
Appearance White to off-white solidCrude is often yellow/brown due to oxidation/tars.[1]
Solubility Soluble in EtOAc, DCM, hot EtOHInsoluble in water, cold hexanes.

Solvent Selection Strategy

The choice of solvent is dictated by the "polymethoxy" nature of the ring, which imparts significant lipophilicity, while the aldehyde group provides a polar handle.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationPros/Cons
Ethanol (95%) 100%Primary Choice Pros: Good solubility differential; non-toxic.[1] Cons: May require cooling to -20°C for max yield.[1]
Ethyl Acetate / Hexane 1:3 to 1:5Secondary Choice Pros: Excellent for removing non-polar tars.[1] Cons: Higher risk of oiling out if EtOAc ratio is too high.[1]
Methanol / Water 9:1Specialist Pros: Forces crystallization of stubborn oils.[1] Cons: Water can trap inorganic salts.[1]

Scientist's Note: For crude material synthesized via the Vilsmeier-Haack reaction , significant inorganic salts (phosphates) and demethylated phenolic byproducts may be present.[1] A pre-wash of the crude organic layer with dilute NaOH (to remove phenols) prior to recrystallization is highly recommended.[1]

Standard Operating Procedure (SOP): Recrystallization

Phase 1: Dissolution & Clarification
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a stir bar.[1]

  • Solvent Addition: Add the minimum amount of Ethanol (95%) required to wet the solid.

  • Heating: Heat the mixture to a gentle boil (approx. 78°C) on a hot plate/stirrer.

  • Incremental Addition: Slowly add more ethanol until the solid just dissolves.

    • Critical: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) carefully (remove from heat first to prevent bumping).[1] Boil for 2-3 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove charcoal or insoluble mechanical impurities.[1]

Phase 2: Crystallization[1][2]
  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities in the crystal lattice and promotes oiling.[1]

  • Seeding (Optional but Recommended): If the solution reaches room temperature without crystals appearing, add a tiny crystal of pure product ("seed") to induce nucleation.[1]

  • Final Cooling: Once crystallization begins, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Collection
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (-20°C).

  • Drying: Dry under high vacuum at 40°C or in a desiccator.

Troubleshooting & FAQs

Q1: My product turned into a yellow oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out." It occurs when the solution becomes saturated at a temperature above the compound's melting point (84°C).[1] The compound separates as a liquid phase before it can crystallize.[1][2] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (increase solubility).[1]

  • Seed the solution immediately as it cools to ~80°C (just below the melting point).

  • Agitate vigorously to disperse the oil droplets, encouraging them to solidify.[1]

Q2: The crystals are still yellow after recrystallization.

Diagnosis: Colored impurities (likely oligomers from Vilsmeier conditions) are trapped.[1] Corrective Action:

  • Perform a Charcoal Treatment (see Phase 1, Step 4).[1]

  • Alternatively, dissolve the crude in Ethyl Acetate and filter through a short pad of Silica Gel before attempting recrystallization. This removes polar colored tars effectively.[1]

Q3: My yield is very low (<40%).

Diagnosis: Too much solvent was used, or the compound is too soluble in the cold solvent. Corrective Action:

  • Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling process to obtain a "second crop."

  • Check the purity of the second crop; it is usually lower than the first.

Visualizations

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude 2,4,6-Trimethoxy-3-methylbenzaldehyde Solvent Add Hot Ethanol (95%) Start->Solvent Dissolve Dissolution Complete? Solvent->Dissolve AddSolvent Add more hot solvent Dissolve->AddSolvent No (Solid remains) Charcoal Add Activated Charcoal (If colored) Dissolve->Charcoal Yes (Dark Color) Filter Hot Filtration (Celite) Dissolve->Filter Yes (Clear) AddSolvent->Dissolve Charcoal->Filter Cooling Slow Cool to RT Filter->Cooling StateCheck State of Matter? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid ppt Oil Oiling Out StateCheck->Oil Liquid droplets IceBath Ice Bath (0°C) Crystals->IceBath Reheat Reheat & Add Solvent (Dilute) Oil->Reheat Reheat->Cooling Collect Vacuum Filtration & Dry IceBath->Collect

Caption: Logical workflow for the purification process, including loops for correcting "oiling out" events.

References

  • ChemicalBook. (2024).[1] 2,4,6-Trimethoxy-3-methylbenzaldehyde Properties & Data. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][3] 2,4,6-Trimethoxybenzaldehyde Product Specification (Analog Reference). Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Vilsmeier-Haack Reaction Mechanism and Conditions. Retrieved from

  • University of Rochester. (2024).[1] Recrystallization Tips & Tricks: Dealing with Oiling Out. Retrieved from

Sources

Optimization

preventing demethylation during synthesis of methoxy-substituted benzaldehydes

Ticket Subject: Prevention of Ether Cleavage (Demethylation) During Aromatic Formylation Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Ether Stability P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Ether Cleavage (Demethylation) During Aromatic Formylation Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Ether Stability Paradox

The synthesis of methoxy-substituted benzaldehydes presents a classic chemoselectivity challenge. You require electrophilic aromatic substitution (EAS) to install the aldehyde (-CHO) group, which typically demands strong Lewis acids (


, 

) or highly acidic conditions. However, these are the exact conditions used to cleave methyl ethers into phenols.

This guide provides validated protocols to decouple formylation from demethylation, ensuring the survival of your methoxy groups.

Module 1: Method Selection Strategy

Choose your synthetic route based on substrate sensitivity and equipment availability.

Workflow Visualization

The following decision tree outlines the logical selection of reagents to minimize demethylation risks.

Formylation_Selection cluster_prevention Demethylation Prevention Checkpoints Start Start: Methoxy-Benzene Substrate Sensitivity Is the ring highly activated? (e.g., 1,3-dimethoxy, 1,3,5-trimethoxy) Start->Sensitivity HighlyActivated Yes (Highly Activated) Sensitivity->HighlyActivated NotActivated No (Mono-methoxy / Deactivated) Sensitivity->NotActivated Vilsmeier Method A: Vilsmeier-Haack (POCl3 / DMF) *Safest for ethers* HighlyActivated->Vilsmeier Standard Route Rieche Method B: Rieche Formylation (TiCl4 / DCME) *High Yield, Low Cleavage* NotActivated->Rieche Preferred Route Gattermann Method C: Gattermann-Koch (CO / HCl / AlCl3) *HIGH RISK: Avoid if possible* NotActivated->Gattermann Legacy Route (Requires Modification) TempControl Strict T < 20°C Vilsmeier->TempControl LewisSwitch Switch AlCl3 -> TiCl4 or SnCl4 Rieche->LewisSwitch

Figure 1: Decision matrix for selecting formylation conditions that preserve ether functionality.

Module 2: The Vilsmeier-Haack Protocol (The "Safe" Standard)

Best For: Electron-rich substrates (anisole, veratrole, resorcinol ethers). Risk Level: Low.

The User Issue

"I used


 and DMF at reflux, and my yield dropped. NMR shows partial demethylation and tarring."
Root Cause Analysis

While Vilsmeier reagents are generally mild, thermal runaway leads to the formation of dichlorophosphoryl species that can act as hard Lewis acids, coordinating to the methoxy oxygen and facilitating nucleophilic attack by chloride ions.

Optimized Protocol
  • Reagent Prep: Chill DMF (1.2 equiv) to 0°C under Argon.

  • Formation: Add

    
     (1.1 equiv) dropwise. Crucial: Maintain internal temperature 
    
    
    
    . Stir for 30 min to form the Vilsmeier salt (white precipitate often forms).
  • Addition: Dissolve substrate in minimal DMF or DCM. Add to the salt at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Do not reflux unless monitoring confirms no reaction after 4 hours.

  • Quench (Critical Step): Pour mixture into buffered ice water (Sodium Acetate or

    
    ).
    
    • Why? Highly acidic hydrolysis generates heat and HCl, which can cleave ethers during workup. Buffering prevents this.

Module 3: The Rieche Formylation (The High-Yield Alternative)

Best For: Sterically hindered substrates or when Vilsmeier fails. Risk Level: Low to Moderate (Requires specific Lewis Acid choice).

The User Issue

"Vilsmeier didn't work on my substrate. I tried Friedel-Crafts with


 and lost all my methyl groups."
Technical Insight: Hard vs. Soft Acids

Aluminum trichloride (


) is a "hard" oxophile. It coordinates irreversibly to the ether oxygen.
  • Solution: Use Titanium Tetrachloride (

    
    ).[1][2][3] It is softer and coordinates preferentially to the formylating agent (dichloromethyl methyl ether - DCME) rather than the aryl ether.
    
Optimized Protocol (Rieche)
  • Setup: Flame-dry glassware. Solvent: Anhydrous DCM (

    
    ).
    
  • Cooling: Cool substrate (1 equiv) and

    
     (2.0 equiv) in DCM to -10°C or 0°C .
    
    • Note: The solution will turn dark red/brown (charge transfer complex). This is normal; it is not demethylation yet.

  • Addition: Add Dichloromethyl Methyl Ether (DCME, 1.1 equiv) dropwise over 20 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Only warm to RT if TLC shows no conversion.

  • Mechanism of Protection: The intermediate is an acetal-like titanium complex that is stable. Demethylation kinetics are slow at 0°C with Ti.

Module 4: Troubleshooting Gattermann/Friedel-Crafts

Best For: Industrial scale where


 is too expensive/toxic (Use only if necessary).
Risk Level:  High.
FAQ: Why does kill my ether?

In the presence of


, the methoxy oxygen acts as a Lewis base.


The

group becomes an electrophile. A chloride ion (

) attacks the methyl group via

, releasing

(a phenolate precursor) and

.
Correction Protocol

If you must use Friedel-Crafts conditions (e.g., using CO/HCl or Zinc Cyanide):

  • Switch Catalyst: Use

    
     (Stannic Chloride) or 
    
    
    
    . These are too weak to coordinate strongly to the ether oxygen but strong enough to catalyze formylation.
  • Add a Moderator: Add Nitrobenzene as a co-solvent. It complexes with

    
    , reducing its aggression toward the ether.
    

Module 5: Oxidative Routes (Avoiding Lewis Acids Entirely)

Best For: Converting methyl-substituted anisoles (e.g., 4-methoxytoluene) to benzaldehydes.

Protocol: DDQ Oxidation

If you have a methyl group on the ring, you can oxidize it directly without touching the ether.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Conditions: Reflux in wet 1,4-dioxane.

  • Selectivity: DDQ abstracts the benzylic hydride. It does not react with the ether oxygen.

Comparison of Methods

MethodReagentsRisk of DemethylationYield (Methoxy-Arene)Notes
Vilsmeier-Haack

, DMF
Very Low 70-90%Fails on deactivated rings.
Rieche

, DCME
Low 85-95%Best balance of reactivity/safety.
Gattermann-Koch

, CO, HCl
High <40%Avoid.

causes cleavage.[4]
Duff Reaction HMTA, TFALow 30-50%Harsh acidic conditions, low yield.

References

  • Rieche Formylation Procedure: Rieche, A., Gross, H., & Höft, E. (1967).[1][5][6] Mesitaldehyde.[1][2] Organic Syntheses, 47, 1. [Link] Why this matters: Defines the standard

    
     protocol which spares ether groups compared to 
    
    
    
    .
  • Vilsmeier-Haack Mechanism & Safety: Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. [Link] Why this matters: Establishes the mild nature of the iminium intermediate.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
  • Titanium(IV) Chloride Selectivity: García, O., Nicolás, E., & Albericio, F. (2003).[1] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.[1] [Link] Why this matters: Validates the use of

    
     specifically for preserving methoxy/phenol integrity during formylation.
    

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of Reactions Involving 2,4,6-Trimethoxy-3-methylbenzaldehyde

Welcome to the technical support guide for monitoring chemical reactions involving 2,4,6-Trimethoxy-3-methylbenzaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring chemical reactions involving 2,4,6-Trimethoxy-3-methylbenzaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, electron-rich aromatic aldehyde in their synthetic workflows. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and generate reliable, reproducible data.

Section 1: Foundational Knowledge - Understanding the System

This section addresses the fundamental principles governing the TLC analysis of 2,4,6-Trimethoxy-3-methylbenzaldehyde and its derivatives.

FAQ 1: Why is Thin-Layer Chromatography (TLC) the go-to method for monitoring these reactions?

TLC is a cornerstone technique in synthetic chemistry for several compelling reasons.[1] Its primary advantage is speed; a single analysis can often be completed in under 10 minutes, providing a real-time snapshot of the reaction's progress.[1] This allows chemists to make crucial decisions, such as determining when a reaction is complete, identifying the formation of byproducts, or optimizing reaction conditions.[2][3] The technique requires only a minuscule amount of the reaction mixture, preserving valuable material.[1] For a compound like 2,4,6-Trimethoxy-3-methylbenzaldehyde, which is highly UV-active due to its aromatic nature, TLC is particularly well-suited for non-destructive visualization.[4]

FAQ 2: What are the key chemical properties of 2,4,6-Trimethoxy-3-methylbenzaldehyde that influence its TLC behavior?

Understanding the structure is key to predicting and interpreting TLC results.

  • Aromatic Core: The substituted benzene ring contains a conjugated π-system. This is the primary reason the molecule strongly absorbs short-wave UV light (254 nm), appearing as a dark spot on TLC plates impregnated with a fluorescent indicator.[4]

  • Polarity: The molecule possesses an aldehyde functional group and three methoxy ethers, which are moderately polar.[5] This polarity dictates its interaction with the stationary phase (typically polar silica gel) and the mobile phase. It will be less polar than a corresponding alcohol (product of reduction) but more polar than a simple hydrocarbon.[2]

  • Reactivity of the Aldehyde: The aldehyde group is an electrophilic center and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It is also a key site for visualization with specific chemical stains that react with carbonyls.[4][6]

Section 2: The Core Protocol - A Self-Validating TLC Workflow

A reliable TLC analysis is a self-validating system. The following protocol for monitoring a reaction (e.g., the reduction of the aldehyde to its corresponding alcohol) incorporates a co-spot lane, which is critical for unambiguous interpretation.[1]

Step-by-Step Experimental Protocol
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[7]

    • Using a pencil (never a pen, as ink will run), gently draw a baseline approximately 1 cm from the bottom edge.[2]

    • Mark three distinct, evenly spaced points on this line for spotting: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[2]

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a tiny amount of pure 2,4,6-Trimethoxy-3-methylbenzaldehyde in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, lightly touch the solution to the "SM" mark. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[2]

    • RM Lane: Withdraw a small aliquot from your reaction vessel using a capillary spotter.[1] Directly spot this onto the "RM" mark.

    • Co-spot Lane: First, spot the starting material solution on the "Co" mark. Then, without changing capillary tubes, spot the reaction mixture directly on top of the SM spot. This lane validates the identity of the starting material in the reaction mixture.[1]

  • Development (Elution):

    • Prepare the mobile phase. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[7][8] Begin with a moderately polar system, such as 7:3 or 8:2 Hexanes:Ethyl Acetate.

    • Pour a small amount (0.5 cm depth) of the mobile phase into a developing chamber lined with filter paper to ensure vapor saturation. Cover and let it equilibrate for a few minutes.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[9] Cover the chamber.

    • Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.[2]

    • Immediately mark the solvent front with a pencil.[2]

  • Visualization & Interpretation:

    • Dry the plate.

    • Primary Visualization: View the plate under a short-wave UV lamp (254 nm). Circle any visible spots with a pencil.[4]

    • Secondary Visualization (Staining): If further confirmation is needed or if products are not UV-active, use a chemical stain (see Section 4, FAQ 3).

    • Analysis: Compare the lanes. The disappearance of the spot in the "RM" lane that corresponds to the "SM" spot, and the appearance of a new spot (the product), indicates the reaction is progressing. The reaction is considered complete when the SM spot is no longer visible in the RM lane.[1]

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_run Elution & Visualization Prep 1. Prepare & Mark TLC Plate Spot_SM 2a. Spot Starting Material (SM) Prep->Spot_SM Spot_RM 2b. Spot Reaction Mixture (RM) Spot_SM->Spot_RM Develop 3. Develop Plate in Chamber Spot_SM->Develop Spot_Co 2c. Spot Co-Spot (SM + RM) Spot_RM->Spot_Co Spot_RM->Develop Spot_Co->Develop Visualize 4. Visualize (UV/Stain) & Interpret Develop->Visualize

Caption: Standard workflow for reaction monitoring using a 3-lane TLC system.

Section 3: Troubleshooting Guide - When Things Go Wrong

Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.

Problem 1: My spots are streaking vertically and are not well-defined.
  • Probable Cause(s):

    • Sample Overload: The most common cause. Too much sample has been applied to the plate, saturating the stationary phase in that area.[9][10]

    • Highly Polar Compound: The starting material or product may be too polar for the chosen solvent system, causing it to bind very strongly to the silica gel and smear upwards.

    • Acidic/Basic Sample: The presence of acidic or basic functional groups can lead to strong, non-ideal interactions with the slightly acidic silica gel, causing tailing.[10]

    • Sample Insoluble in Mobile Phase: The compound precipitates at the origin and streaks as the mobile phase passes.

  • Recommended Solutions:

    • Solution for (1): Dilute your sample solution significantly. When spotting the reaction mixture, touch the capillary to the plate more briefly.

    • Solution for (2): Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate. This helps to move the polar compound up the plate more effectively.

    • Solution for (3): If your compounds are acidic (e.g., an over-oxidized aldehyde forming a carboxylic acid), add a few drops of acetic acid to your eluent. If basic, add a few drops of triethylamine.[10] This neutralizes the active sites on the silica, leading to sharper spots.

    • Solution for (4): Ensure the solvent used to dissolve your sample for spotting is volatile and that the spot is completely dry before placing it in the developing chamber.

Problem 2: My starting material and product spots are overlapping (Similar Rf values).
  • Probable Cause: The polarity difference between your starting material and product is insufficient to achieve separation with the current mobile phase. This is common in reactions where the structural change is minor.

  • Recommended Solutions:

    • Change Solvent System: This is the most effective solution. If using a hexanes/ethyl acetate system, try switching to a different solvent pair with different selectivities, such as dichloromethane/methanol or toluene/acetone.[8] Even small changes can dramatically alter separation.

    • Run a Longer Plate: A larger TLC plate allows for a longer development path, which can sometimes improve the separation between spots with close Rf values.

    • Use a Differential Stain: A stain like p-anisaldehyde may produce different colors for the aldehyde and the product (e.g., an alcohol), making them distinguishable even if they are not perfectly separated.[11][12]

Problem 3: I don't see any spots under the UV lamp.
  • Probable Cause(s):

    • Sample Too Dilute: The concentration of the compound on the plate is below the limit of detection for UV quenching.[9]

    • Product is Not UV-Active: The reaction may have produced a product that lacks a significant UV chromophore. This is unlikely if the aromatic ring of the starting material is retained.

    • Wrong UV Wavelength: You might be using a long-wave (365 nm) UV lamp, while quenching is observed under short-wave (254 nm) UV light.

  • Recommended Solutions:

    • Solution for (1): Prepare a more concentrated solution for spotting. You can also apply the sample multiple times to the same spot, ensuring the solvent evaporates completely between applications.[9]

    • Solution for (2 & 3): Use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain is an excellent next step, as they are "universal" stains that visualize a wide range of organic compounds.[4][13]

Problem 4: My spots are all at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1).
  • Probable Cause: The polarity of the mobile phase is mismatched for your compounds.

    • Rf ≈ 0: The eluent is not polar enough to move the compounds off the polar silica gel baseline.

    • Rf ≈ 1: The eluent is too polar; it carries all the compounds along with it without any selective interaction with the stationary phase.

  • Recommended Solutions:

    • For Rf ≈ 0: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 9:1 to 7:3).

    • For Rf ≈ 1: Decrease the polarity of the mobile phase. Increase the percentage of the non-polar component, hexanes (e.g., from 7:3 to 9:1).[8] The goal is to have the Rf of your main compounds fall between 0.2 and 0.8 for optimal resolution.[2]

Problem 5: I see unexpected spots on my plate.
  • Probable Cause(s):

    • Contamination: The plate was handled improperly (e.g., touching the face with fingers), or the spotting capillary or sample vial was contaminated.[9]

    • Reaction Byproducts: The reaction may be producing one or more side products.

    • Degradation of Starting Material: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid.[1]

  • Recommended Solutions:

    • Solution for (1): Handle TLC plates only by the edges. Use clean capillary tubes for each distinct sample.

    • Solution for (2 & 3): This is valuable data! The appearance of extra spots is a key indicator of what is happening in your reaction. You can now use this information to optimize conditions (e.g., lower temperature, change reagent) to minimize byproduct formation.

Troubleshooting_Tree Start Problem with TLC Plate? Streaking Spots are Streaking Start->Streaking Overlap Spots Overlap (Similar Rf) Start->Overlap NoSpots No Spots Visible (UV) Start->NoSpots WrongRf Rf is ~0 or ~1 Start->WrongRf Sol_Dilute Dilute Sample / Spot Less Streaking->Sol_Dilute Cause: Overloaded? Sol_ChangePolarity Adjust Mobile Phase Polarity Streaking->Sol_ChangePolarity Cause: Too Polar? Sol_Additive Add Acid/Base to Eluent Streaking->Sol_Additive Cause: Acidic/Basic? Sol_ChangeSystem Change Solvent System (e.g., DCM/MeOH) Overlap->Sol_ChangeSystem Sol_Stain Use a Chemical Stain NoSpots->Sol_Stain Still Nothing? Sol_Concentrate Concentrate Sample / Re-spot NoSpots->Sol_Concentrate Cause: Too Dilute? WrongRf->Sol_ChangePolarity

Caption: A decision tree for troubleshooting common TLC analysis issues.

Section 4: Advanced Techniques & FAQs

FAQ 3: Which visualization stain is best for my reaction involving 2,4,6-Trimethoxy-3-methylbenzaldehyde?

While UV is the first line of visualization, chemical stains provide crucial secondary information. The choice of stain depends on the functional groups you expect to see.

Stain NameTarget Functional GroupsTypical AppearanceBest Use Case for this System
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green/glowing backgroundPrimary, non-destructive visualization of the starting material and any aromatic products.[4]
Potassium Permanganate (KMnO₄) Oxidizable groups (alkenes, alkynes, alcohols, aldehydes)Yellow/white spots on a purple backgroundA great "universal" stain. Will visualize the starting aldehyde and any alcohol products from a reduction.[6][13]
p-Anisaldehyde Aldehydes, ketones, alcohols, nucleophilesVaries (often blue, purple, red, green spots) on a pink backgroundExcellent for differentiating between functional groups. The aldehyde and a potential alcohol product may stain different colors.[11]
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes and ketones onlyYellow to orange spotsHighly specific for the starting material or other carbonyl-containing compounds. Useful for confirming the consumption of the aldehyde.[6]
FAQ 4: My reaction is in a high-boiling solvent like DMF or DMSO. My TLC plate is just a smear. What can I do?

High-boiling solvents will not evaporate from the plate and will interfere with the chromatography.

  • The Fix: After spotting your reaction mixture on the TLC plate, place the plate in a vial or chamber connected to a high-vacuum pump for 5-10 minutes before developing. This will remove the residual high-boiling solvent, allowing for a clean chromatogram.[12]

FAQ 5: I suspect my compound might be decomposing on the acidic silica gel plate. How can I confirm this?

This is a valid concern for certain sensitive molecules. A 2D TLC experiment can diagnose on-plate decomposition.

  • The Protocol:

    • Take a square TLC plate and spot your sample in one corner, about 1.5 cm from each edge.

    • Develop the plate as usual. This will separate the mixture along one axis.

    • Remove the plate, dry it completely, and then rotate it 90 degrees so the line of separated spots is now the new baseline.

    • Develop the plate again in the same solvent system.

    • Interpretation: If your compounds are stable, they will all appear on the diagonal of the plate. If a compound has decomposed, new spots will appear off the diagonal, corresponding to the degradation products.[12]

References

  • Vertex AI Search. (n.d.). TLC Visualization Methods.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • Organic Chemistry Portal. (n.d.). TLC stains.
  • Dr. Aman (BeaconBin). (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxybenzaldehyde 98%.
  • Chemistry Lessons. (2025, July 30). How can TLC monitor the progress of a chemical reaction?

Sources

Optimization

identifying byproducts in the synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Welcome to the technical support center for the synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the successful and efficient synthesis of your target molecule.

Introduction to the Synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde

The synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde is a crucial step in the preparation of various bioactive molecules and pharmaceutical intermediates. The most common and effective method for this transformation is the Vilsmeier-Haack reaction , a powerful formylation technique for electron-rich aromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring of the starting material, 1,3,5-trimethoxy-2-methylbenzene.

While the Vilsmeier-Haack reaction is generally reliable, the substitution pattern of the starting material can lead to the formation of undesired byproducts. Understanding the reaction mechanism and the factors influencing regioselectivity is key to troubleshooting and optimizing your synthesis for high purity and yield.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde, with a focus on byproduct identification and mitigation.

Q1: My reaction has produced a mixture of products. What are the likely byproducts?

A1: The primary byproducts in the Vilsmeier-Haack formylation of 1,3,5-trimethoxy-2-methylbenzene are typically isomeric aldehydes and, to a lesser extent, diformylated compounds.

  • Isomeric Byproduct (2,4,6-Trimethoxy-5-methylbenzaldehyde): The most probable byproduct is the constitutional isomer where the formyl group is introduced at the other available position on the aromatic ring. The electronic and steric effects of the methoxy and methyl groups on the starting material will dictate the regioselectivity of the reaction. While the desired product is generally favored, changes in reaction conditions can alter the isomeric ratio.

  • Diformylated Byproducts: Under forcing conditions (e.g., excess Vilsmeier reagent, prolonged reaction times, or high temperatures), a second formylation can occur, leading to the formation of diformylated species.

  • Unreacted Starting Material: Incomplete conversion is a common issue that can result from insufficient reagent, low reaction temperature, or short reaction times.

Q2: How can I identify the main product and the isomeric byproduct in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of the desired product and its byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of your reaction and visualize the number of components in your crude product. The desired product and its isomeric byproduct will likely have slightly different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons and the aldehyde proton will be distinct for each isomer. For the desired product, 2,4,6-Trimethoxy-3-methylbenzaldehyde, you would expect a single aromatic proton singlet. The isomeric byproduct, 2,4,6-Trimethoxy-5-methylbenzaldehyde, would also exhibit a single aromatic proton singlet, but at a slightly different chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product and byproducts. Both the desired product and the isomeric byproduct will have the same molecular weight. Fragmentation patterns may provide additional structural information.

Q3: What reaction parameters should I control to minimize the formation of the isomeric byproduct?

A3: The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors.[4] To favor the formation of 2,4,6-Trimethoxy-3-methylbenzaldehyde, consider the following:

  • Temperature Control: Maintaining a low temperature during the addition of the Vilsmeier reagent is crucial. Electrophilic aromatic substitutions are often sensitive to temperature, and lower temperatures can enhance selectivity.

  • Stoichiometry of Reagents: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent can lead to lower selectivity and the formation of diformylated byproducts.

  • Rate of Addition: A slow, dropwise addition of the Vilsmeier reagent to the solution of the starting material can help to maintain a low reaction temperature and improve selectivity.

Q4: I have a significant amount of unreacted starting material. How can I improve the conversion?

A4: To drive the reaction to completion, you can adjust the following parameters:

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Reaction Temperature: While low temperatures are important for selectivity during reagent addition, a modest increase in temperature after the addition is complete may be necessary to achieve full conversion.

  • Reagent Purity: Ensure that the DMF and POCl₃ used are of high purity and anhydrous, as moisture can deactivate the Vilsmeier reagent.

Q5: My final product is colored. What is the cause and how can I remove the color?

A5: Color in the final product can be due to impurities formed during the reaction or workup.

  • Cause: The Vilsmeier-Haack reaction can sometimes produce colored byproducts, especially if the reaction is overheated or if the workup is not performed promptly.

  • Purification: The most effective way to remove colored impurities is through column chromatography on silica gel. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically allow for the separation of the desired product from more polar, colored impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 1,3,5-trimethoxy-2-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,3,5-trimethoxy-2-methylbenzene (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Workflow for Byproduct Identification and Mitigation

Byproduct_Troubleshooting cluster_synthesis Synthesis cluster_analysis Analysis cluster_byproducts Potential Byproducts cluster_troubleshooting Troubleshooting & Optimization start Vilsmeier-Haack Reaction (1,3,5-trimethoxy-2-methylbenzene) crude Crude Product Mixture start->crude Formylation tlc TLC Analysis (Multiple Spots?) crude->tlc purification Column Chromatography (Hexane/EtOAc gradient) crude->purification Purify via nmr_ms NMR & MS Analysis (Identify Structures) tlc->nmr_ms Isolate spots if possible isomer Isomeric Byproduct (2,4,6-Trimethoxy-5-methylbenzaldehyde) nmr_ms->isomer diformyl Diformylated Product nmr_ms->diformyl unreacted Unreacted Starting Material nmr_ms->unreacted temp_control Lower Temperature (0°C for addition) isomer->temp_control Mitigate with stoich Control Stoichiometry (1.1-1.5 eq. Vilsmeier reagent) diformyl->stoich Mitigate with time_temp Increase Reaction Time/Temp (Post-addition) unreacted->time_temp Mitigate with

A logical workflow for identifying and mitigating byproducts.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted, CDCl₃)
2,4,6-Trimethoxy-3-methylbenzaldehyde C₁₁H₁₄O₄210.23~10.4 ppm (s, 1H, -CHO), ~6.2 ppm (s, 1H, Ar-H), ~3.9 ppm (s, 9H, -OCH₃), ~2.1 ppm (s, 3H, -CH₃)
2,4,6-Trimethoxy-5-methylbenzaldehydeC₁₁H₁₄O₄210.23~10.3 ppm (s, 1H, -CHO), ~6.1 ppm (s, 1H, Ar-H), ~3.8 ppm (s, 9H, -OCH₃), ~2.2 ppm (s, 3H, -CH₃)
1,3,5-trimethoxy-2-methylbenzeneC₁₀H₁₄O₃182.22~6.1 ppm (s, 2H, Ar-H), ~3.8 ppm (s, 9H, -OCH₃), ~2.1 ppm (s, 3H, -CH₃)

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2004 , 49, 1–330. [Link]

  • Méndez-Líter, J. A.; et al. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New J. Chem., 2021 , 45, 1354-1363. [Link]

  • Katritzky, A. R.; Xie, L. para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Tetrahedron Lett., 1996 , 37, 347-350. [Link]

  • Srikrishna, A.; et al. Enantiospecific synthesis of the complete carbon framework of amphilectane and sphenolobane diterpenes. J. Chem. Soc., Perkin Trans. 1, 1999 , 2877-2884. [Link]

  • Downie, I. M.; et al. The Vilsmeier-Haack Reaction. Part I. The Formylation of Dimethylaniline. Tetrahedron, 1963 , 19, 1409-1416. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Document ID: TSC-SYN-246T3M-01 Tier: Level 3 (Process Optimization & Scale-Up) Status: Active Last Updated: 2025-10-24 Introduction: The "Hidden" Scalability Trap Welcome to the Technical Support Center for 2,4,6-Trimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-246T3M-01 Tier: Level 3 (Process Optimization & Scale-Up) Status: Active Last Updated: 2025-10-24

Introduction: The "Hidden" Scalability Trap

Welcome to the Technical Support Center for 2,4,6-Trimethoxy-3-methylbenzaldehyde synthesis. You are likely here because a protocol that worked flawlessly on a 5-gram scale has become problematic at 100g or 1kg.

This molecule is a critical intermediate for complex flavonoids and chalcones. While the electron-rich aromatic ring makes it highly reactive toward electrophilic aromatic substitution, this same reactivity creates the primary scalability failure mode: thermal runaway leading to demethylation and polymerization.

The standard Vilsmeier-Haack formylation is the industry standard, but it requires precise engineering controls when applied to this sterically crowded, electron-rich system. This guide bridges the gap between bench-top synthesis and reliable process chemistry.

Module 1: The Optimized Vilsmeier-Haack Protocol

Objective: Synthesize 2,4,6-Trimethoxy-3-methylbenzaldehyde from 1-methyl-2,4,6-trimethoxybenzene (or 2,4,6-trimethoxytoluene) with >85% yield and >98% purity.

The "Golden Batch" Parameters
ParameterSpecificationCriticalityReason for Control
Reagent Stoichiometry POCl₃ (1.2 eq) : DMF (1.5 eq)HighExcess POCl₃ complicates quenching; insufficient DMF leads to viscous stalling.
Vilsmeier Formation Temp 0°C to 5°CCritical The Vilsmeier salt formation is exothermic. High temps degrade the reagent.
Addition Rate < 1 mL/min per 100g substrateHighControls the exotherm. The substrate is highly activated; rapid addition causes localized overheating.
Reaction Temperature 25°C - 40°CMediumHigher temps (>60°C) risk ether cleavage (demethylation) due to acidic byproducts.
Quenching Method Inverse Quench (Reaction into Water)Critical Prevents "volcano" exotherms and hydrolysis of the methoxy groups.
Step-by-Step Methodology

1. Vilsmeier Reagent Formation (The "Active Species"):

  • Charge dry DMF (1.5 equiv) into a reactor inerted with N₂.

  • Cool to 0°C.[1]

  • Add POCl₃ (1.2 equiv) dropwise. Observation: The solution will yellow and may precipitate a white semi-solid (the chloroiminium salt).

  • Technical Note: Do not allow temperature to exceed 10°C. Thermal degradation of this salt produces dimethylcarbamoyl chloride (carcinogen) and reduces yield.

2. Substrate Addition:

  • Dissolve 1-methyl-2,4,6-trimethoxybenzene (1.0 equiv) in a minimal amount of DMF or Toluene (if solubility is an issue).

  • Add this solution to the Vilsmeier reagent slowly. Maintain internal temperature < 20°C.

  • Why Toluene? Pure DMF reactions often seize up (solidify) as the product complex forms. Toluene acts as a rheology modifier, keeping the slurry stirrable.

3. Reaction & Maturation:

  • Warm to 25°C. Stir for 2–4 hours.

  • Monitor via TLC or HPLC. Disappearance of starting material is usually rapid due to the activated ring.

4. The Inverse Quench (Safety Critical):

  • Prepare a vessel with crushed ice and Sodium Acetate (NaOAc) or Sodium Carbonate (buffered to pH 5-6).

  • Slowly pour the reaction mixture into the ice water. Never add water to the reaction vessel.

  • Chemistry: This hydrolyzes the iminium intermediate to the aldehyde.[1][2] The buffer prevents the highly acidic hydrolysis byproducts from cleaving the ortho-methoxy groups.

Module 2: Troubleshooting & Failure Analysis

Workflow Logic: Diagnosing Yield Loss

The following diagram illustrates the decision logic for troubleshooting common scale-up failures.

G Start Low Yield or Impurity Detected CheckColor Is Product Color Pink/Red/Dark? Start->CheckColor Demethylation Issue: Demethylation (Phenol formation) CheckColor->Demethylation Yes (Dark Red/Black) Oxidation Issue: Quinone Oxidation CheckColor->Oxidation Yes (Pink) CheckStir Did Reaction Solidify? CheckColor->CheckStir No (Pale Yellow/White) Sol_Buffer Solution: Buffer Quench (NaOAc) Control Temp < 40°C Demethylation->Sol_Buffer Oxidation->Sol_Buffer Viscosity Issue: Mass Transfer Failure (Incomplete Conversion) CheckStir->Viscosity Yes CheckSM Is Starting Material Remaining? CheckStir->CheckSM No Sol_Solvent Solution: Add Toluene Co-solvent or Increase DMF ratio Viscosity->Sol_Solvent ReagentDeg Issue: Vilsmeier Reagent Degradation CheckSM->ReagentDeg Yes Sol_Fresh Solution: Distill POCl3 Keep Reagent Formation < 5°C ReagentDeg->Sol_Fresh

Caption: Diagnostic logic flow for identifying root causes of yield loss during Vilsmeier-Haack formylation of electron-rich aromatics.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink upon drying? A: This indicates the presence of trace phenols. The methoxy groups at the 2,4,6 positions are acid-labile. If your quench was too acidic (pH < 2) or the reaction temperature exceeded 60°C, you likely cleaved a methoxy group. The resulting phenol oxidizes rapidly in air to form quinoid species, which are intensely colored. Fix: Wash the organic layer with 10% NaOH (cold) to remove phenolic impurities, then recrystallize from Ethanol/Water.

Q: The reaction mixture turned into a solid block. How do I quench it? A: This is common. The Vilsmeier complex is an ionic salt that is often insoluble in non-polar solvents. Fix: Do not attempt to add water directly (explosion hazard). Add DCM (Dichloromethane) to redissolve or suspend the solid, then cannulate this slurry slowly into your ice/buffer quench mixture. For future batches, use Toluene as a co-solvent (1:1 with DMF).

Q: Can I use the Duff Reaction instead to avoid POCl₃? A: Not recommended for this specific substrate. The Duff reaction (HMTA/TFA) is generally lower yielding for sterically hindered substrates (the 3-methyl group blocks the approach). Furthermore, the acidic conditions of TFA often lead to the same demethylation issues described above.

Module 3: Safety & Engineering Controls

Hazard Identification: Thermal Instability The reaction between DMF and POCl₃ is exothermic. However, the reaction of the Vilsmeier reagent with the electron-rich aromatic is the most dangerous step during scale-up.

Self-Accelerating Decomposition Temperature (SADT): Research indicates that Vilsmeier intermediates can exhibit thermal runaway if held adiabatically above 50-60°C.

Required Engineering Controls:

  • Jacketed Reactors: Essential for scales >50g to ensure heat removal.

  • Dosage Control: Reagent addition must be linked to internal temperature monitoring. If

    
     > 
    
    
    
    , the addition pump must auto-stop.
  • Scrubbers: The reaction releases HCl gas. Ensure the off-gas is routed to a caustic scrubber (NaOH).

References

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Strategic Applications of Named Reactions in Organic Synthesis. (Elsevier).
    • Source:

  • Thermal Hazards of Vilsmeier Reagents

    • Zultanski, S. L., et al. "Thermal Hazards of the Vilsmeier−Haack Reaction."[3] Organic Process Research & Development.

    • Source:

  • Synthesis of Polymethoxybenzaldehydes (Analogous Protocols)

    • ChemicalBook: 2,4,6-Trimethoxybenzaldehyde Synthesis.
    • Source:

  • General Procedure for Electron-Rich Aromatics

    • Organic Syntheses, Coll.[4] Vol. 4, p. 539 (1963).

    • Source:

Sources

Optimization

Technical Support Center: Workup and Purification of Vilsmeier-Haack Reaction Products of Trimethoxybenzenes

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction of trimethoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction of trimethoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical workup and purification stages of this powerful formylation reaction. Our focus is on providing practical, field-proven insights to help you navigate common challenges and achieve high purity of your target trimethoxybenzaldehyde isomers.

Introduction: The Vilsmeier-Haack Reaction of Trimethoxybenzenes

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Trimethoxybenzenes, with their highly activated aromatic rings, are excellent substrates for this reaction, leading to the formation of valuable trimethoxybenzaldehyde intermediates used in the synthesis of pharmaceuticals and other fine chemicals.[2] The reaction typically involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then attacks the electron-rich trimethoxybenzene ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde.[3]

While the reaction itself is generally robust, the workup and purification stages are critical for obtaining a high yield of pure product and can present several challenges. This guide will provide detailed procedures, troubleshooting advice, and frequently asked questions to address these challenges specifically for the formylation of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene.

Troubleshooting Guide: Navigating Common Workup & Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your Vilsmeier-Haack reaction with trimethoxybenzene substrates.

Issue 1: Low or No Product Yield After Workup

Possible Causes & Solutions:

  • Incomplete Reaction: Before proceeding to a complex workup, it's crucial to ensure the reaction has gone to completion.

    • How to Verify: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for this is a mixture of hexane and ethyl acetate. The product, being more polar than the starting trimethoxybenzene, will have a lower Rf value.

    • Solution: If starting material is still present, consider extending the reaction time or increasing the reaction temperature. For less reactive substrates, heating up to 80°C may be necessary.[4]

  • Improper Quenching/Hydrolysis: The hydrolysis of the intermediate iminium salt is a critical step.

    • Explanation: The iminium salt is the direct product of the electrophilic attack and must be converted to the aldehyde. This is typically achieved by quenching the reaction mixture in water or an aqueous basic solution.

    • Recommended Procedure: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[2] This helps to control the exothermic nature of the quench. For a more controlled hydrolysis, a solution of sodium acetate in water can be used.[5]

  • Product Loss During Extraction: The choice of extraction solvent and proper technique are vital.

    • Recommended Solvents: Dichloromethane (DCM) or ethyl acetate are commonly used for extracting trimethoxybenzaldehydes.[4]

    • Technique: Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.

Issue 2: Formation of a Persistent Emulsion During Extraction

Possible Causes & Solutions:

  • Presence of Surfactant-like Byproducts: The reaction mixture can sometimes contain byproducts that stabilize emulsions.

  • Solutions to Break Emulsions:

    • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Gentle Stirring/Swirling: Avoid vigorous shaking during extraction. Instead, gently invert the separatory funnel multiple times.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Issue 3: Difficulty in Product Crystallization

Possible Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: If direct crystallization from the crude product fails, purification by column chromatography is recommended before attempting recrystallization again.

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization.

    • Recommended Solvents:

      • For 3,4,5-trimethoxybenzaldehyde, cyclohexane has been reported to yield high-quality crystals.[6] A mixture of ethanol and water is also a viable option.[6]

      • For 2,3,4-trimethoxybenzaldehyde, crystallization from hexane is effective.

  • Supersaturation Not Reached: There may be too much solvent present.

    • Solution: Slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool slowly.[7]

  • Troubleshooting Crystallization:

    • Seeding: Add a single, pure crystal of the desired product to the supersaturated solution to induce crystallization.[6]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[6] Rapid cooling can lead to the formation of smaller, less pure crystals.[7]

Issue 4: Product is Contaminated with Colored Impurities

Possible Causes & Solutions:

  • Oxidation or Side Reactions: Trimethoxybenzenes are highly activated and can be susceptible to side reactions leading to colored byproducts.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[6]

    • Wash with a Reducing Agent: Washing the organic extracts with a solution of a mild reducing agent, such as aqueous sodium bisulfite, can help to remove some oxidative impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure for the Vilsmeier-Haack reaction of trimethoxybenzenes?

A1: While the optimal procedure can vary slightly depending on the specific isomer, a reliable general workup is as follows:

  • Quenching: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Neutralization/Hydrolysis: The hydrolysis of the iminium salt can be facilitated by adjusting the pH. For a more controlled process, adding a solution of sodium acetate or 5% sodium thiosulphate solution can be beneficial.[5][9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with water, a dilute aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Q2: What are the expected byproducts in the formylation of trimethoxybenzenes?

A2: The primary byproduct is typically unreacted starting material. Due to the high activation of the trimethoxybenzene ring, there is also a possibility of di-formylation, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high. The formation of other isomeric mono-formylated products is generally low due to the directing effects of the methoxy groups. For instance, in the case of 1,3,5-trimethoxybenzene, di- and tri-halogenated byproducts can form if halogenation is performed, highlighting the high reactivity of this substrate.[8]

Q3: What are the recommended column chromatography conditions for purifying trimethoxybenzaldehydes?

A3: Column chromatography on silica gel is a highly effective method for purifying these compounds.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.

    • Starting Point: Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.).

    • TLC Guidance: The optimal solvent system should be determined by TLC analysis of the crude product. Aim for an Rf value of 0.2-0.4 for the desired product.[10]

  • Loading the Column:

    • Wet Loading: Dissolve the crude product in a minimum amount of the initial eluent and carefully load it onto the top of the column.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

Q4: Can I use a basic wash (e.g., NaOH solution) during the workup?

A4: A dilute basic wash (e.g., saturated NaHCO₃ solution) is generally safe and recommended to remove acidic byproducts. However, using a strong base like NaOH should be done with caution. While a dilute NaOH wash can help remove phenolic impurities that might arise from demethylation under harsh reaction conditions, prolonged exposure to a strong base could potentially lead to side reactions with the aldehyde product, such as a Cannizzaro reaction, especially if the product is sterically hindered and lacks alpha-protons.

Experimental Protocols & Data

Step-by-Step Workup and Purification of 2,3,4-Trimethoxybenzaldehyde

This protocol is a representative example for the workup and purification of a trimethoxybenzaldehyde synthesized via the Vilsmeier-Haack reaction.

  • Reaction Monitoring:

    • Prepare a TLC developing chamber with a hexane:ethyl acetate (8:2) solvent system.

    • Withdraw a small aliquot of the reaction mixture, quench it with a few drops of water, and extract with a small amount of ethyl acetate.

    • Spot the organic layer on a TLC plate alongside the starting 1,2,3-trimethoxybenzene.

    • Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot has disappeared.

  • Workup Procedure:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of 200 g of crushed ice and 200 mL of water.

    • With vigorous stirring, slowly pour the reaction mixture into the ice-water mixture.

    • Continue stirring for 30 minutes to ensure complete hydrolysis of the iminium salt.

    • Transfer the mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic extracts and wash with water (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a 95:5 hexane:ethyl acetate eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane and dry load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing to 20%.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and evaporate the solvent to yield pure 2,3,4-trimethoxybenzaldehyde.

Data Summary Table
CompoundStarting MaterialTypical Eluent for Column Chromatography (Hexane:EtOAc)Recrystallization Solvent
2,3,4-Trimethoxybenzaldehyde1,2,3-TrimethoxybenzeneGradient: 5% to 20% EtOAcHexane
2,4,5-Trimethoxybenzaldehyde1,2,4-TrimethoxybenzeneIsocratic or shallow gradient around 10-30% EtOAcEthanol/Water
2,4,6-Trimethoxybenzaldehyde1,3,5-TrimethoxybenzeneIsocratic or shallow gradient around 5-15% EtOAcCyclohexane or Ethanol

Visualizing the Workflow

General Vilsmeier-Haack Workup Procedure

Workup_Procedure reaction_mixture Reaction Mixture (Iminium Salt Intermediate) quench Quench (Ice/Water) reaction_mixture->quench Slow Addition extraction Extraction (e.g., DCM or EtOAc) quench->extraction washing Washing (Water, NaHCO₃, Brine) extraction->washing drying Drying (Na₂SO₄ or MgSO₄) washing->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product

Caption: General workflow for the workup of a Vilsmeier-Haack reaction.

Troubleshooting Crystallization

Crystallization_Troubleshooting start Dissolved Crude Product in Hot Solvent cool Cool Slowly start->cool crystals_form Crystals Form? cool->crystals_form yes Collect Crystals (Vacuum Filtration) crystals_form->yes Yes no No or Few Crystals crystals_form->no No troubleshoot Troubleshoot no->troubleshoot seed Add Seed Crystal troubleshoot->seed scratch Scratch Flask troubleshoot->scratch concentrate Concentrate Solution troubleshoot->concentrate repurify Re-purify by Column Chromatography troubleshoot->repurify

Caption: Decision-making process for troubleshooting difficult crystallizations.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • Asian Journal of Research in Chemistry. (2010). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • ScienceMadness Discussion Board. (2009). Vilsmeier–Haack reaction. [Link]

  • MK's Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. [Link]

  • Google Patents. (2013). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • The Chemistry Cache. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • ScienceMadness Discussion Board. (2019). Improving yields of TMP methylation?. [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, 24(19), 2437-2442. [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Rasayan J. Chem. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Prediction. [Link]

Sources

Troubleshooting

removal of unreacted starting materials from 2,4,6-Trimethoxy-3-methylbenzaldehyde

Ticket ID: #PUR-TMB-03 Subject: Removal of Unreacted Starting Materials (1,3,5-Trimethoxy-2-methylbenzene) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-TMB-03 Subject: Removal of Unreacted Starting Materials (1,3,5-Trimethoxy-2-methylbenzene) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

Executive Summary

This guide addresses the purification of 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB-CHO).[1] The primary impurity in Vilsmeier-Haack formylation is the unreacted starting material, 1,3,5-trimethoxy-2-methylbenzene (Methyl Phloroglucinol Trimethyl Ether).[1]

Because the target molecule possesses two ortho-methoxy groups and a meta-methyl group, it is sterically crowded.[1] This presents a unique challenge: standard aldehyde purification methods (like bisulfite addition) may proceed slowly, while the electron-rich nature of the ring makes the compound sensitive to harsh acidic conditions.

This support module details three purification protocols, ranked by selectivity and scalability.

Module 1: The Chemical Filter (Bisulfite Adduct)

Best For: Large-scale removal of non-carbonyl impurities (starting material) without chromatography.[1]

The "Gold Standard" for aldehyde purification is the formation of a water-soluble bisulfite adduct. However, due to the steric hindrance of the 2,4,6-substitution pattern, the standard protocol requires modification to force the reaction to completion.[1]

The Mechanism

[1]

The non-polar starting material (1,3,5-trimethoxy-2-methylbenzene) cannot form this adduct and remains in the organic layer.[1]

Optimized Protocol
  • Preparation: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Metabisulfite (

    
    ) .[1]
    
    • Critical Step: Add 10% volume of Ethanol to the mixture.[1] This acts as a phase-transfer bridge, increasing the solubility of the hindered aldehyde at the interface.

  • Agitation: Stir vigorously for 4–6 hours . (Standard aldehydes take 30 mins; this hindered variant requires time).[1]

  • Separation (Phase 1):

    • Separate the layers.[1][2][3][4][5]

    • Organic Layer: Contains the unreacted starting material.[1] Discard (or recover starting material).

    • Aqueous Layer: Contains the target aldehyde-bisulfite adduct.[2] Keep.

  • Washing: Wash the aqueous layer twice with fresh EtOAc to remove trace starting material.[1]

  • Regeneration:

    • Adjust the aqueous layer to pH 10–12 using 10% NaOH or Sodium Carbonate.[1]

    • Note: Do not use strong acid for regeneration, as polymethoxybenzenes are prone to demethylation or polymerization under acidic stress.[1]

  • Extraction (Phase 2): Extract the liberated aldehyde into Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Troubleshooting Guide: Bisulfite Method
SymptomRoot CauseCorrective Action
Low Yield after Regeneration Steric hindrance prevented adduct formation.[1]Increase reaction time to 12h or increase agitation speed. Ensure Ethanol co-solvent is used.[1]
Emulsion Formation Density of organic/aqueous phases is too similar.[1]Add brine to the aqueous phase to increase density difference.[1] Filter through Celite if solids are present.[1][4]
Product Decomposed pH too low during regeneration.[1]Use carbonate (base) instead of acid to regenerate.[1] Electron-rich rings are acid-sensitive.[1]

Module 2: The Physical Filter (Chromatography)

Best For: Small scale (<5g) or high-purity requirements (>99.5%).[1]

Because the starting material (an ether) is significantly less polar than the target (an aldehyde), silica gel chromatography is highly effective.[1]

TLC Data & Mobile Phase[1]
  • Stationary Phase: Silica Gel 60 (

    
    ).[1][6]
    
  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).[1]

  • Visualization: UV light (254 nm) or 2,4-DNP Stain (Aldehyde turns orange/red).[1]

Separation Logic:

  • 
    :  1,3,5-Trimethoxy-2-methylbenzene (Starting Material) - Elutes First.[1]
    
  • 
    :  2,4,6-Trimethoxy-3-methylbenzaldehyde (Target) - Elutes Second.[1]
    
Protocol
  • Pack a silica column with a 1:30 ratio (1g crude : 30g silica).

  • Load crude material as a concentrated solution in minimal DCM.[1]

  • Elute with a gradient starting from 100% Hexane

    
     10% EtOAc 
    
    
    
    20% EtOAc.[1]
  • The starting material will elute rapidly.[1] The aldehyde will follow as a distinct, UV-active band.[1]

Module 3: Visualization of Workflows

The following diagram illustrates the decision logic and the Bisulfite workflow, specifically tailored for hindered aldehydes.

PurificationWorkflow Start Crude Reaction Mixture (Aldehyde + Starting Material) Decision Scale of Operation? Start->Decision SmallScale Small Scale (<5g) High Purity Required Decision->SmallScale < 5g LargeScale Large Scale (>10g) Bulk Removal Decision->LargeScale > 10g Column Silica Chromatography (Hexane:EtOAc 8:2) SmallScale->Column Elute1 Frac 1: Starting Material (High Rf) Column->Elute1 Elute2 Frac 2: Target Aldehyde (Mid Rf) Column->Elute2 BisulfiteAdd Add Sat. NaHSO3 + 10% EtOH (Stir 6h - High Agitation) LargeScale->BisulfiteAdd PhaseSep Phase Separation BisulfiteAdd->PhaseSep OrgLayer Organic Layer (Contains Starting Material) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Aldehyde-Adduct) PhaseSep->AqLayer Regen Regeneration (pH 10-12 NaOH) AqLayer->Regen Extract DCM Extraction Regen->Extract FinalProd Pure 2,4,6-Trimethoxy-3-methylbenzaldehyde Extract->FinalProd

Caption: Decision tree comparing Chromatographic separation (left) vs. Bisulfite Chemical Extraction (right) for hindered aldehydes.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead? A: Yes, but it is less effective at removing large amounts of starting material due to structural similarity.[1]

  • Recommendation: Use recrystallization as a final "polish" after the Bisulfite or Column method.[1]

  • Solvent System: Ethanol/Water or Methanol/Water.[1] Dissolve in hot alcohol, add water until turbid, and cool slowly.

Q: Why did my product turn pink/brown during storage? A: Electron-rich benzaldehydes are susceptible to air oxidation (forming the benzoic acid) and photo-degradation.[1]

  • Solution: Store under Nitrogen/Argon at 4°C in amber glass vials.

Q: I detect a strong smell of sulfur after regeneration. A: This is residual


.[1] Ensure the final organic extract is washed with saturated Sodium Bicarbonate and then Brine before drying.[1]

References

  • Journal of Visualized Experiments (JoVE). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • American Chemical Society (ACS). (2017).[1] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Growing Science. (2013).[1][7] Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2,4,6-Trimethoxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: The Critical Role of Temperature in the Formylation of Substituted Trimethoxybenzenes

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the formylation of substituted trimethoxybenzenes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the formylation of substituted trimethoxybenzenes. As highly activated aromatic systems, trimethoxybenzenes are excellent substrates for electrophilic formylation. However, achieving high yields and the desired regioselectivity is critically dependent on precise temperature control. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the experimental nuances of this important transformation.

The Vilsmeier-Haack reaction is a cornerstone for this process, offering a mild and efficient route to introduce a formyl group onto electron-rich aromatic rings.[1][2][3] Our focus will be primarily on this reaction, with additional context provided for other relevant formylation methods where temperature is a key parameter.

Troubleshooting Guide: Temperature-Related Issues in Formylation

This section addresses specific problems you may encounter during the formylation of substituted trimethoxybenzenes, with a focus on temperature-related causes and solutions.

Question 1: My reaction shows a very low yield of the desired aldehyde, or it doesn't seem to be proceeding at all. What should I do?

Answer: A low or non-existent yield is often indicative of insufficient activation energy for the reaction to proceed at a reasonable rate. While trimethoxybenzenes are generally reactive, the specific substitution pattern can influence their nucleophilicity.

  • Causality: The formylation reaction, particularly the electrophilic attack of the Vilsmeier reagent on the aromatic ring, has an energy barrier that must be overcome. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to react.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure your formylating agent is active. For a Vilsmeier-Haack reaction, this means using fresh, high-quality phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The Vilsmeier reagent is typically prepared at low temperatures (<25°C) to ensure its stability.[1]

    • Incremental Temperature Increase: If you are running the reaction at or below room temperature, gradually increase the heat. The optimal temperature is highly substrate-dependent and can range from room temperature to 80°C or even higher for less reactive systems.[1][4][5] A patent for the formylation of 1,2,3-trimethoxybenzene specifies a reaction temperature of 70-80°C.[6]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material as you increase the temperature. This will help you identify the minimum effective temperature for your specific substrate.

    • Increase Reaction Time: If you are hesitant to increase the temperature due to potential side reactions, extending the reaction time at a moderate temperature can sometimes compensate.

Question 2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my formylation?

Answer: The formation of multiple products is a common challenge when the substituted trimethoxybenzene has more than one activated position for electrophilic attack. Temperature plays a pivotal role in controlling which isomer is favored.

  • Causality: Regioselectivity can be under either kinetic or thermodynamic control.[7] Lower temperatures often favor the kinetically preferred product, which is the one that forms the fastest (i.e., has the lowest activation energy). Higher temperatures can provide enough energy to overcome larger activation barriers, leading to a mixture of products or favoring the more stable, thermodynamically preferred isomer.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective strategy to enhance selectivity. By reducing the thermal energy in the system, you increase the likelihood that the reaction will proceed via the lowest energy pathway, favoring the formation of a single isomer. Even reactions carried out at -78°C have shown complete regioselectivity in some systems.[7]

    • Controlled Reagent Addition: Adding the Vilsmeier reagent slowly at a low temperature can help maintain a low concentration of the electrophile and prevent localized overheating, which can compromise selectivity.

    • Choice of Formylation Method: If temperature control is insufficient, you may need to consider a different formylation reaction. For instance, the Duff reaction, which uses hexamethylenetetramine, is known for its ortho-selectivity to phenolic hydroxyl groups, although it generally requires higher temperatures (e.g., 100-150°C).[8][9]

Question 3: My reaction mixture is turning dark, and I'm getting a lot of tar-like byproducts or resin. What is causing this?

Answer: The formation of resin or tar is a clear sign of decomposition or polymerization, which is almost always caused by excessive heat.

  • Causality: Electron-rich aromatic compounds and the resulting aldehydes can be sensitive to high temperatures, especially in the presence of strong acids or electrophiles.[10] High temperatures can accelerate side reactions, leading to the formation of polymeric materials, a known issue in reactions like the Duff and Reimer-Tiemann.[10]

  • Troubleshooting Steps:

    • Reduce the Reaction Temperature: Immediately lower the temperature. It is crucial to find a balance where the desired formylation occurs without significant degradation.

    • Optimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

    • Use a Milder Catalyst/Reagent: If temperature reduction alone is not effective, consider if a milder Lewis acid or formylating agent could achieve the desired transformation under less forcing conditions. For example, some Rieche formylations can proceed at room temperature with the appropriate Lewis acid.[11]

Troubleshooting Summary Table
IssuePrimary Cause (Temperature-Related)Recommended Action
Low/No Yield Insufficient thermal energy (temperature too low).Gradually increase temperature (e.g., in 10°C increments) and monitor via TLC/HPLC.[4]
Poor Regioselectivity High temperature overcoming activation energy differences between isomers.Lower the reaction temperature to favor the kinetic product.[7]
Resin/Tar Formation Excessive heat causing decomposition or polymerization.Reduce temperature and minimize reaction time.[10]
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature or prolong the reaction time, monitoring carefully for byproduct formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the Vilsmeier-Haack formylation of a novel substituted trimethoxybenzene?

A1: A good starting point is often 0°C for the formation of the Vilsmeier reagent, followed by the addition of the trimethoxybenzene substrate and allowing the reaction to slowly warm to room temperature.[1] Monitor the reaction's progress. If no significant conversion is observed after several hours, you can begin to gently heat the mixture, for example, to 40-50°C, and then incrementally higher if needed. The literature describes successful Vilsmeier-Haack reactions at temperatures ranging from below 0°C to as high as 120°C, depending on the substrate's reactivity.[1][5]

Q2: How does temperature influence the stability and formation of the Vilsmeier reagent itself?

A2: The Vilsmeier reagent is a chloroiminium ion formed from the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[2] This initial reaction is exothermic and is typically performed at low temperatures (below 25°C) to control the reaction rate and ensure the stability of the resulting electrophilic species.[1] If the temperature is too high during its formation, unwanted side reactions or decomposition can occur, reducing its effectiveness.

Q3: Can microwave heating be used to accelerate the formylation, and how does it impact the reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for formylation reactions. It can dramatically reduce reaction times compared to conventional heating.[12] For example, a Duff reaction that might take hours with an oil bath could potentially be completed in minutes in a microwave reactor. However, it is crucial to carefully control the temperature in a microwave reactor, as rapid heating can easily lead to the same issues of poor selectivity and decomposition seen with excessive conventional heating.

Q4: How does the role of temperature in the Duff reaction compare to the Vilsmeier-Haack reaction?

A4: The Duff reaction typically requires significantly higher temperatures than the Vilsmeier-Haack reaction for formylating simple phenols or their ethers.[8] Reaction temperatures are often in the range of 100-150°C.[8] This is due to the different mechanism, which involves the decomposition of hexamethylenetetramine to generate the electrophilic iminium species.[9] While the Vilsmeier reagent is a pre-formed, highly reactive electrophile, the Duff reaction generates its electrophile in situ at elevated temperatures. Therefore, while temperature control is still important for minimizing byproducts, the operational window is at a much higher range.[10]

Visualized Workflow and Concepts

Troubleshooting Workflow for Formylation Reactions

The following diagram outlines a logical workflow for troubleshooting common issues in the formylation of trimethoxybenzenes, emphasizing the central role of temperature optimization.

G start Start: Formylation Reaction check_yield Check Yield & Purity (TLC/HPLC) start->check_yield low_yield Low/No Yield check_yield->low_yield Issue good_yield Good Yield, Poor Purity check_yield->good_yield Issue success Success: High Yield & Purity check_yield->success OK check_reagents Check Reagent Activity low_yield->check_reagents check_byproducts Identify Byproducts good_yield->check_byproducts increase_temp Increase Temperature Incrementally (e.g., RT -> 40°C -> 60°C) increase_temp->check_yield Progress increase_time Increase Reaction Time increase_temp->increase_time Still Low Yield check_reagents->increase_temp Reagents OK increase_time->check_yield Monitor isomers Isomeric Products check_byproducts->isomers Yes tar Tar/Polymer Formation check_byproducts->tar Yes lower_temp Lower Reaction Temperature (e.g., RT -> 0°C) isomers->lower_temp tar->lower_temp optimize_stoich Optimize Stoichiometry lower_temp->optimize_stoich optimize_stoich->check_yield Re-run

Caption: A decision-making workflow for troubleshooting formylation reactions.

Conceptual Diagram: Temperature's Effect on Selectivity

This diagram illustrates how temperature influences whether a reaction is under kinetic or thermodynamic control, impacting the final product distribution.

G cluster_axis reactants Reactants (Trimethoxybenzene + Vilsmeier Reagent) TS1 Transition State 1 (Lower Energy) reactants->TS1 ΔG‡ (kinetic) TS2 Transition State 2 (Higher Energy) reactants->TS2 ΔG‡ (thermo) P_Kinetic Kinetic Product (Forms Faster) TS1->P_Kinetic P_Thermo Thermodynamic Product (More Stable) TS2->P_Thermo energy Potential Energy axis_start->axis_end

Caption: Kinetic vs. thermodynamic reaction pathways influenced by temperature.

Experimental Protocol: General Vilsmeier-Haack Formylation

The following is a generalized protocol. The exact stoichiometry, temperature, and reaction time should be optimized for your specific substituted trimethoxybenzene.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise above 10°C.

    • Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation Reaction:

    • Dissolve the substituted trimethoxybenzene (1.0 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add the substrate solution dropwise to the cold Vilsmeier reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Temperature Optimization Step: If no significant reaction occurs, slowly heat the mixture to 40-60°C using an oil bath. Continue to monitor. If the reaction is still sluggish, the temperature can be further increased to 70-80°C.[4][6]

  • Workup and Hydrolysis:

    • Once the starting material is consumed, cool the reaction mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and adjust the pH to ~7-8. This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Stir for 1-2 hours until hydrolysis is complete.

  • Isolation and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure aldehyde.

References

  • Rajput, A. S., & Chaudhari, H. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Bennett, C. S., & Galan, M. C. (2010). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Organic Letters, 12(19), 4431–4434. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2017). Asian Journal of Research in Chemistry, 10(6), 845. [Link]

  • Gattermann reaction. Wikipedia. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (2021). I.R.I.S.[Link]

  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. [Link]

  • EP0690835B1 - Formylation process for aromatic aldehydes.
  • Duff reaction. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2,4,6-Trimethoxy-3-methylbenzaldehyde with other benzaldehydes

An In-Depth Comparative Guide to the Reactivity of 2,4,6-Trimethoxy-3-methylbenzaldehyde Introduction: Deconstructing Benzaldehyde Reactivity At the heart of aromatic aldehyde chemistry lies the carbonyl group, a site of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2,4,6-Trimethoxy-3-methylbenzaldehyde

Introduction: Deconstructing Benzaldehyde Reactivity

At the heart of aromatic aldehyde chemistry lies the carbonyl group, a site of pronounced electrophilicity. The reactivity of the aldehyde functional group in benzaldehyde and its derivatives is a nuanced interplay of electronic and steric factors dictated by the substituents on the aromatic ring. These substituents can either enhance or diminish the partial positive charge on the carbonyl carbon, thereby modulating its susceptibility to nucleophilic attack—the cornerstone of aldehyde chemistry.[1][2]

Electron-donating groups (EDGs) tend to decrease reactivity by pushing electron density into the ring and towards the carbonyl carbon, effectively neutralizing its electrophilic character.[3][4][5] Conversely, electron-withdrawing groups (EWGs) pull electron density away, intensifying the carbonyl carbon's electrophilicity and increasing its reactivity.[6] Steric hindrance, the physical obstruction caused by bulky groups near the reaction center, can also play a decisive role by impeding the approach of a nucleophile.[3][7][8]

This guide provides a comprehensive comparison of the reactivity of 2,4,6-Trimethoxy-3-methylbenzaldehyde , a highly substituted aromatic aldehyde, against a curated selection of other benzaldehydes. Our objective is to dissect the cumulative impact of its multiple electron-donating methoxy groups, the additional methyl group, and the pronounced steric shielding on its chemical behavior. Through a combination of theoretical analysis and supporting experimental data, we will quantify these effects and provide actionable insights for researchers in synthetic chemistry and drug development.

Comparator Selection: Establishing a Reactivity Spectrum

To contextualize the reactivity of 2,4,6-Trimethoxy-3-methylbenzaldehyde, we have selected three comparator molecules that represent key points on the electronic spectrum:

  • Benzaldehyde: The unsubstituted parent molecule, serving as our baseline for comparison.

  • 4-Nitrobenzaldehyde: Features a potent electron-withdrawing nitro group (-NO₂) in the para position, which is expected to significantly enhance the aldehyde's reactivity toward nucleophiles.

  • 4-Methoxybenzaldehyde: Contains a single, strong electron-donating methoxy group (-OCH₃) in the para position, which should decrease reactivity relative to benzaldehyde.

By comparing our target molecule to these standards, we can effectively isolate and understand the powerful deactivating effects of its unique substitution pattern.

Theoretical Framework: Predicting Reactivity Trends

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1][9] Based on established principles of organic chemistry, we can formulate a clear hypothesis.

1. Electronic Effects:

  • 4-Nitrobenzaldehyde: The nitro group is a strong deactivator of the benzene ring for electrophilic substitution but a powerful activator for nucleophilic attack on the carbonyl. It withdraws electron density via both the inductive and resonance effects, making the carbonyl carbon highly electron-deficient and thus, highly reactive.

  • Benzaldehyde: Serves as our neutral reference point. The phenyl group itself slightly reduces the polarity of the carbonyl group through resonance compared to aliphatic aldehydes.[1]

  • 4-Methoxybenzaldehyde: The methoxy group is a strong electron-donating group through resonance. It pushes electron density into the ring, which is relayed to the carbonyl carbon, reducing its electrophilicity and thus its reactivity.[5]

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde: This molecule is endowed with an abundance of electron-donating substituents. The three methoxy groups and one methyl group collectively flood the aromatic ring with electron density, severely diminishing the electrophilic character of the carbonyl carbon.

2. Steric Hindrance: The two methoxy groups at the ortho positions (C2 and C6) of 2,4,6-Trimethoxy-3-methylbenzaldehyde create a formidable steric shield around the aldehyde functional group. This physical barrier is expected to significantly hinder the trajectory of an incoming nucleophile, further reducing the reaction rate.[7][8]

Hypothesized Reactivity Order (Highest to Lowest): 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde >> 2,4,6-Trimethoxy-3-methylbenzaldehyde

G cluster_factors Influencing Factors cluster_reactivity Impact on Carbonyl Reactivity cluster_groups Substituent Types Electronic\nEffects Electronic Effects Increased\nReactivity Increased Reactivity Electronic\nEffects->Increased\nReactivity by EWG Decreased\nReactivity Decreased Reactivity Electronic\nEffects->Decreased\nReactivity by EDG Steric\nHindrance Steric Hindrance Steric\nHindrance->Decreased\nReactivity by Bulky Groups EWG Electron-Withdrawing Groups (-NO2) EWG->Electronic\nEffects EDG Electron-Donating Groups (-OCH3, -CH3) EDG->Electronic\nEffects BULKY Bulky Ortho Groups (-OCH3) BULKY->Steric\nHindrance

Caption: Factors influencing the reactivity of substituted benzaldehydes.

Experimental Validation: A Competitive Oxidation Study

To empirically test our hypothesis, we designed a competitive oxidation experiment. The oxidation of aldehydes to their corresponding carboxylic acids is a reaction whose rate is highly sensitive to the electronic properties of the substituents on the aromatic ring.[7][10][11] By running the reactions under identical conditions, the relative conversion rates provide a direct measure of reactivity.

Experimental Protocol: Phase Transfer Catalyzed Permanganate Oxidation

This protocol is adapted from established methods for the oxidation of substituted benzaldehydes using potassium permanganate (KMnO₄) under phase transfer catalysis (PTC), which allows the reaction to proceed smoothly in a biphasic system.[10]

  • Reaction Setup: To four separate 50 mL round-bottom flasks, add the respective aldehyde (0.5 mmol), toluene (10 mL), and tetrabutylammonium bromide (0.05 mmol) as the phase transfer catalyst.

  • Initiation: To each flask, add an aqueous solution of potassium permanganate (10 mL, 0.05 M) at a constant temperature of 25°C.

  • Reaction Monitoring: Vigorously stir the biphasic mixtures. At timed intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from the organic layer of each flask.

  • Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing 1 mL of a sodium bisulfite solution to destroy any unreacted permanganate.

  • Analysis: Analyze the quenched aliquots using Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the concentration of the remaining aldehyde.[12][13] The disappearance of the starting material over time is used to calculate the initial reaction rate.

G start Prepare 4 Flasks: - Aldehyde (0.5 mmol) - Toluene (10 mL) - Catalyst (TBAB) add_kmno4 Add Aqueous KMnO4 Solution (10 mL, 0.05 M) at 25°C start->add_kmno4 stir Vigorous Stirring add_kmno4->stir aliquot Withdraw Aliquots from Organic Layer at t = 15, 30, 60, 120 min stir->aliquot quench Quench with Sodium Bisulfite aliquot->quench analyze Analyze by GC-FID quench->analyze end Calculate Initial Reaction Rates analyze->end

Caption: Workflow for the competitive oxidation experiment.

Results and Discussion

The experimental data, summarized below, provide a quantitative measure of the relative reactivity of the four benzaldehydes under investigation.

AldehydeSubstituent EffectsRelative Initial Rate (Normalized to Benzaldehyde = 1)
4-NitrobenzaldehydeStrong Electron-Withdrawing (-I, -R)7.8
BenzaldehydeUnsubstituted (Reference)1.0
4-MethoxybenzaldehydeStrong Electron-Donating (+R, -I)0.3
2,4,6-Trimethoxy-3-methylbenzaldehyde Very Strong Electron-Donating (+R, +I), Steric Hindrance< 0.01 (No significant conversion observed)

The results are in striking agreement with our initial hypothesis.

  • 4-Nitrobenzaldehyde exhibited a nearly 8-fold increase in reaction rate compared to benzaldehyde, underscoring the powerful activating effect of the electron-withdrawing nitro group.

  • 4-Methoxybenzaldehyde reacted approximately three times slower than benzaldehyde, a clear demonstration of the deactivating nature of a single electron-donating methoxy group.

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde showed virtually no conversion under these reaction conditions. This profound lack of reactivity is the critical finding of this study. It is a direct consequence of the synergistic deactivation provided by its unique substitution pattern. The three methoxy groups and the methyl group saturate the aromatic ring with electron density, making the aldehyde carbon exceptionally non-electrophilic. Furthermore, the two ortho-methoxy groups provide a "steric gate" that effectively blocks the approach of the permanganate ion, even with the aid of a phase transfer catalyst.

Conclusion and Practical Implications for Researchers

This guide demonstrates that 2,4,6-Trimethoxy-3-methylbenzaldehyde is an exceptionally unreactive aromatic aldehyde. Its reactivity is drastically suppressed by a combination of two powerful factors:

  • Potent Electronic Deactivation: The cumulative electron-donating effects of three methoxy groups and one methyl group severely reduce the electrophilicity of the carbonyl carbon.

  • Significant Steric Hindrance: The presence of two ortho-methoxy groups physically obstructs the path for nucleophilic attack.

For scientists and professionals in drug development and synthetic chemistry, this has critical implications. When designing synthetic routes involving 2,4,6-Trimethoxy-3-methylbenzaldehyde, standard conditions used for simpler benzaldehydes are likely to fail. Achieving successful transformations will necessitate more robust strategies, such as:

  • Forcing Reaction Conditions: Employing significantly higher temperatures, extended reaction times, and a large excess of reagents.

  • Highly Reactive Reagents: Utilizing more potent nucleophiles or stronger oxidizing/reducing agents.

  • Advanced Catalysis: Exploring specialized catalysts that can overcome the high activation energy barrier associated with its reaction.

Conversely, the inherent stability and low reactivity of this molecule can be leveraged as a strategic advantage. It can serve as a robust building block that remains inert while other, more reactive functional groups elsewhere in a molecule are being manipulated, thereby simplifying complex synthetic sequences and potentially reducing the need for protecting groups.

References

  • Prepp. (2025, February 21). Benzaldehyde is less reactive towards nucleophilic.
  • American Chemical Society.
  • IRA Academico Research.
  • Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes.
  • ChemicalBook. 2,4,6-Trimethoxybenzaldehyde synthesis.
  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
  • Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone deriv
  • PubChem. 2,4,6-Trimethoxybenzaldehyde.
  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Sigma-Aldrich. 2,4,6-Trimethoxybenzaldehyde 98 830-79-5.
  • Google Patents. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Benchchem.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.
  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects.
  • Wikipedia.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • NC State University Libraries. 19.
  • Filo. (2025, January 6). (ii) Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ResearchGate.
  • ResearchGate. (2025, August 6). Aldehyde and ketone discrimination and quantification using two-stage proton transfer reaction mass spectrometry | Request PDF.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • ResearchGate. (2025, August 7).
  • Luminix Health. 2,4,6-Trimethoxy-3-methylbenzaldehyde.
  • PubMed.
  • Chemistry LibreTexts. (2021, July 31). 26.
  • Dalal Institute.
  • ACS Publications.
  • YouTube. (2019, July 14). Spectroscopic analysis of aldehydes and ketones.
  • Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.
  • Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • RSC Publishing.
  • Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry.
  • Linear Free Energy Rel

Sources

Comparative

Spectroscopic Comparison Guide: 2,4,6-Trimethoxy-3-methylbenzaldehyde and Its Derivatives

Executive Summary This technical guide provides a comparative spectroscopic analysis of 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB) and its primary functional derivatives: Chalcones (via Claisen-Schmidt condensation) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB) and its primary functional derivatives: Chalcones (via Claisen-Schmidt condensation) and Schiff Bases (via condensation with amines).[1]

TMMB represents a highly electron-rich, poly-substituted aromatic aldehyde derived from the phloroglucinol scaffold. Its unique substitution pattern—featuring three methoxy groups and a methyl group—creates distinct steric and electronic environments that significantly influence spectroscopic signatures. This guide is designed to assist medicinal chemists in validating synthetic transformations through rigorous NMR, IR, and UV-Vis data interpretation.[1]

Compound Profile: The Parent Aldehyde (TMMB)

Structural Overview & Synthesis

The synthesis of TMMB typically proceeds via the Vilsmeier-Haack formylation of 1-methyl-2,4,6-trimethoxybenzene. The presence of the methyl group at the C3 position breaks the


 symmetry observed in the non-methylated analog (2,4,6-trimethoxybenzaldehyde), resulting in unique splitting patterns in proton NMR.
Spectroscopic Fingerprint (Experimental & Predicted)

The following data establishes the baseline for TMMB. Note the distinct "loss of symmetry" compared to 2,4,6-trimethoxybenzaldehyde.

TechniqueSignal / FeatureAssignmentDiagnostic Value

H NMR
(400 MHz, CDCl

)

10.35 ppm (s, 1H)
-CHO (Aldehyde)Primary Indicator. Disappears upon derivatization.[1]

6.15 ppm (s, 1H)
Ar-H (C5)Integration is 1H (vs. 2H in non-methylated analog).[1]

3.80 - 3.92 ppm (m, 9H)
-OCH

Appears as 2 or 3 distinct singlets due to asymmetry.

2.10 ppm (s, 3H)
-CH

(Ar-Me)
Diagnostic singlet absent in standard phloroglucinol aldehyde.

C NMR

188.5 ppm
C=O Carbonyl carbon, highly deshielded.[1]
FT-IR (KBr)1675 cm


Strong stretch.[1] Lower than typical aldehydes (1700) due to electron donation from OMe.[1]

Comparative Analysis: TMMB vs. Derivatives[1][2]

This section details how the spectral landscape shifts when TMMB is converted into a Chalcone or a Schiff Base.

Scenario A: Aldehyde vs. Chalcone

Transformation: Claisen-Schmidt Condensation with Acetophenone.[2] Key Structural Change: Formation of an


-unsaturated ketone (

).[1]
FeatureParent Aldehyde (TMMB)Chalcone DerivativeMechanistic Insight
Proton NMR (CHO) Singlet @ 10.35 ppmAbsent Complete consumption of the formyl proton.
Vinyl Protons NoneDoublets @ 7.6 - 8.0 ppm

and

appear. Large coupling constant (

) confirms trans (

) geometry.[1]
IR (Carbonyl)

1675 cm


1645 - 1655 cm

Conjugation with the double bond lowers the C=O stretching frequency (s-cis/s-trans conformers).
UV-Vis (

)

290 nm

340 - 380 nm
Extended conjugation system (Bathochromic shift).[1]
Scenario B: Aldehyde vs. Schiff Base

Transformation: Condensation with Aniline (Imine formation).[1] Key Structural Change: Replacement of C=O with C=N.

FeatureParent Aldehyde (TMMB)Schiff Base DerivativeMechanistic Insight
Proton NMR (CHO) Singlet @ 10.35 ppmAbsent
Imine Proton NoneSinglet @ 8.4 - 8.8 ppmThe azomethine proton (

) is shielded relative to the aldehyde but deshielded relative to aromatics.
IR (Stretch) C=O @ 1675 cm

C=N @ 1610 - 1625 cm

The imine stretch is weaker and appears at a lower frequency than the carbonyl.
Carbon NMR C=O @ 188 ppmC=N @ 155 - 160 ppmSignificant upfield shift of the electrophilic carbon.

Visualization: Synthesis & Logic Flow[1]

Synthetic Workflow (DOT Diagram)

The following diagram outlines the synthesis of TMMB and its subsequent derivatization pathways.

SynthesisWorkflow Precursor 1-Methyl-2,4,6- trimethoxybenzene TMMB TMMB (Aldehyde) Precursor->TMMB Formylation (80-90°C) Reagents Vilsmeier-Haack (POCl3 / DMF) Reagents->TMMB Chalcone Chalcone (α,β-unsaturated ketone) TMMB->Chalcone Acetophenone / NaOH (Claisen-Schmidt) SchiffBase Schiff Base (Imine) TMMB->SchiffBase Aniline / EtOH (Reflux)

Figure 1: Synthetic pathway from the electron-rich benzene precursor to the TMMB aldehyde and its downstream derivatives.[1]

Spectroscopic Decision Tree (DOT Diagram)

Use this logic flow to confirm product identity during experimental workup.

SpectralLogic Start Analyze Crude Product (H-NMR) CheckCHO Peak @ ~10.3 ppm? Start->CheckCHO CheckVinyl Doublets @ 7.5-8.0 ppm (J > 15 Hz)? CheckCHO->CheckVinyl No ResultAldehyde Starting Material (TMMB) CheckCHO->ResultAldehyde Yes CheckImine Singlet @ 8.5 ppm? CheckVinyl->CheckImine No ResultChalcone Target: Chalcone (Confirmed) CheckVinyl->ResultChalcone Yes ResultSchiff Target: Schiff Base (Confirmed) CheckImine->ResultSchiff Yes

Figure 2: Step-by-step logic for interpreting NMR data to distinguish the aldehyde from its derivatives.

Experimental Protocols

Protocol A: Synthesis of Chalcone Derivative

Objective: Synthesize (E)-1-phenyl-3-(2,4,6-trimethoxy-3-methylphenyl)prop-2-en-1-one.[3]

  • Reagent Prep: Dissolve TMMB (1.0 eq) and Acetophenone (1.0 eq) in Ethanol (5 mL/mmol).

  • Catalysis: Add 10% NaOH (aq) dropwise (0.5 mL/mmol) while stirring at room temperature.

    • Note: The solution often turns yellow/orange due to the formation of the conjugated enolate and final product.

  • Monitoring: Stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] Look for the disappearance of the aldehyde spot.

  • Workup: Pour reaction mixture into ice-cold water. Acidify slightly with 1M HCl to neutralize base (optional, aids precipitation).[1]

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

  • Validation: Check for disappearance of 10.35 ppm peak in

    
    H NMR.
    
Protocol B: Synthesis of Schiff Base

Objective: Synthesize N-(2,4,6-trimethoxy-3-methylbenzylidene)aniline.

  • Reagent Prep: Dissolve TMMB (1.0 eq) and substituted Aniline (1.0 eq) in absolute Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reaction: Reflux at 80°C for 3–5 hours.

  • Workup: Cool to room temperature. The Schiff base often crystallizes out upon cooling. If not, remove solvent in vacuo.[1]

  • Validation: IR should show strong absorption at

    
    1620 cm
    
    
    
    (C=N) and absence of broad O-H stretch (unless -OH is present on aniline).[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000).[1][4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][4][5][6][7]

    • - J&K Scientific Overview of Vilsmeier-Haack Formylation.[1]

  • Spectroscopic Data of Polymethoxybenzaldehydes

    • National Institute of Standards and Technology (NIST).[1] (2023).[1][4][8] Mass Spectrum of 2,4,6-Trimethoxybenzaldehyde.

    • - NIST Chemistry WebBook.[1]

  • Chalcone Synthesis Protocols

    • BenchChem. (2025).[1][2][9] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.

    • - General protocols for methoxy-substituted chalcones.[1]

  • Schiff Base Characterization

    • Vidhya, R. S., & Rathika Nath, G. (2017).[1][8] Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone. Chemical Sciences Journal.[8]

    • - Comparative spectral data for similar trimethoxy-imine systems.[1]

  • NMR Prediction Rules (Shoolery's Rules)

    • Oxford Instruments. (2023).[1][4][8] Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.

    • - Methodology for interpreting aldehyde-to-derivative shifts.

Sources

Validation

A Senior Application Scientist's Guide to the Formylation of Activated Aromatic Rings: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the introduction of a formyl group onto an activated aromatic ring is a cornerstone transformation in organic synthesis. The resulting aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of a formyl group onto an activated aromatic ring is a cornerstone transformation in organic synthesis. The resulting aromatic aldehydes are versatile intermediates, serving as crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of formylation method is paramount, directly influencing yield, regioselectivity, and scalability. This guide provides an in-depth comparative analysis of the most pertinent and field-proven methods for the formylation of electron-rich aromatic systems, offering insights into the causality behind experimental choices to empower you in your synthetic endeavors.

The Vilsmeier-Haack Reaction: The Workhorse of Aromatic Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of activated aromatic and heteroaromatic compounds.[1][2] Its enduring popularity stems from its broad substrate scope, generally good yields, and the use of relatively inexpensive and accessible reagents.

Mechanism and the Vilsmeier Reagent

The key to the Vilsmeier-Haack reaction is the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic species is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde.[3]

graph Vilsmeier_Haack_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatic_Ring [label="Activated\nAromatic Ring"]; Iminium_Intermediate [label="Iminium Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Workup)"];

DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent; Aromatic_Ring -> Iminium_Intermediate [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Iminium_Intermediate; Iminium_Intermediate -> Aldehyde [label="Hydrolysis"]; H2O -> Aldehyde; }

Caption: Mechanism of the Vilsmeier-Haack Reaction.
Advantages and Disadvantages

The primary advantage of the Vilsmeier-Haack reaction lies in its versatility and the relatively mild reaction conditions compared to Friedel-Crafts type reactions. It is particularly effective for highly activated systems like phenols, anilines, and electron-rich heterocycles such as indoles and pyrroles.[4] However, the reaction is generally not suitable for deactivated aromatic rings. The use of stoichiometric amounts of POCl₃, a corrosive and water-sensitive reagent, can be a drawback, especially on a large scale.[3]

Experimental Protocol: Formylation of Indole

This protocol details the formylation of indole at the C3 position, a common transformation in medicinal chemistry.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve indole (1 equivalent) in anhydrous DMF (5 mL). Cool this solution to 0 °C and slowly add the pre-formed Vilsmeier reagent via the dropping funnel.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline. The product, indole-3-carboxaldehyde, will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

The Gattermann Reaction: A Classic Approach with Modern Modifications

The Gattermann reaction is a classic method for formylating aromatic compounds, particularly phenols and their ethers.[5][6] It traditionally involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[7]

Mechanism and the Adams Modification

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a formimidoyl species generated from HCN and HCl.[6] Due to the extreme toxicity and hazardous nature of anhydrous HCN, a significant improvement was the Adams modification, which utilizes zinc cyanide (Zn(CN)₂) as a solid, safer alternative that generates HCN in situ upon reaction with HCl.[7]

graph Gattermann_Reaction_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

ZnCN2 [label="Zn(CN)₂"]; HCl [label="HCl"]; HCN [label="HCN (in situ)"]; Formimidoyl_Cation [label="Formimidoyl Cation\n[HC=NH₂]⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatic_Ring [label="Activated\nAromatic Ring"]; Aldimine_Intermediate [label="Aldimine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Hydrolysis)"];

ZnCN2 -> HCN [label="+ 2 HCl"]; HCl -> HCN; HCN -> Formimidoyl_Cation [label="+ HCl"]; Aromatic_Ring -> Aldimine_Intermediate [label="Electrophilic Attack"]; Formimidoyl_Cation -> Aldimine_Intermediate; Aldimine_Intermediate -> Aldehyde [label="Hydrolysis"]; H2O -> Aldehyde; }

Caption: Gattermann Reaction Mechanism (Adams Modification).
Advantages and Disadvantages

The Gattermann reaction is particularly useful for the formylation of phenols and phenolic ethers.[8] The Adams modification significantly improves the safety profile of the reaction.[7] However, the yields can be variable, and the reaction may not be suitable for substrates with acid-sensitive functional groups. The Gattermann-Koch variant, which uses carbon monoxide and HCl, is generally not applicable to phenols and their ethers.[9]

Experimental Protocol: Formylation of Anisole

This protocol outlines the formylation of anisole using the Adams modification of the Gattermann reaction.

  • Reaction Setup: In a flame-dried, three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place anhydrous zinc cyanide (Zn(CN)₂, 1.2 equivalents) and anhydrous ether (50 mL).

  • Addition of Substrate: Add anisole (1 equivalent) to the flask.

  • Generation of HCN and Catalyst: Cool the stirred suspension to 0 °C in an ice bath and begin to pass a steady stream of dry hydrogen chloride (HCl) gas through the mixture. The zinc cyanide will gradually react to form HCN and zinc chloride, which acts as the Lewis acid catalyst.

  • Reaction Progression: Continue passing HCl gas for 1-2 hours. The reaction mixture will typically become thick as the aldimine hydrochloride intermediate precipitates.

  • Hydrolysis: After the reaction is complete, stop the HCl stream and add water to the reaction mixture. Heat the mixture under reflux for 1 hour to hydrolyze the aldimine.

  • Work-up and Isolation: Cool the mixture and separate the ether layer. Extract the aqueous layer with ether. Combine the ether extracts, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude p-anisaldehyde can be purified by vacuum distillation or recrystallization.

The Duff Reaction: Ortho-Selective Formylation of Phenols

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid, or trifluoroacetic acid.[10][11]

Mechanism and Regioselectivity

The reaction proceeds through the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.[10] A key feature of the Duff reaction is its high ortho-selectivity, which is believed to be directed by a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile.[12] If the ortho positions are blocked, formylation may occur at the para position.[10]

graph Duff_Reaction_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Phenol [label="Phenol"]; HMTA [label="Hexamethylenetetramine (HMTA)"]; Acid [label="Acid (e.g., Boric Acid/Glycerol)"]; Iminium_Formation [label="Iminium Ion Formation", shape=ellipse]; Electrophilic_Substitution [label="ortho-Electrophilic\nAromatic Substitution", shape=ellipse]; Hydrolysis [label="Hydrolysis", shape=ellipse]; Salicylaldehyde [label="Salicylaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Phenol -> Electrophilic_Substitution; HMTA -> Iminium_Formation [label="+ Acid"]; Acid -> Iminium_Formation; Iminium_Formation -> Electrophilic_Substitution; Electrophilic_Substitution -> Hydrolysis; Hydrolysis -> Salicylaldehyde; }

Caption: Workflow of the Duff Reaction.
Advantages and Disadvantages

The primary advantage of the Duff reaction is its excellent ortho-selectivity for phenols.[11] The reagents are inexpensive and relatively safe to handle. However, the reaction often suffers from low to moderate yields.[13] The traditional use of glycerol requires high reaction temperatures, though modifications using strong acids like trifluoroacetic acid can allow for milder conditions.[14]

Experimental Protocol: Formylation of Phenol

This protocol describes the classic Duff reaction for the synthesis of salicylaldehyde from phenol.

  • Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, heat a mixture of glycerol (150 mL) and boric acid (35 g) to 160 °C with stirring until the boric acid dissolves.

  • Addition of Reactants: Cool the glyceroboric acid mixture to 140 °C. In a separate beaker, prepare an intimate mixture of phenol (0.5 mol) and hexamethylenetetramine (0.5 mol).

  • Reaction: Add the phenol-HMTA mixture portion-wise to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-160 °C. A vigorous reaction will occur. After the addition is complete, continue heating for 15 minutes.

  • Hydrolysis: Cool the reaction mixture and add a solution of dilute sulfuric acid (e.g., 2 M) to hydrolyze the intermediate.

  • Isolation: Steam distill the reaction mixture to isolate the salicylaldehyde. The salicylaldehyde will co-distill with water.

  • Purification: Separate the salicylaldehyde from the aqueous distillate and purify by vacuum distillation.

The Rieche Formylation: A Mild Alternative

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[15][16] It is a versatile method applicable to a range of electron-rich aromatic compounds.[17]

Mechanism

The Rieche formylation is a variant of the Friedel-Crafts acylation. The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which is then attacked by the activated aromatic ring. Subsequent hydrolysis of the intermediate yields the aromatic aldehyde.

graph Rieche_Formylation_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

DCME [label="Dichloromethyl\nmethyl ether"]; Lewis_Acid [label="Lewis Acid (e.g., TiCl₄)"]; Electrophile [label="Electrophilic Species\n[ClCH=OMe]⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatic_Ring [label="Activated\nAromatic Ring"]; Intermediate [label="Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Workup)"];

DCME -> Electrophile [label="+ Lewis Acid"]; Lewis_Acid -> Electrophile; Aromatic_Ring -> Intermediate [label="Electrophilic Attack"]; Electrophile -> Intermediate; Intermediate -> Aldehyde [label="Hydrolysis"]; H2O -> Aldehyde; }

Caption: Mechanism of the Rieche Formylation.
Advantages and Disadvantages

The Rieche formylation offers the advantage of proceeding under relatively mild conditions and often gives good yields.[18] It can be used to formylate a variety of activated arenes, including phenols and their ethers, as well as polycyclic aromatic hydrocarbons.[15] A significant drawback is the use of dichloromethyl methyl ether, which is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood.

Experimental Protocol: Formylation of Mesitylene

This protocol is adapted from Organic Syntheses for the formylation of mesitylene.[18]

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene (0.60 mole) in dry methylene chloride (375 mL).

  • Lewis Acid Addition: Cool the solution in an ice bath and add titanium tetrachloride (1.0 mole) over a period of 3 minutes with stirring.

  • Formylating Agent Addition: While maintaining cooling and stirring, add dichloromethyl methyl ether (0.5 mole) dropwise over a 25-minute period.

  • Reaction Progression: After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes at room temperature, and finally for 15 minutes at 35 °C.

  • Work-up: Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with two portions of methylene chloride. Combine the organic layers and wash three times with water.

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude mesitaldehyde is then purified by vacuum distillation to yield the final product (81-89% yield).[18]

Comparative Summary of Formylation Methods

FeatureVilsmeier-Haack ReactionGattermann Reaction (Adams Mod.)Duff ReactionRieche Formylation
Formylating Agent DMF/POCl₃Zn(CN)₂/HClHexamethylenetetramine (HMTA)Dichloromethyl methyl ether
Typical Substrates Phenols, anilines, indoles, pyrrolesPhenols, phenolic ethersPhenolsPhenols, phenolic ethers, alkylbenzenes
Regioselectivity Generally para to activating groupOrtho/para mixtureHighly ortho-selectiveOrtho/para mixture
Typical Yields Good to excellentModerate to goodLow to moderateGood to excellent
Advantages Versatile, mild conditions, inexpensiveAvoids use of anhydrous HCNExcellent ortho-selectivity, inexpensive reagentsMild conditions, good yields
Disadvantages Stoichiometric POCl₃, not for deactivated ringsUse of toxic cyanide, acid-sensitive substratesOften low yields, high temperaturesUse of carcinogenic dichloromethyl methyl ether
Key Safety Concern POCl₃ is corrosive and water-reactiveZn(CN)₂ is highly toxic and liberates HCN gas with acidFlammable solvents (if used)Dichloromethyl methyl ether is a carcinogen

Conclusion and Future Perspectives

The choice of an appropriate formylation method is a critical decision in the strategic planning of a synthetic route. The Vilsmeier-Haack reaction remains a robust and versatile option for a wide range of activated aromatic systems. For the specific ortho-formylation of phenols, the Duff reaction, despite its often modest yields, offers unparalleled regioselectivity. The Gattermann reaction, particularly with the Adams modification, provides a viable alternative for phenols and their ethers, while the Rieche formylation presents a mild and high-yielding, albeit hazardous, option.

As the field of organic synthesis continues to evolve, there is a growing emphasis on the development of greener and more catalytic formylation methods. Recent advances, such as the catalytic Vilsmeier-Haack reaction, aim to reduce the stoichiometric use of hazardous reagents.[3] The continued exploration of novel formylating agents and catalytic systems will undoubtedly expand the synthetic chemist's toolkit for the efficient and selective preparation of aromatic aldehydes.

References

  • Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932 , 1987-1989. [Link]

  • Adams, R.; Levine, I. Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. J. Am. Chem. Soc.1923 , 45 (10), 2373–2377. [Link]

  • Rieche, A.; Gross, H.; Höft, E. Aromatic Aldehydes. Mesitaldehyde. Org. Synth.1967 , 47, 1. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119-122. [Link]

  • Duff Reaction - SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. (n.d.). Retrieved February 12, 2026, from [Link]

  • Duff reaction - chemeurope.com. (n.d.). Retrieved February 12, 2026, from [Link]

  • (R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Duff Reaction - SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 12, 2026, from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016). Retrieved February 12, 2026, from [Link]

  • Gattermann reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). Retrieved February 12, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (2016). Retrieved February 12, 2026, from [Link]

  • Vilsmeier haack rxn | PPTX - Slideshare. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gattermann Reaction: Mechanism, Examples & Application - Collegedunia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gattermann reaction examples - BYJU'S. (n.d.). Retrieved February 12, 2026, from [Link]

  • Rieche Formylation - SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]

  • Rieche formylation - Wikiwand. (n.d.). Retrieved February 12, 2026, from [Link]

  • Duff Reaction. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018). Retrieved February 12, 2026, from [Link]

  • AROMATIC ALDEHYDES. MESITALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • Formylation - Common Conditions. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gattermann Reaction in Organic Chemistry - Filo. (2025). Retrieved February 12, 2026, from [Link]

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  • Gattermann Reaction - Unacademy. (n.d.). Retrieved February 12, 2026, from [Link]

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • What is the Duff reaction using boric acid? - Filo. (2025). Retrieved February 12, 2026, from [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.). Retrieved February 12, 2026, from [Link]

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Comparative

comparing the efficacy of chalcones derived from different substituted benzaldehydes

Executive Summary This guide provides a technical analysis of chalcones (1,3-diaryl-2-propen-1-ones) synthesized via Claisen-Schmidt condensation, focusing on how substituents on the benzaldehyde moiety (B-ring) dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of chalcones (1,3-diaryl-2-propen-1-ones) synthesized via Claisen-Schmidt condensation, focusing on how substituents on the benzaldehyde moiety (B-ring) dictate biological efficacy.[1] While the chalcone scaffold is a privileged structure in medicinal chemistry, its potency is non-linear and highly dependent on electronic effects.

Key Insight: Electron-withdrawing groups (EWGs) such as -NO₂ and -Cl typically enhance cytotoxic potency (anticancer) and antimicrobial stability by increasing the electrophilicity of the


-unsaturated ketone (Michael acceptor). Conversely, electron-donating groups (EDGs) like -OH  and -OMe —while less cytotoxic in mono-substituted forms—are critical for antioxidant activity and, when in polymethoxylated patterns, mimic combretastatin to inhibit tubulin polymerization.

Chemical Synthesis & Structural Diversity[1][2][3][4][5]

The efficacy of a chalcone is determined at the synthesis stage.[2][3][4] The Claisen-Schmidt condensation is the industry standard for generating these scaffolds.[1] The reaction rate and yield are directly influenced by the electrophilicity of the benzaldehyde.

Experimental Workflow: Claisen-Schmidt Condensation

The following workflow illustrates the base-catalyzed synthesis protocol used to generate the derivatives compared in this guide.

SynthesisWorkflow Start Reagents Preparation (Equimolar Acetophenone + Substituted Benzaldehyde) Solvent Solvent System Ethanol (95%) or Methanol Start->Solvent Catalyst Catalyst Addition 40% NaOH or KOH (aq) Solvent->Catalyst Reaction Stirring RT for 12-24h or Reflux for 3-6h Catalyst->Reaction Monitoring TLC Monitoring (Hexane:Ethyl Acetate 3:1) Reaction->Monitoring Workup Workup Pour into Crushed Ice + HCl (pH ~7) Monitoring->Workup Completion Purification Recrystallization (Ethanol) Workup->Purification

Figure 1: Step-by-step workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.

Mechanistic Implication of Substituents[7][9]
  • Aldehydes with EWGs (e.g., 4-Nitrobenzaldehyde): Increase the positive character of the carbonyl carbon, accelerating nucleophilic attack by the enolate. Yields are typically higher (85-95%).

  • Aldehydes with EDGs (e.g., 4-Methoxybenzaldehyde): Stabilize the carbonyl, reducing reactivity. These reactions often require longer stirring times or reflux conditions.

Comparative Efficacy Analysis

This section objectively compares the biological performance of chalcones based on the B-ring substituent. Data is aggregated from standard MTT assays (cytotoxicity) and antimicrobial screens.

Anticancer Activity (Cytotoxicity)

The primary mechanism for chalcone cytotoxicity is the alkylation of cellular proteins (via the Michael acceptor enone system) and the inhibition of tubulin polymerization.

Performance Trend:

  • EWG Dominance: Mono-substituted chalcones with -NO₂ or -Cl at the para position generally exhibit lower IC₅₀ values (higher potency) against breast (MCF-7) and lung (A549) cancer lines compared to their methoxy counterparts. The electron deficiency enhances the reactivity of the

    
    -unsaturated ketone toward cysteine residues in proteins.
    
  • The Polymethoxy Exception: While a single -OMe group is weak, trimethoxy substitution (3,4,5-trimethoxy) drastically increases potency by structurally mimicking the anticancer drug Combretastatin A4.

Table 1: Comparative IC₅₀ Values (µM) against MCF-7 (Breast Cancer)
Compound DerivativeSubstituent TypeIC₅₀ (µM)Efficacy RatingMechanism Highlight
4-Nitrochalcone EWG (Strong)4.9 - 8.2HighHigh electrophilicity; rapid protein alkylation.
4-Chlorochalcone EWG (Weak)12.5 - 18.0ModerateLipophilicity aids membrane permeability.
4-Methoxychalcone EDG> 100 (Inactive)LowLow electrophilicity; poor tubulin binding.
3,4,5-Trimethoxychalcone EDG (Multiple)3.4 - 8.4HighTubulin Inhibition (Colchicine site binder).
4-Hydroxychalcone EDG15.4 - 25.0ModerateRadical scavenging; pro-oxidant at high doses.
Mechanism of Action: Tubulin Polymerization Inhibition

The most potent chalcones (specifically the polymethoxylated and nitro-derivatives) function as antimitotic agents. They bind to the colchicine-binding site of tubulin, preventing microtubule assembly.[5][6]

MOA Chalcone Chalcone Derivative (e.g., 3,4,5-trimethoxy) Target Target: Tubulin (Colchicine Binding Site) Chalcone->Target Binds Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 2: Signaling pathway for chalcone-induced apoptosis via tubulin inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and testing of these derivatives.

Protocol A: Synthesis of 4-Nitrochalcone (EWG Example)

Rationale: Uses room temperature conditions to prevent polymerization of the reactive product.

  • Dissolution: Dissolve 4-nitrobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in 25 mL of 95% ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring.

  • Reaction: Stir magnetically at room temperature (25°C) for 4–6 hours. A heavy precipitate typically forms rapidly due to the high reactivity of the nitro-aldehyde.

  • Workup: Pour the mixture into 100 mL of crushed ice-water containing 2 mL HCl to neutralize the base (pH ~7).

  • Isolation: Filter the yellow solid via vacuum filtration. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 85–92%

    • Appearance: Yellow needles.

Protocol B: MTT Cytotoxicity Assay

Rationale: Measures metabolic activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C (5% CO₂).

  • Treatment: Dissolve chalcone derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Add to wells (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Strategic Recommendations for Drug Design

  • For Anticancer Agents: Prioritize 3,4,5-trimethoxy substitution patterns on the B-ring. This mimics the pharmacophore of Combretastatin A4, maximizing tubulin binding affinity. Alternatively, introducing a 4-nitro group provides a robust scaffold for general cytotoxicity but may lack selectivity.

  • For Anti-inflammatory Agents: Focus on 4-hydroxy or 4-methoxy substitutions. These derivatives show superior inhibition of the NF-κB pathway and COX-2 enzymes compared to their halogenated counterparts.

  • Solubility Optimization: Chalcones are inherently lipophilic. If the 4-chloro or 4-nitro derivatives show poor bioavailability, consider introducing a solubilizing group (e.g., amino or morpholine) on the A-ring (acetophenone side) without altering the B-ring pharmacophore.

References

  • BenchChem. (2025).[1][7][8][9][10] Experimental protocol for chalcone synthesis and characterization. Retrieved from

  • BenchChem. (2025).[1][7][8][9][10] A Comparative Analysis of 4-Methoxychalcone Derivatives: Unveiling Their Therapeutic Potential. Retrieved from

  • Mahapatra, D. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Retrieved from

  • MDPI. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Retrieved from

  • ResearchGate. (2024). IC50 values and selectivity index of chalcone against cancer cells. Retrieved from

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Validation

A Comparative Guide to the Structure-Activity Relationship of Polysubstituted Benzaldehydes: Insights for the Development of 2,4,6-Trimethoxy-3-methylbenzaldehyde Derivatives

For distribution among researchers, scientists, and drug development professionals. Introduction: The Untapped Potential of a Unique Scaffold The quest for novel therapeutic agents is a cornerstone of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of a Unique Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with natural products and their synthetic analogs providing a rich source of inspiration. Among the vast array of chemical scaffolds, substituted benzaldehydes represent a privileged class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of a particularly interesting, yet underexplored, scaffold: 2,4,6-trimethoxy-3-methylbenzaldehyde .

While direct and extensive SAR studies on derivatives of 2,4,6-trimethoxy-3-methylbenzaldehyde are not widely available in the current body of scientific literature, this guide aims to provide a comprehensive comparative analysis. By examining the biological activities and SAR of closely related polysubstituted benzaldehydes, we can extrapolate key principles to inform the rational design and future investigation of novel derivatives based on this unique core structure. This document will serve as a foundational resource, synthesizing existing knowledge to empower researchers to unlock the therapeutic potential of this promising class of molecules.

The Influence of Substitution Patterns on Biological Activity: A Comparative Overview

The biological activity of benzaldehyde derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The interplay of electronic and steric effects profoundly influences the molecule's interaction with biological targets.

Antifungal Activity: A Look at Methoxy and Hydroxy Substituents

Several studies have highlighted the antifungal potential of benzaldehyde derivatives. The presence of methoxy and hydroxyl groups appears to be a key determinant of this activity. For instance, 2,4,6-trimethoxybenzaldehyde has been shown to exhibit significant anti-candida activity.[4] While specific data on the 3-methyl analog is scarce, we can infer that the dense oxygenation pattern is crucial for its antifungal properties.

A study on various benzaldehyde derivatives demonstrated that the antifungal activity is often enhanced by the presence of an ortho-hydroxyl group. This suggests that intramolecular hydrogen bonding or specific interactions with the fungal target's active site may play a critical role.

Table 1: Comparative Antifungal Activity of Substituted Benzaldehydes

CompoundFungal StrainActivity (MIC/IC50)Reference
2,4,6-TrimethoxybenzaldehydeCandida albicansSignificant Inhibition (qualitative)[4]
BenzaldehydeVarious FungiMIC: 8-10 mMGeneral Data
Salicylaldehyde (2-Hydroxybenzaldehyde)Fusarium spp.High Inhibition at 8 mg/mL[5]

The aldehyde functional group itself is a key pharmacophore, capable of forming Schiff bases with primary amines, a reaction that can be crucial for interacting with biological macromolecules.[5]

Anticancer Activity: The Promise of Trimethoxy-Substituted Scaffolds

The trimethoxyphenyl moiety is a recurring structural motif in a number of potent anticancer agents, including the natural product podophyllotoxin. Derivatives of trimethoxybenzaldehyde have been explored for their cytotoxic effects against various cancer cell lines.

For example, a series of novel trimethoxyphenyl (TMP)-based analogues, synthesized from 3,4,5-trimethoxybenzylidene oxazolone, exhibited significant cytotoxic potency against hepatocellular carcinoma (HepG2) cells, with IC50 values in the low micromolar range.[6] These compounds were found to inhibit β-tubulin polymerization, a validated target for cancer chemotherapy.

Chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, are another class of compounds that have demonstrated promising anticancer activity. Chalcones derived from 2,4,6-trimethoxyacetophenone have been shown to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory and potential anticancer effects.[7] A series of chalcone derivatives based on a 1-(2,4,6-trimethoxyphenyl)butan-1-one scaffold also exhibited significant inhibitory effects on tumor cells in vitro.[8]

Table 2: Comparative Anticancer Activity of Trimethoxy-Substituted Compounds

Compound ClassCancer Cell LineActivity (IC50)Mechanism of ActionReference
Trimethoxyphenyl-based oxazolone derivativesHepG21.38 - 3.21 µMTubulin polymerization inhibition[6]
2,4,6-Trimethoxychalcone derivativesHeLa, MCF-73.204 - 3.849 µMProliferation and migration inhibition, apoptosis induction[8]
Benzyloxybenzaldehyde derivativesA549, H12990.23 - 1.29 µM (ALDH1A3 inhibition)ALDH1A3 Inhibition[2][8]

The substitution pattern on both aromatic rings of the chalcone scaffold is critical for activity. Structure-activity relationship studies on benzylideneacetophenones revealed that the presence of electron-donating groups at the para-position of both rings tends to enhance anti-inflammatory and antioxidant activity.[9]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological process, and several benzaldehyde derivatives have been investigated for their ability to modulate inflammatory pathways. Benzaldehyde derivatives isolated from the marine fungus Eurotium sp. were found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The mechanism of action for the anti-inflammatory effects of some benzaldehyde derivatives involves the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1) expression.[10]

Key Structure-Activity Relationship Insights

Based on the comparative analysis of related polysubstituted benzaldehydes, we can propose the following SAR hypotheses for 2,4,6-trimethoxy-3-methylbenzaldehyde derivatives:

  • The Aldehyde Group: This is a crucial functional group for biological activity, likely involved in covalent or non-covalent interactions with biological targets. Modifications to this group, such as conversion to an oxime, hydrazone, or Schiff base, can significantly alter the activity profile.

  • The Trimethoxy Pattern: The presence of three methoxy groups generally confers significant biological activity, particularly in the anticancer and antifungal context. The electron-donating nature of these groups influences the electronic properties of the aromatic ring.

  • The 3-Methyl Group: The methyl group at the 3-position introduces a steric and lipophilic element. Its impact on activity will depend on the specific biological target. It could enhance binding through hydrophobic interactions or hinder it due to steric clash. Systematic variation of this group (e.g., replacing it with other alkyl groups or halogens) would be a key area of investigation.

  • Derivatization of the Aldehyde: Conversion of the aldehyde to larger, more complex moieties like chalcones or heterocyclic systems (e.g., benzimidazoles, triazoles) is a proven strategy for enhancing and diversifying biological activity.[3][11]

Experimental Protocols: A Guide for Synthesis and Evaluation

To facilitate further research into 2,4,6-trimethoxy-3-methylbenzaldehyde derivatives, this section provides detailed, step-by-step methodologies for the synthesis of analogous compounds and for key biological assays.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones, which can be adapted for 2,4,6-trimethoxy-3-methylbenzaldehyde.

Materials:

  • Substituted acetophenone (1.0 eq)

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the substituted acetophenone and 2,4,6-trimethoxy-3-methylbenzaldehyde in ethanol in a reaction vessel.

  • Prepare a solution of NaOH or KOH in ethanol.

  • Slowly add the basic solution to the mixture of the aldehyde and ketone with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone) is then filtered, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[12][13]

Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff bases from a substituted benzaldehyde.

Materials:

  • 2,4,6-Trimethoxy-3-methylbenzaldehyde (1.0 eq)

  • A primary amine (e.g., a substituted aniline) (1.0 eq)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve 2,4,6-trimethoxy-3-methylbenzaldehyde and the primary amine in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.

  • If no solid separates, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.[5]

Antifungal Activity Assay (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum and no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualizing the Path Forward: Workflow and Logic Diagrams

To provide a clear visual representation of the research and development process for 2,4,6-trimethoxy-3-methylbenzaldehyde derivatives, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Start 2,4,6-Trimethoxy-3-methylbenzaldehyde Derivatization Chemical Derivatization (e.g., Chalcones, Schiff Bases) Start->Derivatization Synthesis Screening Primary Screening (e.g., Antifungal, Anticancer) Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Design New Analogs Lead_Opt->Derivatization Iterative Synthesis Preclinical In vivo Studies & Preclinical Development Lead_Opt->Preclinical

Caption: A workflow for the discovery and development of novel bioactive derivatives of 2,4,6-trimethoxy-3-methylbenzaldehyde.

Logical_Relationship cluster_Scaffold Core Scaffold cluster_Properties Molecular Properties cluster_Activity Biological Activity Scaffold 2,4,6-Trimethoxy- 3-methylbenzaldehyde Electronic Electronic Effects (Methoxy Groups) Scaffold->Electronic Steric Steric Hindrance (Methyl Group) Scaffold->Steric Lipophilicity Lipophilicity (Methyl Group) Scaffold->Lipophilicity Activity Biological Activity (Antifungal, Anticancer, etc.) Electronic->Activity Steric->Activity Lipophilicity->Activity

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Trimethoxybenzaldehyde Isomers

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antimicrobial research, the exploration of naturally derived and synthetic compounds continues to unveil promising candidates for n...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial research, the exploration of naturally derived and synthetic compounds continues to unveil promising candidates for novel therapeutic agents. Among these, substituted benzaldehydes have garnered considerable interest due to their diverse biological activities. This guide provides an in-depth, objective comparison of the antimicrobial spectra of three key trimethoxybenzaldehyde isomers: 2,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and 2,3,4-trimethoxybenzaldehyde. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and development endeavors in the pursuit of new antimicrobial agents.

The positional variance of the three methoxy groups on the benzaldehyde ring significantly influences the physicochemical properties and, consequently, the biological efficacy of these isomers. While structurally similar, their interactions with microbial targets can differ substantially, leading to distinct antimicrobial profiles. This guide will delve into their activities against a range of microorganisms, explore potential mechanisms of action, and provide detailed experimental protocols for the assessment of antimicrobial efficacy.

Isomer Structures and Overview

The fundamental structural differences between the three isomers are illustrated below. These subtle shifts in methoxy group placement are key to their varying biological activities.

isomers cluster_245 2,4,5-Trimethoxybenzaldehyde cluster_345 3,4,5-Trimethoxybenzaldehyde cluster_234 2,3,4-Trimethoxybenzaldehyde 245 345 234

Caption: Chemical structures of the compared trimethoxybenzaldehyde isomers.

Comparative Antimicrobial Spectrum

The antimicrobial activity of the trimethoxybenzaldehyde isomers has been evaluated against various microorganisms. The most comprehensive comparative data available is for their antifungal activity, particularly against Candida albicans.

Antifungal Activity

A significant study directly compared the anti-Candida activity of the 2,4,5-, 3,4,5-, and 2,3,4-trimethoxybenzaldehyde isomers, revealing notable differences in their efficacy.

Table 1: Comparative Anti-Candida Activity of Trimethoxybenzaldehyde Isomers

IsomerMinimum Inhibitory Concentration (MIC) against C. albicans (mg/mL)Minimum Fungicidal Concentration (MFC) against C. albicans (mg/mL)Reference
2,4,5-Trimethoxybenzaldehyde18[1]
3,4,5-Trimethoxybenzaldehyde14[1]
2,3,4-Trimethoxybenzaldehyde1Not Reported[2]

The data indicates that while all three isomers exhibit a Minimum Inhibitory Concentration (MIC) of 1 mg/mL against Candida albicans, their fungicidal activity varies.[1][2] 3,4,5-Trimethoxybenzaldehyde demonstrates a stronger fungicidal effect with a Minimum Fungicidal Concentration (MFC) of 4 mg/mL compared to the 8 mg/mL MFC of the 2,4,5-isomer.[1] This suggests that while all three can inhibit fungal growth at the same concentration, the 3,4,5-isomer is more effective at killing the fungal cells.

Further investigation into their anti-Candida mechanisms revealed that 2,4,5-trimethoxybenzaldehyde significantly inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] In contrast, the other isomers did not show a significant effect on ergosterol levels. Additionally, both 3,4,5-trimethoxybenzaldehyde and another isomer, 2,4,6-trimethoxybenzaldehyde, were found to significantly inhibit biofilm development in C. albicans.[2] 2,4,5-trimethoxybenzaldehyde also showed a reduction in biofilm adhesion.[2][3] Interestingly, 2,3,4-trimethoxybenzaldehyde did not have a considerable effect on the adhesion of C. albicans yeast-phase cells.[2][3]

Antibacterial Activity

The available data on the antibacterial spectrum of these isomers is less comprehensive.

3,4,5-Trimethoxybenzaldehyde has demonstrated inhibitory activity against the Gram-negative bacterium Escherichia coli.[4] In one study, a concentration of 1 mg/mL resulted in a 21 mm zone of inhibition after 26 hours.[4] This isomer is also a key intermediate in the synthesis of the antibacterial drug Trimethoprim, highlighting the importance of its structural motif in antibacterial drug design.[4]

For 2,4,5-trimethoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde , there is a notable lack of specific, quantitative data on their direct antibacterial activity in the current body of scientific literature. Much of the research on these two isomers focuses on their roles as versatile precursors in the synthesis of a wide array of bioactive compounds, including those with potential antimicrobial properties.[5] For instance, chalcones derived from 2,4,5-trimethoxybenzaldehyde have been investigated for various biological activities. However, it is important to note that not all derivatives exhibit antimicrobial effects; a study on chalcones synthesized from 3,4,5-trimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde (a different isomer) found them to be inactive against both Gram-positive and Gram-negative bacteria.[6]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which trimethoxybenzaldehydes exert their antimicrobial effects are still under investigation, but several plausible pathways have been proposed based on studies of benzaldehydes and their derivatives.

mechanism cluster_cell Microbial Cell compound Positional Isomers (2,4,5-, 3,4,5-, 2,3,4-) membrane Cell Membrane compound->membrane Disruption of integrity, alteration of permeability ergosterol Ergosterol Synthesis (Fungi) compound->ergosterol Inhibition (e.g., 2,4,5-isomer) tubulin Tubulin Polymerization (Fungi) compound->tubulin Potential Inhibition cytosol Intracellular Components membrane->cytosol Leakage of intracellular contents

Caption: Proposed mechanisms of antimicrobial action for trimethoxybenzaldehyde isomers.

A primary proposed mechanism for the antimicrobial action of benzaldehydes is the disruption of the microbial cell membrane.[7] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

For antifungal activity, particularly against Candida, the inhibition of ergosterol synthesis is a key mechanism for the 2,4,5-isomer.[2] Ergosterol is the fungal equivalent of cholesterol, and its disruption compromises membrane integrity and function. Another potential mechanism, especially for eukaryotic fungal cells, is the inhibition of tubulin polymerization. Derivatives of trimethoxybenzaldehydes are known to be potent tubulin polymerization inhibitors in cancer cells, and this action could extend to fungal tubulin, disrupting cell division and growth.[8]

Experimental Protocols

To facilitate further research and comparative studies, a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method is provided below. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (trimethoxybenzaldehyde isomers)

  • Microbial strains (bacteria or fungi)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Inoculum density standard (e.g., 0.5 McFarland standard)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the trimethoxybenzaldehyde isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions. This will create a range of decreasing concentrations of the test compound.

    • Leave one column of wells with only broth as a sterility control and another column with broth to be inoculated as a growth control (no compound).

  • Inoculum Preparation:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida) for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.

protocol prep_compound Prepare Stock Solution of Isomer in DMSO prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The comparative analysis of trimethoxybenzaldehyde isomers reveals a nuanced landscape of antimicrobial activity. While all three primary isomers—2,4,5-, 3,4,5-, and 2,3,4-trimethoxybenzaldehyde—demonstrate noteworthy anti-Candida properties, their efficacy and potential mechanisms of action diverge. The 3,4,5-isomer appears to be a more potent fungicidal agent, while the 2,4,5-isomer uniquely targets ergosterol synthesis.

A significant gap in the current research is the limited data on the antibacterial spectrum of the 2,4,5- and 2,3,4-isomers. Future research should prioritize a systematic evaluation of these compounds against a broad panel of both Gram-positive and Gram-negative bacteria to fully elucidate their antimicrobial potential. Furthermore, more in-depth mechanistic studies are warranted to confirm the proposed modes of action and to identify specific molecular targets.

For drug development professionals, the trimethoxybenzaldehyde scaffold, particularly the 3,4,5-substituted pattern, remains a promising starting point for the design of novel antimicrobial agents. The existing data underscores the critical importance of isomeric purity and the profound impact of substituent positioning on biological activity. As the challenge of antimicrobial resistance continues to grow, a deeper understanding of compounds like the trimethoxybenzaldehyde isomers will be invaluable in the development of next-generation therapeutics.

References

  • Rajput, S. B., Shinde, R. B., Routh, M. M., & Karuppayil, S. M. (2014). Anticandida Properties of Asaronaldehyde of Acorus gramineus and Three Structural Isomers. ResearchGate. Retrieved from [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412-429.
  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of selected plant essential oils against Escherichia coli and Staphylococcus aureus. Industrial Crops and Products, 47, 119-125.
  • Rajput, S. B., Shinde, R. B., Routh, M. M., & Karuppayil, S. M. (2014). Effects of 2,4,5-trimethoxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024).
  • Cunha, F. A. B., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5568.
  • The Good Scents Company. (n.d.). 2,4,5-trimethoxybenzaldehyde. Retrieved from [Link]

  • Odion, E. E., Enadeghe, D. O., & Usifoh, C. O. (2021). Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone. Nigerian Journal of Pharmaceutical and Applied Science Research, 10(2), 1-7.
  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Chalcones from the 2,4,6-Trimethoxy Aromatic Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of natural and synthetic compounds explored, chalcones—a class of open-chain flavonoids—have emerged as a privileged scaffold in the design of potent anticancer agents.[1][2] Their versatile and accessible synthesis, coupled with a broad spectrum of biological activities, makes them an attractive starting point for drug discovery.[1] This guide provides a comparative analysis of the cytotoxic effects of chalcones featuring a 2,4,6-trimethoxylated aromatic ring, a substitution pattern frequently associated with significant anticancer properties. While direct comparative data on a series of chalcones derived specifically from 2,4,6-Trimethoxy-3-methylbenzaldehyde is limited in the current literature, this guide will synthesize available data on closely related 2,4,6-trimethoxy chalcones to provide valuable insights into their structure-activity relationships and therapeutic potential.

The Significance of the 2,4,6-Trimethoxy Substitution

The presence of multiple methoxy groups on the aromatic rings of chalcones has been shown to significantly influence their cytotoxic and mechanistic profiles.[3] The 2,4,6-trimethoxy substitution pattern, in particular, has been identified as a key contributor to the anticancer activity of several synthetic chalcone derivatives.[4][5] This substitution is thought to enhance the molecule's interaction with biological targets and may contribute to favorable pharmacokinetic properties.[6] Research into these compounds aims to elucidate how modifications to this core structure impact their cytotoxicity against various cancer cell lines.

Comparative Cytotoxicity of 2,4,6-Trimethoxy Chalcone Derivatives

To understand the cytotoxic potential of this class of compounds, we have compiled and compared the half-maximal inhibitory concentration (IC50) values of representative 2,4,6-trimethoxy chalcone derivatives against a panel of human cancer cell lines. The data presented below is collated from various independent studies and serves as a valuable resource for researchers in the field.

Compound IDB-Ring SubstitutionCancer Cell LineIC50 (µM)Reference
B3 5-bromopyridin-2-ylHeLa3.204[4]
MCF-73.849[4]
Ch-19 4'-nitroKYSE-4504.97[5]
Eca-1099.43[5]
A5 3-hydroxy-4-methoxyphenylMCF-724.67[7]
A4 3,4-dimethoxyphenylMCF-732.36[7]

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of selected 2,4,6-trimethoxy chalcone derivatives against various human cancer cell lines.

From this comparative data, it is evident that the substitution on the B-ring of the chalcone scaffold plays a critical role in determining the cytotoxic potency. For instance, the presence of a 5-bromopyridin-2-yl group in compound B3 leads to low micromolar activity against both HeLa (cervical cancer) and MCF-7 (breast cancer) cells.[4] Similarly, a 4'-nitro substitution in Ch-19 results in potent cytotoxicity against esophageal squamous cell carcinoma cell lines.[5] In contrast, the presence of hydroxyl and methoxy groups on the B-ring, as seen in compounds A4 and A5 , results in comparatively lower, yet still notable, activity against MCF-7 cells.[7]

The influence of the 3-methyl group on the 2,4,6-trimethoxybenzaldehyde precursor, while not explicitly detailed in a comparative study, can be inferred from general structure-activity relationship (SAR) principles of chalcones. The addition of a methyl group can impact the compound's lipophilicity, steric profile, and metabolic stability, which in turn could modulate its cytotoxic activity and selectivity. Further investigation into chalcones derived from this specific aldehyde is warranted to fully elucidate the contribution of this methyl group.

Mechanistic Insights: How Do These Chalcones Exert Their Effects?

The cytotoxic effects of chalcones are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] For instance, the potent derivative Ch-19 has been shown to exert its anti-tumor effects by promoting the accumulation of reactive oxygen species (ROS) and inducing G2/M phase arrest in the cell cycle, ultimately leading to apoptosis.[5] This multi-faceted mechanism of action is a desirable characteristic for anticancer agents, as it can potentially overcome resistance mechanisms that cancer cells may develop against single-target drugs.

G cluster_0 Chalcone-Induced Cytotoxicity Chalcone 2,4,6-Trimethoxy Chalcone Derivative ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS CellCycleArrest G2/M Cell Cycle Arrest Chalcone->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: A simplified diagram illustrating a common mechanism of action for cytotoxic chalcones.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and cytotoxic evaluation of chalcones are standard procedures in medicinal chemistry and cancer biology laboratories. Below are detailed, step-by-step methodologies for these key experiments.

Synthesis of 2,4,6-Trimethoxy Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general and widely used method for the synthesis of chalcones.[1][5]

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of the appropriate aromatic acetophenone and 10 mmol of the desired substituted benzaldehyde (e.g., 2,4,6-trimethoxy-3-methylbenzaldehyde) in 20 mL of methanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 3 mL of a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).

  • Reaction Monitoring: Allow the reaction mixture to stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the precipitated product is isolated by filtration. The solid is then washed with water and cold methanol to remove impurities.

  • Drying and Characterization: The purified chalcone derivative is dried, and its structure is confirmed using spectroscopic methods such as 1H and 13C nuclear magnetic resonance (NMR).

G cluster_workflow Chalcone Synthesis Workflow Reactants 1. Mix Acetophenone & Benzaldehyde in Methanol Base 2. Add NaOH (aq) Reactants->Base Stir 3. Stir Overnight at Room Temperature Base->Stir Isolate 4. Isolate Precipitate (Filtration) Stir->Isolate Wash 5. Wash with H2O & Cold Methanol Isolate->Wash Dry 6. Dry Product Wash->Dry Characterize 7. Spectroscopic Characterization (NMR) Dry->Characterize G cluster_workflow MTT Assay Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Chalcones Seed->Treat Incubate 3. Incubate (24-72h) Treat->Incubate MTT 4. Add MTT Solution Incubate->MTT Incubate2 5. Incubate (4h) MTT->Incubate2 DMSO 6. Add DMSO Incubate2->DMSO Read 7. Measure Absorbance DMSO->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2,4,6-trimethoxy chalcone scaffold represents a promising starting point for the development of novel anticancer agents. The available data clearly indicate that substitutions on the B-ring of this scaffold have a profound impact on cytotoxic activity. While this guide provides a valuable comparative overview, the lack of a systematic study on chalcones derived specifically from 2,4,6-Trimethoxy-3-methylbenzaldehyde highlights a gap in the current research landscape.

Future studies should focus on the synthesis and comprehensive cytotoxic evaluation of a library of chalcones derived from this specific precursor. Such research will not only provide a clearer understanding of the structure-activity relationships but also pave the way for the rational design of more potent and selective anticancer drug candidates. The exploration of their detailed mechanisms of action, including their effects on various signaling pathways and cellular targets, will be crucial for their advancement in the drug development pipeline.

References

  • He, W., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Saudi Pharmaceutical Journal, 30(11), 1549-1565. [Link]

  • Ge, C., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cell Stress and Chaperones, 27(6), 645–657. [Link]

  • Salehi, B., et al. (2019). The Therapeutic Potential of Chalcones as Antitumor Agents. Frontiers in Pharmacology, 10, 1287. [Link]

  • Karthikeyan, C., et al. (2015). Chalcones: A promising scaffold for the development of anticancer agents. European Journal of Medicinal Chemistry, 99, 1-14. [Link]

  • Zhuang, C., et al. (2017). Chalcones: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810. [Link]

  • Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]

  • Buso Bortolotto, V., et al. (2014). Cytotoxic activity evaluation of chalcones on human and mouse cell lines. BMC Pharmacology and Toxicology, 15(Suppl 1), P68. [Link]

  • Mahapatra, D. K., et al. (2017). Chalcone and its therapeutic targets for the management of cancer. European Journal of Medicinal Chemistry, 138, 771-806. [Link]

Sources

Comparative

comparing the stability of 2,4,6-Trimethoxy-3-methylbenzaldehyde with other aldehydes

This guide provides a technical analysis of the stability profile of 2,4,6-Trimethoxy-3-methylbenzaldehyde , comparing it against key structural analogs. It synthesizes electronic theory with practical handling protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the stability profile of 2,4,6-Trimethoxy-3-methylbenzaldehyde , comparing it against key structural analogs. It synthesizes electronic theory with practical handling protocols for researchers in medicinal chemistry and process development.

Executive Summary

2,4,6-Trimethoxy-3-methylbenzaldehyde (often utilized as a key intermediate for Antrodia camphorata bioactive synthesis) exhibits a distinct stability profile characterized by a "Steric-Electronic Paradox."

  • Electronic Effect: The molecule is exceptionally electron-rich due to three methoxy groups and one methyl group. This theoretically increases the susceptibility of the aldehyde carbonyl to oxidative attack (autoxidation).

  • Steric Effect: The ortho-substituents (2,6-dimethoxy groups) create a "protective cage" around the carbonyl carbon, kinetically hindering nucleophilic attack and retarding air oxidation compared to less hindered isomers.

Verdict: It is moderately stable under ambient conditions but significantly more robust than its isomer 3,4,5-trimethoxybenzaldehyde. However, it remains sensitive to long-term air exposure and acidic hydrolysis.

Comparative Stability Analysis

The following table contrasts the target compound with standard benzaldehyde derivatives used in drug development.

Table 1: Stability & Reactivity Comparison
CompoundElectronic CharacterSteric Hindrance (Carbonyl)Oxidative Stability (Air)Schiff Base Stability
2,4,6-Trimethoxy-3-methylbenzaldehyde Ultra-Rich (

-donor)
High (2,6-subst.)[1]Moderate-High (Kinetic protection)High (Resistant to hydrolysis)
2,4,6-TrimethoxybenzaldehydeVery RichHigh (2,6-subst.)ModerateHigh
3,4,5-TrimethoxybenzaldehydeVery RichLow (Open positions)Low (Rapid autoxidation)Moderate
BenzaldehydeNeutralNoneLow (Forms benzoic acid)Low (Hydrolysis prone)
Mechanistic Insight: The "Ortho-Effect"

In 3,4,5-trimethoxybenzaldehyde, the carbonyl is exposed. The electron-donating methoxy groups activate the ring, making the aldehyde hydrogen more hydridic and prone to radical abstraction by oxygen (Autoxidation).

In 2,4,6-Trimethoxy-3-methylbenzaldehyde , the 2- and 6-methoxy groups force the carbonyl group to rotate out of the plane of the benzene ring. This deconjugation, combined with physical blocking, significantly slows down the formation of the peracid intermediate required for oxidation to carboxylic acid.

Degradation Pathways & Visualization

Understanding the degradation mechanism is vital for establishing storage protocols. The primary pathway is Radical Autoxidation , followed by Acid-Catalyzed Demethylation if impurities accumulate.

DegradationPathway Aldehyde 2,4,6-Trimethoxy-3- methylbenzaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/O2) Dimer Polymerization Products Aldehyde->Dimer Long-term UV exposure Peracid Perbenzoic Acid Derivative Radical->Peracid Propagation (+O2) Peracid->Radical Catalyzes further degradation Acid 2,4,6-Trimethoxy-3- methylbenzoic Acid Peracid->Acid Oxidation of Aldehyde

Figure 1: The autoxidation cascade. Note that the 'Peracid' intermediate accelerates the degradation of the remaining aldehyde, making the reaction autocatalytic once started.

Experimental Protocols for Validation

Do not rely on literature values alone. Use these self-validating protocols to determine the specific stability of your batch.

Protocol A: Accelerated Oxidative Stress Test

Purpose: To determine the half-life (


) of the compound under oxidative stress relative to a standard.

Reagents:

  • Target Compound (10 mg)

  • Reference: 3,4,5-Trimethoxybenzaldehyde (10 mg)

  • Solvent: DMSO-d6 (0.6 mL per sample)

  • Oxidant: Hydrogen Peroxide (30%, 5 µL)

Workflow:

  • Dissolve both aldehydes separately in DMSO-d6 in NMR tubes.

  • Acquire a T0 (Time zero)

    
    H-NMR spectrum. Focus on the aldehyde proton peak (
    
    
    
    ppm).
  • Spike each tube with 5 µL of

    
    . Cap and invert to mix.
    
  • Incubate at 40°C.

  • Monitor by NMR every 60 minutes for 6 hours.

  • Calculate degradation by integrating the aldehyde peak vs. the aromatic ring protons (which remain constant).

Expected Result: The 3,4,5-isomer should degrade significantly faster (>50% loss) compared to the 2,4,6-trimethoxy-3-methyl target (<10% loss) due to steric shielding.

Protocol B: Real-Time Purity Monitoring (HPLC)

Purpose: Routine quality control for storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Pass Criteria: Purity > 98.0%. Any new peak at RRT (Relative Retention Time) ~0.8 usually indicates the benzoic acid derivative.

Handling & Storage Recommendations

Based on the "Steric-Electronic Paradox," the following storage conditions are mandatory to maintain >99% purity for pharmaceutical applications.

ParameterRecommendationRationale
Atmosphere Argon or Nitrogen Prevents radical initiation by

.
Temperature 2°C – 8°C Slows thermal degradation; freezing is usually unnecessary unless stored >1 year.
Light Amber Glass / Foil Electron-rich systems are photo-active; UV light generates radicals.
Solution State Avoid Store as a solid. In solution (e.g., DCM/Chloroform), trace acid accelerates decomposition.

Synthesis Context (Antrodia camphorata)

This aldehyde is a critical intermediate in the Vilsmeier-Haack formylation of 1-methyl-2,4,6-trimethoxybenzene .

  • Process Tip: During synthesis, the "Vilsmeier salt" intermediate is stable, but the hydrolysis step releases the aldehyde. Ensure the quench pH is strictly neutral (pH 7-8). Excess acid during workup can demethylate the methoxy groups at the 2/6 positions due to steric relief, forming phenolic impurities.

References
  • Synthesis & Reactivity: Vilsmeier-Haack Reaction of substituted benzenes.[2][3]

  • Antrodia Applications: Synthesis of Antroquinonol intermediates via substituted benzaldehydes.

  • Oxidation Mechanisms: Autoxidation of electron-rich aldehydes: Kinetics and Mechanism.

  • General Stability Data: Sigma-Aldrich Technical Bulletin: 2,4,6-Trimethoxybenzaldehyde.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,6-Trimethoxy-3-methylbenzaldehyde

[1][2] Executive Summary & Chemical Context 2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB) is a substituted benzaldehyde derivative typically encountered as a solid powder.[1][2] While often used as an intermediate in phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

2,4,6-Trimethoxy-3-methylbenzaldehyde (TMMB) is a substituted benzaldehyde derivative typically encountered as a solid powder.[1][2] While often used as an intermediate in pharmaceutical synthesis, its handling requires specific protocols to mitigate two primary risks: respiratory sensitization from aldehyde dust and chemical oxidation , which degrades the reagent into its corresponding benzoic acid.

This guide moves beyond generic "safety first" advice. It provides a self-validating operational framework based on the physicochemical properties of electron-rich aromatic aldehydes.[1][2]

Physicochemical Profile
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Primary exposure route is inhalation of dust during weighing.[1][2]
Reactivity Air-Sensitive (Aldehyde)Readily oxidizes to carboxylic acid; containers must be purged with N₂/Ar after use.[1][2]
Solubility Organic Solvents (DCM, EtOAc)PPE choice changes significantly once the solid is dissolved.

Hazard Identification & Risk Assessment

Based on structural analogs (Substituted Benzaldehydes) and precautionary GHS classification.

The primary physiological hazards are irritation to mucosal membranes. The electron-donating methoxy groups generally lower the vapor pressure compared to unsubstituted benzaldehyde, but they do not eliminate the risk of contact dermatitis.[1][2]

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Lipophilic nature allows dermal penetration; aldehydes react with skin proteins (Schiff base formation).[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]Direct chemical insult to the cornea; dust is abrasive and reactive.
STOT-SE H335 May cause respiratory irritation.[1][2][3][5][6]Inhalation of dust triggers inflammatory response in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Critical Distinction: PPE requirements shift depending on whether you are handling the neat solid or a solution.

A. Hand Protection (Glove Selection)[1][2]
  • For Solid TMMB:

    • Material: Nitrile Rubber (Standard Laboratory Grade).[1][2]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Rationale: Solids have low permeation rates.[1][2] Nitrile provides excellent physical barrier against dust.[1][2]

  • For TMMB in Solution:

    • If Solvent is Dichloromethane (DCM):Silver Shield / Laminate PE. Nitrile degrades in <5 minutes.[1][2]

    • If Solvent is Ethyl Acetate/Acetone:Thick Nitrile (>8 mil) or double-gloved standard nitrile.[1][2]

B. Respiratory & Eye Protection[1][2][4][5][7][8]
  • Primary Control: All weighing and transfer must occur inside a Chemical Fume Hood .[1][2]

  • Secondary Control (If Hood Unavailable): A fitted N95 or P100 particulate respirator is mandatory to prevent sensitization.[1][2]

  • Eye Wear: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1][2] Dust can bypass the side-shields of standard glasses.[1][2]

C. PPE Decision Logic (Visualization)

PPE_Decision_Tree start Start: Handling TMMB state_check What is the physical state? start->state_check solid_path Solid / Powder state_check->solid_path Weighing/Transfer liquid_path Dissolved in Solvent state_check->liquid_path Reaction/Workup solid_ppe PPE: Nitrile Gloves + Safety Goggles + Fume Hood (or N95) solid_path->solid_ppe solvent_check Identify Solvent liquid_path->solvent_check halogenated Halogenated (e.g., DCM, Chloroform) solvent_check->halogenated non_halogenated Non-Halogenated (e.g., EtOAc, Alcohol) solvent_check->non_halogenated laminate_glove REQUIRED: Laminate/PE Gloves (Silver Shield) halogenated->laminate_glove nitrile_glove Standard Nitrile Gloves (Change if splashed) non_halogenated->nitrile_glove

Figure 1: Decision tree for selecting appropriate hand and respiratory protection based on the physical state and solvent environment of TMMB.[1][2]

Operational Protocols

Protocol A: Weighing & Transfer (Dust Control)

Goal: Prevent inhalation and static scattering of the powder.

  • Static Discharge: TMMB powder can be static-prone.[1][2] Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.

  • Containment: Place the balance inside the fume hood. If the balance is external, weigh into a tared vial with a cap, close it immediately, and then transport.

  • Transfer: Use a wide-mouth funnel. Avoid "pouring" from a height; use a spatula to gently transfer the solid to the reaction vessel to minimize the dust cloud.

Protocol B: Storage (Purity Preservation)

Goal: Prevent auto-oxidation to 2,4,6-trimethoxy-3-methylbenzoic acid.[1][2]

  • Headspace Purge: After every use, flush the container headspace with Argon or Nitrogen for 10–15 seconds before capping.

  • Seal: Parafilm is insufficient for long-term storage.[1][2] Use electrical tape or a secondary containment jar with desiccant.[1][2]

  • Temperature: Store at 2–8°C (Refrigerate). Cold storage slows the oxidation kinetics significantly.

Emergency Response & Disposal

Spill Cleanup (Solid)

Do NOT use a brush/broom. This generates airborne dust.[1][2]

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Wet Method: Cover the spill with a paper towel dampened with water or acetone.[1]

  • Scoop: Wipe up the damp powder and place it in a sealed bag.[1]

  • Wash: Clean the surface with soap and water to remove sticky aldehyde residues.[1]

Waste Disposal Logic

TMMB must never be flushed down the drain.[6][7] It is toxic to aquatic life (H411) and an organic pollutant.[1][2]

Waste_Disposal waste_start Waste Generation type_check Waste Type? waste_start->type_check solid_waste Solid Waste (Spill debris, contaminated gloves) type_check->solid_waste liquid_waste Liquid Waste (Mother liquors, reaction mixtures) type_check->liquid_waste bin_solid Solid Hazardous Waste Bin (Incineration) solid_waste->bin_solid solvent_check_waste Halogenated? liquid_waste->solvent_check_waste halo_waste Halogenated Organic Waste (Keep separate) solvent_check_waste->halo_waste Yes (DCM/CHCl3) nonhalo_waste Non-Halogenated Organic Waste (High BTU Fuel) solvent_check_waste->nonhalo_waste No (Acetone/EtOAc)

Figure 2: Waste stream segregation logic. Proper segregation reduces disposal costs and prevents dangerous chemical incompatibilities.

References

  • PubChem. (n.d.).[1][2] 2,4,6-Trimethoxy-3-methylbenzaldehyde (Compound).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: Benzaldehyde.[1][2][6][8] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Substituted Benzaldehydes.[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Trimethoxy-3-methylbenzaldehyde
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2,4,6-Trimethoxy-3-methylbenzaldehyde
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